Product packaging for 7-Bromo-1H-pyrazolo[4,3-b]pyridine(Cat. No.:CAS No. 1256806-33-3)

7-Bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B567061
CAS No.: 1256806-33-3
M. Wt: 198.023
InChI Key: UYPCJEWLLVESSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-1H-pyrazolo[4,3-b]pyridine is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its use as a key synthetic intermediate, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse aromatic and heteroaromatic systems . This allows researchers to efficiently explore chemical space around the privileged pyrazolopyridine core, a scaffold known to mimic purine bases and interact with a range of biological targets . The pyrazolo[4,3-b]pyridine scaffold, in particular, has been identified as a successful bioisostere for picolinamide and other heterocycles in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4) . Targeting mGlu4 is a promising therapeutic strategy for Parkinson's disease, and the exploration of this chemotype is a major area of ongoing research . Furthermore, the broader family of 1H-pyrazolo[3,4-b]pyridines has demonstrated potent inhibitory activity against various kinases, including TANK-binding kinase 1 (TBK1), which plays a vital role in innate immunity and oncogenesis . Researchers utilize this brominated derivative as a critical precursor to generate compound libraries for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing new treatments for cancer, inflammatory diseases, and central nervous system (CNS) disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B567061 7-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1256806-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPCJEWLLVESSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737318
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-33-3
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and its emerging role as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Molecular Attributes of this compound

This compound is a bicyclic heteroaromatic compound. Its structure is characterized by a pyrazole ring fused to a pyridine ring, with a bromine substituent on the pyridine ring.

Chemical Structure:

The chemical structure of this compound is as follows:

Chemical structure of this compound

IUPAC Name: this compound.[1]

The numbering of the bicyclic system is crucial for the correct identification of substituents. In the pyrazolo[4,3-b]pyridine system, the nitrogen of the pyrazole ring not involved in the ring fusion is assigned position 1.

Key Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number1256806-33-3ChemicalBook
Molecular FormulaC₆H₄BrN₃ChemicalBook
Molecular Weight198.02 g/mol ChemicalBook
AppearanceAmber solidChemicalBook
1H NMR (400 MHz, DMSO-d₆) δ ppm7.71 (1 H, d, J=4.80 Hz), 8.32 - 8.40 (1 H, m), 8.40 - 8.51 (1 H, m), 13.89 (1 H, br. s.)ChemicalBook[2]
Mass Spectrometry[M+H] found 197.9ChemicalBook[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide.[2] This synthetic route highlights a common strategy for constructing the pyrazolo[4,3-b]pyridine core, which involves the formation of the pyrazole ring onto a pre-existing pyridine ring.

Experimental Protocol:

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Acetylation and Nitrosation

  • To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml), add potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add isopentyl nitrite (0.806 ml, 6.02 mmol) to the reaction mixture.

  • Heat the reaction at 85°C for 4 hours.

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate (75 mL) and water (75 mL).

  • Separate the organic layer, dry it over MgSO₄, and concentrate it to a brown oil.

  • Purify the crude product by silica column chromatography, eluting with a mixture of methanol and dichloromethane (3:97).

  • Concentration of the product fractions affords this compound as an amber solid (90 mg, 0.454 mmol, 17.35% yield).[2]

Causality Behind Experimental Choices:

  • Potassium acetate and acetic anhydride: These reagents are used to facilitate the initial acetylation of the starting material, which is a crucial step for the subsequent cyclization.

  • Isopentyl nitrite: This reagent serves as the source of the nitroso group, which is essential for the formation of the pyrazole ring.

  • Toluene: A high-boiling, non-polar solvent suitable for the reaction temperature.

  • Silica column chromatography: A standard purification technique for separating the desired product from byproducts and unreacted starting materials.

Diagram of the Synthetic Workflow:

G start Start: N-(4-bromo-2-methylpyridin-3-yl)acetamide step1 Step 1: Acetylation and Nitrosation (Potassium acetate, Acetic anhydride, Isopentyl nitrite, Toluene, 85°C) start->step1 step2 Step 2: Work-up (Ethyl acetate/Water extraction) step1->step2 step3 Step 3: Purification (Silica column chromatography) step2->step3 end_product End Product: this compound step3->end_product

Caption: Synthetic workflow for this compound.

The Role of this compound in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, particularly protein kinases. The bromine atom at the 7-position serves as a versatile chemical handle, allowing for further structural modifications through various cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds.

Kinase Inhibition:

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[4,3-b]pyridine core can mimic the purine scaffold of ATP, the natural substrate for kinases, enabling it to bind to the ATP-binding site of these enzymes and inhibit their activity. Several pyrazolopyridine-based compounds have been investigated as potent kinase inhibitors.[3]

Logical Relationship Diagram for Drug Discovery Application:

G scaffold This compound (Privileged Scaffold) modification Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling at C7-Br) scaffold->modification library Compound Library Generation modification->library screening High-Throughput Screening (Kinase assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery pathway utilizing the this compound scaffold.

Future Perspectives

This compound represents a key building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the versatility of the bromine substituent make it an attractive starting point for the development of libraries of compounds for screening against various drug targets. Further research into the derivatization of this scaffold is likely to yield potent and selective inhibitors of kinases and other important biological targets, contributing to the development of new treatments for a range of diseases.

References

Physical and chemical properties of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-1H-pyrazolo[4,3-b]pyridine: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity, with a focus on the causality behind its utility as a versatile scaffold for the development of novel therapeutics.

This compound belongs to the azaindazole family, a class of bicyclic heterocycles where a benzene ring in the indazole scaffold is replaced by a pyridine ring.[1] This seemingly simple substitution has profound implications for its chemical and biological properties. The pyridine nitrogen introduces a handle for hydrogen bonding, alters the molecule's pKa, and modulates the electronic distribution of the entire ring system.

The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and receptor antagonists.[1] The 7-bromo substituent is not merely an inert feature; it is a strategically placed reactive handle. Its presence unlocks the potential for a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient elaboration of the core structure, making this compound an invaluable starting material for building libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while core data is well-established, specific experimental values for properties like melting point are not widely reported in peer-reviewed literature, a common characteristic for specialized synthetic intermediates.

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃[2]
Molecular Weight 198.02 g/mol [2]
CAS Number 1256806-33-3[2]
Appearance Amber Solid[2]
Melting Point Not reported in literatureN/A
Solubility Soluble in DMSO, Methanol, Dichloromethane[2]

Expert Insight on Solubility: The reported use of Dimethyl Sulfoxide (DMSO) for NMR analysis and a methanol/dichloromethane mixture for chromatography indicates good solubility in polar aprotic and moderately polar solvents.[2] Its heterocyclic nature and the presence of a hydrogen bond donor (N-H) and acceptor (pyridine N) suggest poor solubility in non-polar solvents like hexanes and limited solubility in water. For reaction chemistry, solvents like Dioxane, Toluene, and DMF are appropriate choices, depending on the specific reaction conditions.

Spectroscopic and Analytical Profile

Proper characterization is critical to confirm the identity and purity of this compound. The following is a guide to its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. The reported spectrum in DMSO-d₆ shows four distinct signals.[2]

    • δ ~13.9 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton on the pyrazole nitrogen (N1-H). Its broadness is due to quadrupole broadening and potential exchange.

    • δ ~8.3-8.5 ppm (2H, multiplet): These signals correspond to the two protons on the pyridine ring.

    • δ ~7.7 ppm (1H, doublet, J=4.80 Hz): This signal corresponds to the proton on the pyrazole ring. The coupling constant is typical for this system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the key observation is the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected [M]+: ~197 and ~199

  • Reported [M+H]+: 197.9 (This corresponds to the protonated molecule, confirming the molecular weight).[2]

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings.

  • ~1100-1000 cm⁻¹: C-Br stretching.

Synthesis and Purification Workflow

A reliable synthetic route is essential for obtaining high-quality material. The following protocol is adapted from established literature.[2]

Experimental Protocol: Synthesis

This synthesis involves a diazotization of an aminopyridine precursor followed by an intramolecular cyclization.

  • Reaction Setup: To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).

  • Initiation: Stir the mixture at room temperature for 15 minutes.

  • Cyclization: Add isopentyl nitrite (2.3 eq) and heat the reaction mixture to 85°C for 4 hours.

    • Causality: Isopentyl nitrite serves as the diazotizing agent, converting the amino group (generated in situ from the acetamide) into a diazonium salt. The subsequent intramolecular cyclization onto the adjacent methyl group forms the pyrazole ring.

  • Work-up: Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield a crude brown oil.

Workflow Diagram: Synthesis

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up & Isolation A N-(4-bromo-2-methylpyridin-3-yl)acetamide B Toluene, KOAc, Ac₂O A->B Dissolve & Stir C Add Isopentyl Nitrite B->C D Heat to 85°C, 4h C->D Initiate Diazotization E Cool & Partition (EtOAc/H₂O) D->E F Dry & Concentrate E->F G Crude Product (Oil) F->G

Diagram: Synthetic workflow for this compound.
Experimental Protocol: Purification

  • Stationary Phase: Prepare a silica gel column.

  • Mobile Phase: Elute the column with a mixture of methanol and dichloromethane (e.g., a gradient starting from 1:99 up to 3:97).

    • Causality: The choice of a polar solvent mixture is necessary to move the relatively polar pyrazolopyridine product down the silica column. The gradient allows for the separation of less polar impurities first, followed by the desired product.

  • Analysis: Monitor the column fractions by Thin Layer Chromatography (TLC).

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as an amber solid.[2]

Chemical Reactivity: A Gateway to Molecular Diversity

The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold. The C7-bromo bond is the primary site for derivatization via palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This makes the compound an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.

This reaction couples the aryl bromide with a boronic acid or ester, enabling the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[3][4][5]

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1).

  • Reaction: Heat the mixture (e.g., to 80-100°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.

This powerful reaction allows for the synthesis of 7-amino-substituted pyrazolopyridines by coupling the aryl bromide with a primary or secondary amine.[6][7][8]

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture (e.g., to 90-110°C) and stir until the reaction is complete.

  • Work-up: Cool the reaction, quench carefully, and perform an extractive work-up. Purify by column chromatography.

Catalytic Cycle Diagram

G cluster_reactants Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Oxidative Addition TM Transmetalation Complex OA->TM Transmetalation (Base) RE Product Complex TM->RE RE->Pd0 Reductive Elimination Product 7-R-Pyrazolopyridine RE->Product ArBr 7-Br-Pyrazolopyridine ArBr->OA Nu R-B(OH)₂ (Suzuki) or R₂NH (Buchwald) Nu->TM

Diagram: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related bromo-pyrazolopyridine isomers should be used as a precautionary guide.

  • Hazards: Related compounds are classified as harmful or toxic if swallowed (Acute Toxicity, Oral, Category 3 or 4).[9][10] Skin and eye irritation may also occur.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended to prevent potential degradation.

Conclusion

This compound is more than just a chemical; it is a versatile platform for innovation in drug discovery. Its well-defined structure, coupled with the strategic placement of a reactive bromine handle, provides medicinal chemists with a reliable and adaptable tool for synthesizing novel compounds. Understanding its properties, synthesis, and reactivity—particularly its exceptional utility in palladium-catalyzed cross-coupling reactions—is key to unlocking its full potential in the development of next-generation therapeutics.

References

Spectral data (NMR, MS) of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Aimed at researchers and scientists, this document synthesizes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate unequivocal structural confirmation. We delve into the rationale behind experimental choices, present detailed acquisition protocols, and interpret the resulting spectra. This guide serves as a practical reference for the characterization of this and structurally related N-heterocyclic scaffolds.

Introduction

This compound is a fused bicyclic N-heterocycle. The pyrazolopyridine core is a prominent scaffold in numerous biologically active compounds, demonstrating applications as kinase inhibitors and antagonists for various receptors.[1] Accurate and thorough structural elucidation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount. Spectroscopic techniques like NMR and MS provide definitive proof of a molecule's identity and purity. This guide offers an in-depth examination of the key spectral features of this compound, grounded in experimentally obtained data and established spectroscopic principles.

Molecular Structure and Isomeric Considerations

The correct assignment of spectral data begins with a clear understanding of the molecular structure and potential isomers. This compound (Formula: C₆H₄BrN₃, Molecular Weight: ~198.02 g/mol ) can be easily confused with its constitutional isomer, 7-Bromo-1H-pyrazolo[4,3-c]pyridine. The key difference lies in the position of the non-bridgehead nitrogen atom in the six-membered ring relative to the fused pyrazole. In the target '[4,3-b]' isomer, the pyridine nitrogen is at position 5, whereas in the '[4,3-c]' isomer, it is at position 4. This structural variance leads to distinct spectral fingerprints.

isomers cluster_b This compound cluster_c 7-Bromo-1H-pyrazolo[4,3-c]pyridine b_isomer b_isomer c_isomer c_isomer

Caption: Molecular structures of the target compound and its common isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Theoretical Mass and Isotopic Pattern

The presence of a bromine atom is a distinct feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 Da (M⁺ and M+2).

Experimental Data Analysis

Experimental analysis shows a protonated molecular ion [M+H]⁺ at m/z 197.9.[2] This value corresponds to the molecule containing the ⁷⁹Br isotope. The expected [M+H]⁺ peak for the ⁸¹Br isotope would be at m/z 199.9. The observation of this pair of peaks is a definitive indicator of a monobrominated compound.

Plausible Fragmentation Pathway

Aromatic heterocyclic compounds tend to have stable molecular ions.[3][4] Fragmentation often begins with the loss of small, stable molecules. For this compound, a plausible fragmentation pathway under Electron Impact (EI) or high-energy Collision-Induced Dissociation (CID) would involve initial loss of the bromine radical followed by cleavage of the pyrazole ring.

fragmentation M [C₆H₄BrN₃]⁺˙ m/z = 197/199 F1 [C₆H₄N₃]⁺ m/z = 118 M->F1 - Br• F2 [C₅H₂N]⁺ m/z = 76 F1->F2 - HCN F3 [C₄H₂N₂]⁺˙ m/z = 78 F1->F3 - C₂H₂

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: ESI-MS

This protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for observing the protonated molecular ion.

  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid promotes protonation.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min using a syringe pump.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Source Temperature: 100 - 150 °C

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50 - 500

    • Acquisition Mode: Full scan

    • Data Analysis: Check for the [M+H]⁺ and [M+Na]⁺ adducts. Verify the isotopic pattern for bromine (M⁺ and M+2 peaks with ~1:1 intensity ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons of pyridine derivatives resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the ring current effect.[5]

Experimental Data (400 MHz, DMSO-d₆): [2]

  • δ 13.89 (1H, broad singlet): This highly deshielded, broad signal is characteristic of the N-H proton of the pyrazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

  • δ 8.40 - 8.51 (1H, multiplet): Likely corresponds to the proton at the C3 position of the pyrazole ring.

  • δ 8.32 - 8.40 (1H, multiplet): This signal can be assigned to the H6 proton on the pyridine ring, which is ortho to the electron-withdrawing nitrogen atom and thus significantly deshielded.

  • δ 7.71 (1H, doublet, J = 4.80 Hz): This signal corresponds to the H5 proton on the pyridine ring. The observed coupling constant is typical for ortho-coupling in a pyridine ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • C3: ~135-145 ppm

  • C3a: ~115-125 ppm

  • C5: ~120-130 ppm

  • C6: ~145-155 ppm

  • C7 (C-Br): ~110-120 ppm

  • C7a: ~140-150 ppm

Rationale for Solvent Selection

Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound.[2] Its high polarity effectively solubilizes the planar, polar heterocyclic molecule. Crucially, as an aprotic solvent, it allows for the observation of the exchangeable N-H proton, which might be lost or rapidly exchanged in protic solvents like methanol-d₄ or D₂O.[5]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 3-5 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0 - 16 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

  • Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals.

Summary of Spectral Data

Technique Parameter Observed Value Assignment
MS (ESI) [M+H]⁺197.9 / 199.9 (Expected)Molecular ion with ⁷⁹Br / ⁸¹Br
¹H NMR Chemical Shift (δ)13.89 ppm (br s, 1H)N1-H
8.40 - 8.51 ppm (m, 1H)C3-H
8.32 - 8.40 ppm (m, 1H)C6-H
7.71 ppm (d, 1H, J=4.80 Hz)C5-H

Conclusion

The combined spectral data from Mass Spectrometry and ¹H NMR spectroscopy provide a definitive structural confirmation of this compound. The MS data confirms the molecular formula and the presence of a single bromine atom through the characteristic isotopic pattern. The ¹H NMR spectrum clearly resolves the four distinct protons, with chemical shifts and coupling constants consistent with the fused aromatic ring system. This guide provides the necessary data, interpretation, and experimental protocols to aid researchers in the confident identification and characterization of this important heterocyclic scaffold.

References

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of pyrazolo[4,3-b]pyridine derivatives, with a primary focus on their well-established roles in oncology and an emerging presence in neuroscience. We will delve into the key mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors. This guide is structured to offer a narrative that balances theoretical knowledge with practical application, ensuring a thorough understanding of this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, fused ring systems offer a unique three-dimensional architecture that allows for precise interactions with biological targets. The pyrazolo[4,3-b]pyridine scaffold, a fusion of a pyrazole and a pyridine ring, has emerged as a "privileged structure" in drug discovery. Its rigid framework, combined with the presence of multiple nitrogen atoms acting as hydrogen bond donors and acceptors, provides an excellent foundation for the design of potent and selective ligands for a variety of protein targets.

The versatility of the pyrazolo[4,3-b]pyridine core is evidenced by its successful application in targeting diverse protein families, most notably kinases and immune checkpoint proteins. This guide will illuminate the journey of this scaffold from a chemical curiosity to a cornerstone of modern therapeutic development.

Anticancer Activity: A Dominant Therapeutic Arena

The pyrazolo[4,3-b]pyridine scaffold has demonstrated remarkable success in the development of novel anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and immune evasion.

Kinase Inhibition: Targeting the Engines of Cancer

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazolo[4,3-b]pyridine core has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. A notable example of a pyrazolo[4,3-b]pyridine-based c-Met inhibitor is Glumetinib (SCC244) .

Mechanism of Action: Glumetinib and other 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives act as ATP-competitive inhibitors of c-Met. Molecular docking studies have revealed that the pyrazolo[4,3-b]pyridine core forms key hydrogen bonding interactions with the hinge region of the c-Met kinase domain, particularly with Met1160 and Tyr1230[1]. The sulfonyl group and other substituents on the scaffold can be modified to enhance potency, selectivity, and pharmacokinetic properties[2][3]. In a c-Met-driven xenograft mouse model, a lead compound from this series demonstrated significant anti-tumor activity[1].

c-Met Inhibition Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates ADP ADP cMet->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylates Pyrazolo_inhibitor Pyrazolo[4,3-b]pyridine Inhibitor (e.g., Glumetinib) Pyrazolo_inhibitor->cMet Blocks ATP binding site ATP ATP ATP->cMet Proliferation Cell Proliferation, Invasion, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: c-Met signaling and its inhibition by pyrazolo[4,3-b]pyridine derivatives.

Experimental Protocol: c-Met Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of pyrazolo[4,3-b]pyridine compounds against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. #40255)[4]

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (pyrazolo[4,3-b]pyridine derivatives) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: a. In a white 96-well plate, add 2.5 µL of the test compound solution or DMSO (for positive and negative controls). b. Add 10 µL of the c-Met kinase solution (diluted in kinase assay buffer to the desired concentration, e.g., 1-5 ng/µL) to all wells except the "blank" control. To the blank wells, add 10 µL of kinase assay buffer. c. Prepare a master mix of substrate and ATP in kinase assay buffer. The final concentration of ATP is typically at or near its Km for the kinase (e.g., 10-50 µM). d. Initiate the kinase reaction by adding 12.5 µL of the substrate/ATP master mix to all wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the "blank" reading from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ITK is a member of the Tec family of kinases and is a crucial mediator of T-cell receptor (TCR) signaling. Its inhibition is a potential therapeutic strategy for autoimmune diseases and T-cell malignancies. Pyrazolo[4,3-b]pyridine derivatives have been identified as potent ITK inhibitors[1].

Structure-Activity Relationship (SAR): SAR studies have shown that both indazole and pyrazolo[4,3-b]pyridine scaffolds exhibit similar enzymatic inhibition of ITK. Molecular docking studies suggest that these compounds form strong hydrogen bonds with the hinge region of the ITK kinase domain[1].

Immune Checkpoint Inhibition: Unleashing the Immune System

Cancer cells can evade the immune system by exploiting immune checkpoint pathways. The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a major mechanism of immune suppression. Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising alternative to antibody-based therapies.

Mechanism of Action: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction. These compounds bind to PD-L1, preventing its engagement with PD-1 on T-cells, thereby restoring T-cell activity against tumor cells. One such derivative, D38, has shown a potent IC₅₀ value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

PD-1_PD-L1_Inhibition cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell T_Cell_PD1 PD-1 T_Cell_Inhibition T-Cell Inhibition (Immune Evasion) T_Cell_PD1->T_Cell_Inhibition Leads to TCR TCR MHC MHC TCR->MHC Binds T_Cell_Activation T-Cell Activation (Tumor Cell Killing) TCR->T_Cell_Activation Tumor_Cell_PDL1 PD-L1 Tumor_Cell_PDL1->T_Cell_PD1 Binds Pyrazolo_Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo_Inhibitor->Tumor_Cell_PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 interaction by pyrazolo[4,3-b]pyridine derivatives.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol details a common method for quantifying the disruption of the PD-1/PD-L1 interaction by small molecules.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with His)

  • Recombinant human PD-L1 protein (e.g., tagged with Fc)

  • Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.4 M KF)

  • Test compounds (pyrazolo[4,3-b]pyridine derivatives) dissolved in DMSO

  • Low-volume, white 384-well plates

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compounds or DMSO (controls) to the wells of a 384-well plate.

  • Reagent Preparation: a. Prepare a solution of PD-1-His and the anti-His-donor antibody in assay buffer. b. Prepare a solution of PD-L1-Fc and the anti-Fc-acceptor antibody in assay buffer.

  • Assay Reaction: a. Add 4 µL of the PD-1/anti-His-donor solution to each well. b. Add 4 µL of the PD-L1/anti-Fc-acceptor solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: a. Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well. b. Determine the percent inhibition for each compound concentration based on the high (no inhibitor) and low (no PD-1/PD-L1 interaction) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Neurological Activity: An Emerging Frontier

While the application of the pyrazolo[4,3-b]pyridine scaffold in oncology is well-established, its potential in treating neurological disorders is a rapidly growing area of research.

Adenosine A₁ Receptor Antagonism

Adenosine is a neuromodulator that exerts its effects through four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃). The A₁ adenosine receptor (A₁AR) is highly expressed in the brain and is involved in regulating neuronal excitability, neurotransmitter release, and sleep. Antagonists of the A₁AR have therapeutic potential for conditions such as cognitive disorders and depression.

Mechanism of Action: Certain pyrazolo[4,3-b]pyridine derivatives have been identified as potent and selective antagonists of the A₁AR. These compounds compete with endogenous adenosine for binding to the A₁AR, thereby blocking its inhibitory effects on neuronal activity.

Experimental Protocol: Adenosine A₁ Receptor Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of pyrazolo[4,3-b]pyridine compounds for the A₁AR.

Materials:

  • Cell membranes expressing the human A₁ adenosine receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine), a selective A₁AR agonist.

  • Non-specific binding control: A high concentration of a non-radiolabeled A₁AR ligand (e.g., 10 µM R-PIA or theophylline)[1].

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (pyrazolo[4,3-b]pyridine derivatives) in DMSO.

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound and Reagent Preparation: a. Prepare serial dilutions of the test compounds. b. Prepare the membrane suspension in assay buffer to a final protein concentration of 50-100 µ g/well . c. Prepare the [³H]CCPA solution in assay buffer at a concentration close to its Kd (e.g., 1-2 nM).

  • Assay Setup: a. In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution (or buffer for total binding, or non-specific control ligand), and 50 µL of [³H]CCPA solution. b. Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing: a. Rapidly filter the contents of each well through the filter plate using a vacuum manifold. b. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: a. Dry the filter plate. b. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percent inhibition of specific binding for each concentration of the test compound. c. Calculate the IC₅₀ value by non-linear regression analysis. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Antiviral Potential: An Area for Future Exploration

While the antiviral activity of the broader pyrazolopyridine class has been reported against viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), specific and extensive studies on the pyrazolo[4,3-b]pyridine isomer are less common. The existing literature suggests that this scaffold holds promise for the development of novel antiviral agents, and further investigation is warranted. For instance, some pyrazolo[4,3-b]pyridines have been studied as potential HIV-1 non-nucleoside reverse transcriptase inhibitors.

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold has unequivocally established itself as a privileged core in medicinal chemistry, with a profound impact on the field of oncology. Its success as a template for potent kinase and immune checkpoint inhibitors highlights the power of rational drug design guided by a deep understanding of structure-activity relationships. The emerging data on its activity in the central nervous system opens up exciting new avenues for therapeutic intervention in neurological disorders.

Future research should focus on further diversifying the biological targets of this versatile scaffold. A more in-depth exploration of its antiviral and neuroprotective properties is a logical next step. Furthermore, the application of novel synthetic methodologies will undoubtedly lead to the generation of more diverse and complex pyrazolo[4,3-b]pyridine libraries, increasing the probability of discovering next-generation therapeutics for a wide range of human diseases. The journey of the pyrazolo[4,3-b]pyridine scaffold is far from over, and its continued exploration promises to yield significant contributions to the arsenal of modern medicine.

References

An In-depth Technical Guide on the Homologs and Analogs of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities. The strategic introduction of a bromine atom at the 7-position creates 7-Bromo-1H-pyrazolo[4,3-b]pyridine, a versatile building block that unlocks a vast chemical space for the development of novel therapeutics. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals, detailing the synthesis, functionalization, and biological significance of its homologs and analogs. We will navigate through the causal relationships behind experimental designs, present robust and self-validating protocols, and ground all claims in authoritative scientific literature.

Table of Contents
  • Core Scaffold Analysis: this compound

    • Structural and Physicochemical Landscape

    • Strategic Importance in Drug Discovery

  • Design and Synthesis of Analogs and Homologs

    • Synthetic Blueprint: Constructing the Core

    • Diversification via Palladium-Catalyzed Cross-Coupling

      • Suzuki-Miyaura Coupling: Forging C-C Bonds

      • Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities

    • N-Functionalization of the Pyrazole Ring

  • Biological Landscape and Therapeutic Opportunities

    • Targeting the Kinome: A Privileged Scaffold for Kinase Inhibitors

    • Expanding Horizons: Other Biological Targets

  • Field-Proven Experimental Protocols

    • Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Analogs

    • Protocol 2: Buchwald-Hartwig Amination for Amino-Substituted Derivatives

    • Protocol 3: In Vitro Kinase Inhibition Assay

  • Future Perspectives and Concluding Remarks

  • Comprehensive Reference List

Core Scaffold Analysis: this compound
Structural and Physicochemical Landscape

This compound is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a pyridine ring. The defining characteristic of this scaffold is the bromine atom at the 7-position, which serves as a highly versatile synthetic handle. The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. The arrangement of nitrogen atoms in the fused ring system influences its physicochemical properties, such as its pKa and lipophilicity, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

Strategic Importance in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its proven ability to serve as a ligand for multiple, unrelated biological targets. The 7-bromo substituent dramatically enhances its utility, providing a reactive site for the introduction of a vast array of chemical functionalities through well-established cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

Design and Synthesis of Analogs and Homologs

The creation of novel analogs and homologs from the this compound core is a cornerstone of modern drug discovery. The synthetic strategies employed are both robust and modular, allowing for the generation of diverse chemical libraries.

Synthetic Blueprint: Constructing the Core

The synthesis of the this compound core can be achieved through various routes, often starting from readily available pyridine precursors. One documented method involves the reaction of N-(4-bromo-2-methylpyridin-3-yl)acetamide with potassium acetate and acetic anhydride, followed by treatment with isopentyl nitrite.[1] This multi-step process yields the desired core structure, which can then be carried forward for further diversification.[1] Efficient methods for the synthesis of related pyrazolo[4,3-b]pyridines have also been developed, starting from 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[2][3]

Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 7-position is the key to unlocking the chemical diversity of this scaffold. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose.

The Suzuki-Miyaura reaction is a powerful and versatile method for forming new carbon-carbon bonds.[4] It involves the coupling of the this compound with a wide variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction allows for the introduction of diverse aryl and heteroaryl moieties, which can probe different regions of a target's binding site and significantly modulate the compound's biological activity and physical properties. The reaction is known for its functional group tolerance and generally mild conditions.[5][6][7]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Reactant Mixture: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base - Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Heat Thermal Incubation (e.g., 80-100 °C) Inert->Heat Monitor Reaction Monitoring (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Structural Verification (NMR, MS) Purify->Characterize Kinase_Inhibition Inhibitor Pyrazolo[4,3-b]pyridine Analog Kinase Target Kinase (e.g., c-Met, FGFR) Inhibitor->Kinase Substrate Protein Substrate Kinase->Substrate phosphorylates Block Inhibition ATP ATP ATP->Kinase Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Cellular Proliferation & Survival Phosphorylation->Downstream

References

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold – A Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to engage with biological targets. The pyrazolo[4,3-b]pyridine core is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system, an isomer of purine, has demonstrated remarkable versatility, leading to the development of inhibitors for a wide array of enzymes, including kinases, phosphodiesterases, and topoisomerases.[3][4][5]

The power of the pyrazolo[4,3-b]pyridine scaffold lies in its multiple points for chemical diversification. Substitutions at the N-1, C-3, C-5, and C-7 positions allow for the fine-tuning of electronic properties, solubility, and steric interactions, which are critical for optimizing potency and selectivity against a specific biological target. This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of pyrazolo[4,3-b]pyridine derivatives, with a focus on their application as kinase inhibitors. We will delve into the causal relationships between structural modifications and biological activity, supported by experimental data and molecular modeling insights.

A diagram illustrating the key points of diversification on the pyrazolo[4,3-b]pyridine scaffold.

Part 1: Pyrazolo[4,3-b]pyridines as Potent Kinase Inhibitors

Kinases are a major class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][6] The pyrazolo[4,3-b]pyridine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[7]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[8][9] Its role in neurodegenerative diseases and diabetes has made it an attractive therapeutic target.[10]

SAR Insights:

The development of 5-aryl- and 6-aryl-pyrazolo[3,4-b]pyridines has led to the discovery of highly potent GSK-3 inhibitors.[11][12] A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the ATP-binding pocket. For pyrazolo[4,3-b]pyridines, the N-1 nitrogen and the exocyclic amino group at C-3 often serve as hydrogen bond donors and acceptors, respectively.

  • Substitution at C-5: The introduction of an aryl group at the C-5 position has been shown to be crucial for potent GSK-3 inhibition.[11] The nature and substitution pattern of this aryl ring significantly impact activity. For instance, electron-withdrawing groups on the C-5 aryl ring can enhance potency.

  • Substitution at C-6: Similarly, 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent GSK-3 inhibitors.[12] This suggests that the orientation of the aryl group in relation to the core scaffold is a critical determinant of activity.

  • Substitution at N-1: Methylation of the N-1 position can lead to a significant loss of activity, indicating its likely involvement in a crucial hydrogen bond with the kinase hinge region.[7]

Compound IDR5-SubstituentR6-SubstituentGSK-3 IC50 (nM)Reference
1a 4-FluorophenylH10[11]
1b 4-ChlorophenylH8[11]
2a H4-Methoxyphenyl5[12]
2b H4-Chlorophenyl1[12]
Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[13][14] The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors of CDKs, particularly CDK1 and CDK2.[15][16]

SAR Insights:

The binding mode of pyrazolo[4,3-b]pyridine-based CDK inhibitors often mimics that of the adenine base of ATP. The pyrazole nitrogen and the pyridine nitrogen typically form hydrogen bonds with the hinge region of the CDK active site.[13]

  • Substitution at C-3: An amino group at the C-3 position is often critical for potent CDK inhibition, as it can act as a hydrogen bond donor.

  • Substitution at C-4 and C-6: The introduction of aryl or heteroaryl groups at these positions can significantly enhance potency by occupying hydrophobic pockets within the active site.[17] For example, a thiophen-2-yl group at C-4 and a naphthalen-2-yl group at C-6 have been shown to result in potent CDK2 inhibition.[17]

  • N-1 Alkylation: Similar to GSK-3 inhibitors, modifications at the N-1 position can be detrimental to activity, highlighting the importance of this position for hinge binding.

Compound IDR3-SubstituentR4-SubstituentR6-SubstituentCDK2 IC50 (µM)Reference
3a -NH2Thiophen-2-ylNaphthalen-2-yl0.65[17]
3b -NH2PhenylPhenyl>10[13]
Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine signaling.[18] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.

SAR Insights:

While specific SAR data for pyrazolo[4,3-b]pyridines as JAK inhibitors is less abundant in the public domain compared to other kinase families, the general principles of kinase inhibition apply. The pyrazolo[4,3-b]pyridine core can serve as an effective hinge-binding motif.

  • Key Interactions: Successful JAK inhibitors often feature a hinge-binding moiety, a linker, and a group that extends into the solvent-exposed region. For pyrazolo[4,3-b]pyridines, the core itself acts as the hinge binder.

  • Substitutions for Selectivity: Achieving selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a major challenge. Substitutions on the pyrazolo[4,3-b]pyridine core, particularly at the C-5 and C-7 positions, can be exploited to interact with isoform-specific residues, thereby conferring selectivity.

Part 2: Pyrazolo[4,3-b]pyridines as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[19] Inhibition of specific PDE isoforms has therapeutic potential in a range of conditions, including inflammatory diseases and erectile dysfunction.[5]

SAR Insights for PDE5 Inhibition:

Pyrazolopyridines have been developed as potent and selective inhibitors of PDE5, the target for drugs like sildenafil.[5]

  • Core Scaffold: The pyrazolo[4,3-b]pyridine core effectively mimics the purine ring of cGMP, allowing it to bind to the active site of PDE5.

  • Substitutions for Potency and Selectivity: Substitutions at various positions of the scaffold are crucial for achieving high potency and selectivity over other PDE isoforms. For instance, a sulfonamide group attached to a piperazine ring at a specific position on the core has been shown to be beneficial for PDE5 inhibition.

Compound IDKey SubstituentPDE5 IC50 (nM)Reference
4a 5-(2-propoxy-5-(N-ethyl-N-(2-hydroxyethyl)sulfamoyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil analogue)~1[5]

Part 3: Synthetic Methodologies and Biological Evaluation

General Synthetic Approach to the Pyrazolo[4,3-b]pyridine Core

A common and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the reaction of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[20][21] This approach allows for the introduction of diverse substituents at various positions of the final heterocyclic system.

A generalized workflow for the synthesis of the pyrazolo[4,3-b]pyridine core.

Detailed Experimental Protocol: Synthesis of a 6-Aryl-Pyrazolo[3,4-b]pyridine [12]

  • Step 1: Condensation. To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 eq) in ethanol is added 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1.1 eq).

  • Step 2: Cyclization. The reaction mixture is heated to reflux for 12 hours.

  • Step 3: Work-up. The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Step 4: Purification. The crude product is washed with cold ethanol and dried under vacuum to afford the desired 6-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-b]pyridine.

In Vitro Kinase Inhibition Assay

The biological activity of newly synthesized pyrazolo[4,3-b]pyridine derivatives is typically assessed using in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

A workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction. A reaction mixture containing the target kinase, the test compound at various concentrations, the appropriate substrate, and ATP is prepared in a 384-well plate.

  • Incubation. The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion. ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.

  • Signal Generation. Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. This is followed by a 30-minute incubation.

  • Data Acquisition. The luminescence is measured using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the test compound.

  • Data Analysis. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold has firmly established itself as a cornerstone in the development of targeted therapies. The extensive SAR studies have provided a deep understanding of the structural requirements for potent and selective inhibition of various enzyme families, particularly kinases. The synthetic tractability of this scaffold continues to allow for the exploration of novel chemical space, leading to the discovery of next-generation inhibitors with improved efficacy and safety profiles.

Future efforts in this field will likely focus on:

  • Targeting Novel Kinases: The versatility of the pyrazolo[4,3-b]pyridine core will be leveraged to design inhibitors for newly validated kinase targets.

  • Overcoming Drug Resistance: The development of pyrazolo[4,3-b]pyridine derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

  • Fragment-Based and Structure-Based Design: The use of advanced computational techniques and biophysical methods will continue to guide the rational design of more potent and selective inhibitors.

  • Targeting Allosteric Sites: Exploring the potential of pyrazolo[4,3-b]pyridines to bind to allosteric sites on kinases could lead to the development of highly selective inhibitors with novel mechanisms of action.

The continued exploration of the rich chemistry and biology of pyrazolo[4,3-b]pyridines holds immense promise for the future of precision medicine.

References

Methodological & Application

Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine from N-(4-bromo-2-methylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine, a valuable heterocyclic scaffold in medicinal chemistry, starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide. This application note details the complete synthetic workflow, including the preparation of the starting material, a step-by-step protocol for the key cyclization reaction, and a thorough discussion of the reaction mechanism. Furthermore, it offers insights into reaction optimization, troubleshooting, and safety considerations to ensure a reliable and reproducible synthesis.

Introduction

The 1H-pyrazolo[4,3-b]pyridine core, an isomer of the well-known 7-azaindazole, is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a variety of biologically active molecules. These compounds have shown promise as inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), and as potential therapeutics for cancer and inflammatory diseases. The bromo-substitution at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide presents a robust and accessible method for the synthesis of this compound, empowering researchers to efficiently produce this key intermediate for their drug discovery programs.

Overall Synthetic Workflow

The synthesis of this compound is a two-step process commencing with the preparation of the requisite starting material, N-(4-bromo-2-methylpyridin-3-yl)acetamide, followed by a diazotization and intramolecular cyclization reaction.

Synthetic Workflow A 3-Amino-4-bromo-2-methylpyridine B N-(4-bromo-2-methylpyridin-3-yl)acetamide A->B Acetylation C This compound B->C Diazotization & Cyclization Reaction Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization A N-(4-bromo-2-methylpyridin-3-yl)acetamide B Pyridinium Diazonium Salt A->B Isopentyl Nitrite, H+ C Activated Acetyl Group B->C Acetic Anhydride, KOAc D Cyclized Intermediate C->D Intramolecular Attack E This compound D->E Tautomerization

Protocol for the synthesis of pyrazolo[4,3-b]pyridines via Japp–Klingemann reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Pyrazolo[4,3-b]pyridines via a Modified Japp–Klingemann Reaction

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3][4] Compounds incorporating this core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents, making efficient and versatile synthetic routes to this scaffold highly valuable for researchers.[4][5]

This guide provides a detailed protocol and scientific rationale for the synthesis of pyrazolo[4,3-b]pyridines, leveraging a modern, one-pot modification of the classic Japp–Klingemann reaction. We will delve into the mechanistic underpinnings of this transformation, explain the causality behind key experimental choices, and provide a self-validating, step-by-step protocol suitable for both academic and industrial research settings.

Pillar 1: The Japp–Klingemann Reaction - Mechanistic Insights

The Japp–Klingemann reaction, first reported in 1887, is a robust method for synthesizing hydrazones from β-keto-acids or their esters and aryldiazonium salts.[6][7] The resulting hydrazones are versatile intermediates, most notably for constructing indole rings via the Fischer indole synthesis and, as discussed here, for pyrazole synthesis.[6][8]

The Core Mechanism

The reaction proceeds through a well-established sequence of steps. Understanding this mechanism is critical for troubleshooting and adapting the protocol to different substrates.

  • Deprotonation: The reaction initiates with the deprotonation of the active methylene carbon of the β-keto-ester by a mild base, forming a nucleophilic enolate.

  • Azo Coupling: The enolate anion attacks the electrophilic terminal nitrogen of the aryldiazonium salt, yielding an intermediate azo compound.[8] In some cases, this azo intermediate can be isolated, but it is typically unstable.[9]

  • Hydrolytic Cleavage: The crucial step involves the cleavage of one of the activating groups (acyl or carboxyl). The reaction is driven by the formation of a more stable hydrazone. This cleavage is typically hydrolytic and results in the loss of the acyl group as a carboxylic acid.[8][10]

  • Tautomerization: The final step is a tautomerization to the more thermodynamically stable hydrazone product.

Japp_Klingemann_Mechanism Figure 1: Japp-Klingemann Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Hydrolytic Cleavage cluster_3 Step 4: Tautomerization KetoEster β-Keto-Ester Enolate Enolate Intermediate KetoEster->Enolate Base AzoCompound Azo Compound Enolate->AzoCompound + Ar-N₂⁺ Diazonium Ar-N₂⁺ Tetrahedral Tetrahedral Intermediate AzoCompound->Tetrahedral + H₂O CleavedProduct Carboxylic Acid + Intermediate Tetrahedral->CleavedProduct Deacylation Hydrazone Final Hydrazone CleavedProduct->Hydrazone Proton Exchange

Caption: Figure 1: Japp-Klingemann Reaction Mechanism

Pillar 2: A Modern Protocol for Pyrazolo[4,3-b]pyridine Synthesis

While the classic Japp–Klingemann reaction is effective, modern synthetic chemistry often seeks to improve efficiency through one-pot procedures. A recently developed protocol for pyrazolo[4,3-b]pyridines achieves this by starting with readily available 2-chloro-3-nitropyridines and combining the azo-coupling, deacylation, and final pyrazole ring annulation steps into a single, streamlined process.[11][12][13]

This strategy is superior because conventional conditions were found to be unsuitable for this specific substrate class, often stalling at the azo-compound stage without progressing to the desired hydrazone.[11] The modified protocol overcomes this by carefully selecting reagents and conditions to drive the reaction to completion.

Retrosynthetic Analysis & Workflow

The overall synthetic strategy involves building the pyrazole ring onto a pre-functionalized pyridine core.

workflow Figure 2: Synthetic Workflow start Starting Material 2-Chloro-3-nitropyridine intermediate1 Step 1: SNAr Pyridinyl Keto Ester start:f1->intermediate1:f0 + β-Keto-Ester NaH, DMF intermediate2 Step 2: One-Pot Japp-Klingemann & Cyclization Aryl Hydrazone Intermediate (in situ) intermediate1:f1->intermediate2:f0 + Ar-N₂⁺OTs Pyridine, Pyrrolidine product Final Product Pyrazolo[4,3-b]pyridine intermediate2:f1->product:f0 Intramolecular SNAr (Cyclization)

Caption: Figure 2: Synthetic Workflow

Detailed Experimental Protocol

This protocol is adapted from the work of Nikol'skiy, V. V., et al. published in the International Journal of Molecular Sciences (2023).[11][12]

Part A: Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)-3-oxobutanoate (Precursor)

  • Reagents & Equipment:

    • 2,5-Dibromo-3-nitropyridine

    • Ethyl acetoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath.

  • Procedure: a. To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add ethyl acetoacetate (1.1 equivalents) dropwise. b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of 2,5-dibromo-3-nitropyridine (1.0 equivalent) in DMF. d. Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC. e. Upon completion, quench the reaction by carefully pouring it into ice-cold water. f. Extract the aqueous mixture with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl keto ester.

Part B: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

  • Reagents & Equipment:

    • Pyridinyl keto ester (from Part A)

    • Arenediazonium tosylate (e.g., 2-cyanobenzenediazonium tosylate, 1.2 equivalents)

    • Pyridine (solvent and base)

    • Pyrrolidine (catalyst for cyclization)

    • Round-bottom flask, magnetic stirrer.

  • Causality of Reagent Choice:

    • Arenediazonium Tosylates: These are used in place of the more common but less stable diazonium chlorides. Tosylates are often crystalline, stable solids that are safer to handle and store, leading to more reproducible results.[11]

    • Pyridine/Pyrrolidine System: Conventional bases like sodium acetate were found to be ineffective.[11] The organic base system of pyridine (as solvent and acid scavenger) and a catalytic amount of a stronger base like pyrrolidine effectively promotes both the Japp-Klingemann cleavage and the subsequent intramolecular nucleophilic aromatic substitution (SNAr) to form the pyrazole ring.

  • Procedure: a. Dissolve the pyridinyl keto ester (1.0 equivalent) in pyridine in a round-bottom flask. b. Add the arenediazonium tosylate (1.2 equivalents) in one portion to the stirred solution. c. Stir the mixture at room temperature for 1 hour. The color will typically change, indicating the formation of the azo intermediate. d. Add pyrrolidine (1.0 equivalent) to the reaction mixture. e. Continue stirring at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the intermediate and formation of the product. f. Pour the reaction mixture into water and stir until a precipitate forms. g. Collect the solid product by vacuum filtration. h. Wash the solid with water and then a small amount of cold ethanol. i. The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: Characterization Data

The identity and purity of the final product must be confirmed through rigorous analytical methods. For Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate :

  • Yield: 85%[11]

  • Appearance: White solid[11]

  • Melting Point: 222–224 °C[11]

  • ¹H NMR (300 MHz, CDCl₃): δ 9.70 (d, 1H), 8.68 (d, 1H), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H), 1.53 (t, 3H).[11]

  • ¹³C NMR (75 MHz, CDCl₃): δ 160.1, 143.7, 143.2, 142.3, 139.2, 139.1, 134.7, 134.6, 132.6, 130.7, 127.8, 115.2, 115.0, 110.3, 62.4, 14.4.[11]

  • HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881.[11]

Pillar 3: Data Summary for Analog Synthesis

The described one-pot protocol is versatile and can be applied to synthesize a range of substituted pyrazolo[4,3-b]pyridines by varying the arenediazonium salt.

Compound IDAryl Substituent (at N1)Yield (%)Melting Point (°C)
5a 2-Cyanophenyl85%222–224
5b 4-Cyanophenyl75%258–260
5c 2-(Methoxycarbonyl)phenyl65%136–137
5d 4-Nitrophenyl82%260–262

Data sourced from Nikol'skiy, V. V., et al. (2023).[11]

Conclusion

The Japp-Klingemann reaction remains a cornerstone of heterocyclic synthesis. This guide presents a modern, optimized protocol that leverages its core principles in a one-pot fashion to efficiently construct the medicinally important pyrazolo[4,3-b]pyridine scaffold. By understanding the underlying mechanism and the rationale for the modified conditions—specifically the use of stable diazonium tosylates and an organic base system—researchers can reliably access these valuable compounds. The protocol's self-validating nature, confirmed by comprehensive characterization, ensures its trustworthiness and applicability in a professional drug discovery and development environment.

References

Application Notes and Protocols for the Purification of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-1H-pyrazolo[4,3-b]pyridine is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid, bicyclic core, adorned with a bromine atom, presents a versatile scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. Given its role as a key intermediate, the purity of this compound is paramount to the success of subsequent synthetic steps and the integrity of biological data. This guide provides detailed, field-proven protocols and expert insights into the purification of this important compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation of Purification

A thorough understanding of a compound's physicochemical properties is the bedrock upon which robust purification strategies are built. For this compound, some key data is available, while other parameters may need to be determined empirically in your laboratory.

PropertyValue/InformationSignificance in Purification
Molecular Formula C₆H₄BrN₃Influences molecular weight and polarity.
Molecular Weight 198.02 g/mol Essential for calculating yields and molar equivalents.
Appearance Amber solid[1]A visual indicator of purity; deviations may suggest impurities.
Melting Point Not consistently reported in the literature.A sharp melting point is a good indicator of high purity. Empirical determination is recommended.
Solubility Soluble in methanol and dichloromethane[1].Crucial for selecting appropriate solvents for chromatography and recrystallization.
pKa Not explicitly documented.The presence of pyridine and pyrazole rings suggests basic and weakly acidic protons, respectively. This can be exploited to manipulate solubility (e.g., in acidic or basic aqueous solutions) or chromatographic behavior.

Purification Strategies: A Multi-faceted Approach

The purification of this compound typically involves chromatographic techniques, with recrystallization serving as a potential subsequent step for achieving high purity. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Column Chromatography: The Workhorse of Purification

Column chromatography is a highly effective method for purifying this compound from reaction byproducts and starting materials.

Causality Behind Experimental Choices:

Normal-phase silica gel chromatography is the most commonly employed technique. Silica gel is a polar stationary phase, and the separation is based on the differential adsorption of compounds based on their polarity. Non-polar compounds elute faster, while more polar compounds have a stronger interaction with the silica and elute later. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a less polar solvent (like dichloromethane) and a more polar solvent (like methanol) allows for the fine-tuning of the mobile phase polarity to achieve optimal resolution.

Established Protocol for Column Chromatography:

This protocol is adapted from a documented synthesis of this compound[1].

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or Heptanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Methodology:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is the eluent for column chromatography (e.g., 3% MeOH in DCM).

    • Visualize the spots under UV light (254 nm). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the solvent polarity if necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-pack.

    • Evaporate the solvent from the dry-pack using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the dry-packed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent (e.g., 100% DCM) to remove any non-polar impurities.

    • Gradually increase the polarity of the eluent. Based on the established protocol, a 3:97 mixture of methanol:dichloromethane is effective[1].

    • Collect fractions in separate tubes and monitor the elution of the product by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound as an amber solid[1].

Workflow for Column Chromatography:

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Column Chromatography:

IssuePossible CauseSuggested Solution
Poor Separation Incorrect solvent system.Perform a more thorough TLC analysis with different solvent systems (e.g., ethyl acetate/hexanes, acetone/chloroform).
Overloading the column.Use a larger column or reduce the amount of crude material.
Product Tailing on TLC/Column Compound interacting strongly with acidic silica.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
Product Insoluble in Loading Solvent Inappropriate solvent choice.Try a different solvent for loading, or use a larger volume (while still keeping it minimal).
Compound Cracks the Silica Bed Heat generated during adsorption.Load the sample slowly and ensure the column is properly packed.
Recrystallization: For Achieving High Crystalline Purity

Developing a Recrystallization Protocol: A Systematic Approach

The key to successful recrystallization is finding a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Guide:

SolventBoiling Point (°C)PolarityNotes
Water100HighUnlikely to be a good single solvent due to the heterocyclic nature, but could be used as an anti-solvent.
Ethanol78HighGood starting point.
Methanol65HighKnown to dissolve the compound, so may need an anti-solvent.
Isopropanol82Medium-HighA good alternative to ethanol.
Acetone56MediumOften a good solvent for many organic compounds.
Ethyl Acetate77MediumCommonly used for recrystallization.
Toluene111LowMay be suitable for less polar compounds.
Hexanes/Heptanes~69/~98LowLikely to be poor solvents on their own, but excellent as anti-solvents.

Step-by-Step Protocol for Solvent Screening (Microscale):

  • Place a small amount of the purified solid (e.g., 10-20 mg) into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the mixture to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or place the tube in an ice bath.

  • If crystals form, this is a potentially good solvent. If no crystals form, the compound may be too soluble. If the compound does not dissolve even at boiling, it is not a suitable solvent.

  • For solvent systems (e.g., ethanol/water, ethyl acetate/hexanes), dissolve the compound in the "good" solvent at its boiling point and then add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Decision-Making for Recrystallization Protocol Development:

Caption: Decision-making workflow for developing a recrystallization protocol.

Purity Assessment

After purification, it is essential to confirm the purity of this compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities. The documented ¹H NMR data for this compound is (400 MHz, DMSO-d₆) δ ppm 7.71 (1 H, d, J=4.80 Hz), 8.32 - 8.40 (1 H, m), 8.40 - 8.51 (1 H, m), 13.89 (1 H, br. s.)[1].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected [M+H]⁺ is 197.9[1].

By following these detailed protocols and applying the underlying scientific principles, researchers can confidently purify this compound to the high standard required for its application in pharmaceutical research and development.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 7-Bromo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The structural elucidation and purity assessment of such molecules are critical for ensuring data integrity in drug discovery and development pipelines. This document outlines an integrated analytical workflow, detailing both the theoretical underpinnings and practical, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.

Introduction: The Importance of Rigorous Characterization

This compound is a member of the pyrazolopyridine class of fused heterocycles. These scaffolds are of significant interest in pharmaceutical research due to their structural similarity to purine bases, allowing them to function as "hinge-binding" motifs for various protein kinases.[1] The precise placement of the bromine atom and the tautomeric state of the pyrazole ring are critical determinants of a compound's biological activity and pharmacokinetic properties. Therefore, unambiguous structural confirmation and purity verification are non-negotiable prerequisites for advancing such compounds in a research program. This guide establishes a self-validating system of orthogonal analytical techniques to ensure the highest degree of scientific integrity.

Analytical Workflow: An Integrated Strategy

A robust characterization of this compound relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and validated profile of the molecule.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation & Release Synthesis Synthesis of This compound Purification Silica Gel Chromatography Synthesis->Purification NMR NMR Spectroscopy (Identity & Structure) Purification->NMR Purified Sample MS Mass Spectrometry (Molecular Weight) Purification->MS Purified Sample HPLC HPLC (Purity & Quantification) Purification->HPLC Purified Sample EA Elemental Analysis (Elemental Composition) Purification->EA Purified Sample Validation Comprehensive Data Review (Structure & Purity Confirmed) NMR->Validation MS->Validation HPLC->Validation EA->Validation

Caption: Integrated workflow for the synthesis, purification, and multi-technique analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR provide direct evidence of the molecular framework, proton environments, and carbon backbone.

Rationale and Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar pyrazolopyridine core and possesses a high boiling point, which is beneficial for variable temperature studies if needed.[2] Its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.5 ppm) are well-defined and typically do not interfere with key analyte signals.

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the protons on the pyridine and pyrazole rings. A key diagnostic is the signal for the N-H proton of the pyrazole ring, which often appears as a broad singlet at a downfield chemical shift (>13 ppm) due to hydrogen bonding and chemical exchange.[2]

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule, offering direct confirmation of the core structure. The carbon atom attached to the bromine (C7) will exhibit a characteristic chemical shift.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans or more may be needed depending on the sample concentration.

Data Interpretation and Expected Results

Based on published data for this compound, the following spectral features are anticipated.[2]

Technique Parameter Expected Value/Observation Interpretation
¹H NMR Chemical Shift (δ)~13.89 ppm (br. s, 1H)N-H proton of the pyrazole ring.
~8.45 ppm (m, 1H)Pyridine ring proton.
~8.35 ppm (m, 1H)Pyridine ring proton.
~7.71 ppm (d, J=4.8 Hz, 1H)Pyridine ring proton.
¹³C NMR Number of Signals6 distinct signalsConfirms the 6 unique carbon atoms in the bicyclic core.
Chemical Shift (δ)Signal in the ~110-120 ppm rangeC7 carbon directly attached to the bromine atom.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. The isotopic pattern of bromine is a key diagnostic feature.

Rationale and Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocycles. It typically produces a prominent protonated molecular ion [M+H]⁺, which simplifies spectral interpretation.

  • Isotopic Signature: Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any bromine-containing fragment will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-400).

Data Interpretation and Expected Results
Parameter Expected Value/Observation Interpretation
Molecular Formula C₆H₄BrN₃
Exact Mass 196.9616 (for ⁷⁹Br)Theoretical mass of the neutral molecule.
[M+H]⁺ Ion m/z 197.9 and 199.9Protonated molecular ions showing the characteristic 1:1 isotopic pattern for a single bromine atom.[2]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of small molecules. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and other impurities.

Rationale and Experimental Choices
  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar heterocyclic compounds.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol) with a small amount of acidifier like trifluoroacetic acid (TFA) or formic acid is typically effective. The acid improves peak shape by ensuring the nitrogen atoms are consistently protonated.[3]

  • Detection: UV detection is suitable as the pyrazolopyridine core contains a strong chromophore. Monitoring at multiple wavelengths (e.g., 214 nm and 254 nm) can help ensure no impurities are missed.[3]

Experimental Protocol: RP-HPLC
  • System Preparation:

    • Column: YMC ODS3 (50 mm × 4.6 mm, 5 µm) or equivalent C18 column.[3]

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 2.5 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Detection: UV at 214 nm and 254 nm.[3]

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • Start with a low percentage of organic phase (e.g., 5% B) to retain the compound.

    • Ramp up the organic phase (e.g., to 95% B over 8 minutes) to elute the compound and any less polar impurities.[3]

    • Include a hold at high organic and a re-equilibration step.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Protocol cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve Sample (~0.1 mg/mL) Injector Inject Sample SamplePrep->Injector MobilePhase Prepare Mobile Phase (A: H₂O+TFA, B: ACN+TFA) Column C18 Column (35°C) Injector->Column Detector UV Detector (214/254 nm) Column->Detector Chromatogram Generate Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Step-by-step workflow for the HPLC purity analysis of this compound.

Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique offers a fundamental check of purity and composition, directly validating the empirical formula against theoretical values.

Rationale and Experimental Choices

Combustion analysis is the standard method for determining the CHN content of organic compounds. The sample is combusted at high temperature in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. This method is highly accurate and requires only a small amount of sample.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the thoroughly dried sample into a tin capsule.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

  • Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will perform the combustion and subsequent gas analysis automatically.

  • Data Reporting: The results are reported as the weight percentage of each element.

Data Interpretation and Expected Results
Element Theoretical % Acceptable Range
Carbon (C)36.39%± 0.4%
Hydrogen (H)2.04%± 0.4%
Nitrogen (N)21.22%± 0.4%

Note: The presence of bromine is inferred by difference. The experimental values for C, H, and N should be within ±0.4% of the theoretical values to confirm the empirical formula C₆H₄BrN₃.

Optional Technique: Single-Crystal X-ray Crystallography

For definitive, unambiguous structural proof, including the absolute confirmation of connectivity and tautomeric form, single-crystal X-ray crystallography is the ultimate technique. While not a routine characterization method for every batch, it is invaluable for novel scaffolds.

Protocol: Crystal Growth
  • Method: Slow evaporation is a common and effective method.

  • Solvent Selection: Choose a solvent system in which the compound is moderately soluble (e.g., ethyl acetate, methanol, or a mixture like dichloromethane/hexane).

  • Procedure: Prepare a nearly saturated solution of the compound in the chosen solvent. Filter the solution to remove any particulate matter into a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation over several days in a vibration-free environment.

Conclusion

The analytical workflow detailed in this application note provides a comprehensive and robust strategy for the characterization of this compound. By integrating data from NMR, MS, HPLC, and Elemental Analysis, researchers can confidently confirm the structure, molecular weight, purity, and elemental composition of their synthesized material. This multi-technique, self-validating approach is essential for ensuring the quality and integrity of data in modern drug discovery and development.

References

Application Notes & Protocols: Leveraging 7-Bromo-1H-pyrazolo[4,3-b]pyridine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Power of Privileged Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1] Unlike high-throughput screening (HTS), which tests large, drug-like molecules, FBDD screens small, low-molecular-weight compounds ("fragments") at high concentrations.[2] These fragments typically bind with low affinity (micromolar to millimolar range), but their interactions with the target protein are often highly efficient and provide a more profound understanding of the target's binding landscape. The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library used.[3][4]

Within this context, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets. The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is one such scaffold, recognized for its role in a wide range of biologically active compounds, particularly as kinase inhibitors.[5][6] The structural isomer, 7-azaindole, which is also a potent kinase hinge-binder, serves as a strong validation for this class of heterocycles.[7][8][9][10] The pyrazolopyridine scaffold can form key hydrogen bond interactions, mimicking the purine core of ATP and enabling it to effectively target the hinge region of kinases.[7][8][10]

This guide focuses on a specific, highly valuable pyrazolopyridine fragment: 7-Bromo-1H-pyrazolo[4,3-b]pyridine . We will explore its utility as a cornerstone for FBDD campaigns, providing the scientific rationale and detailed protocols for its application.

The Fragment: this compound - A Strategic Starting Point

The selection of this compound as a primary fragment is a strategic choice rooted in its physicochemical and structural properties. An ideal fragment should adhere to the "Rule of Three" (Ro3) to ensure it occupies a favorable region of chemical space for efficient binding and subsequent optimization.[11]

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW)198.02 g/mol < 300 DaLow complexity increases the probability of finding an efficient binding interaction.[11]
cLogP~1.5-2.0 (estimated)≤ 3Ensures adequate aqueous solubility, which is critical for screening at high concentrations.[11]
Hydrogen Bond Donors1 (pyrazole N-H)≤ 3Provides a key interaction point without excessive polarity that could hinder cell permeability later.[11]
Hydrogen Bond Acceptors2 (pyrazole & pyridine N)≤ 3Offers multiple points for directional interaction with the protein target.[11]
Rotatable Bonds0≤ 3Conformational rigidity reduces the entropic penalty upon binding, leading to higher ligand efficiency.[1]

The true power of this fragment lies in its strategic functionalization:

  • The Privileged Core: The 1H-pyrazolo[4,3-b]pyridine core acts as an anchor, capable of forming critical hydrogen bonds with protein targets, particularly the hinge region of kinases.[7][8]

  • The Bromine Handle: The bromine atom at the 7-position is not merely a substituent; it is a versatile synthetic handle. It provides a well-defined vector for "fragment growing," allowing medicinal chemists to systematically explore the surrounding pocket of the binding site through reactions like Suzuki or Buchwald-Hartwig couplings.[][13] Furthermore, as a heavy atom, it provides a powerful tool for phasing in X-ray crystallography, aiding in the unambiguous determination of the fragment's binding pose.

FBDD Workflow Using this compound

A successful FBDD campaign is a multi-stage process. This fragment can be integrated as a core component of a diverse library or used in a more targeted fashion against protein families where its core scaffold is known to be active (e.g., kinases).

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (including this compound) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR NMR Orthogonal Screen: NMR Spectroscopy Lib->NMR Hits Primary Hits SPR->Hits NMR->Hits Ortho Orthogonal Hit Confirmation Hits->Ortho Cross-reference hits Xtal Structural Biology: X-ray Crystallography Ortho->Xtal Validate binding mode Validated Validated Fragment Hit Xtal->Validated SBDD Structure-Based Design (SBDD) Validated->SBDD Chem Synthetic Elaboration (Fragment Growing/Linking) SBDD->Chem Design new compounds Lead Lead Compound Chem->Lead Improve affinity & properties

Caption: High-level workflow for a fragment-based drug discovery campaign.

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[14][15] It measures changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized protein target.

Causality: We use SPR for primary screening due to its high throughput, low protein consumption, and ability to provide real-time binding data, which can give preliminary insights into binding kinetics.[16][17]

Step-by-Step Methodology:

  • Target Immobilization:

    • Objective: To covalently attach the target protein to the sensor chip surface at a high density to maximize the signal from low-molecular-weight fragments.[18]

    • Protocol:

      • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The high protein density is crucial for detecting small fragment binding.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference channel should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.

  • Fragment Solution Preparation:

    • Objective: To prepare a stock plate of fragments at a concentration suitable for screening, ensuring solubility and minimizing DMSO effects.

    • Protocol:

      • Prepare a 100 mM stock solution of this compound and other library fragments in 100% DMSO.

      • For screening, perform a serial dilution into the running buffer (e.g., PBS with 0.05% P20 surfactant) to a final concentration of 200 µM. The final DMSO concentration should be matched across all samples and the running buffer (typically 1-2%) to minimize solvent mismatch signals.[18]

  • SPR Screening Execution:

    • Objective: To inject the fragment library over the target and reference surfaces to identify binders.

    • Protocol:

      • Equilibrate the system with running buffer containing the matched DMSO concentration until a stable baseline is achieved.

      • Inject a single concentration of each fragment (e.g., 200 µM) over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

      • Between injections, regenerate the surface if necessary, although for fragments, a long dissociation time is often sufficient.

  • Hit Identification:

    • Objective: To identify fragments that show a specific binding response significantly above the noise level.

    • Protocol:

      • Subtract the reference channel signal from the target channel signal to get the specific binding sensorgram.

      • A "hit" is typically defined as a fragment that produces a stable-state binding response (measured in Response Units, RU) that is statistically significant (e.g., > 3 standard deviations above the mean of the negative controls). The RU signal should also be visually inspected for a plausible binding profile.

Table 2: Typical SPR Hit Criteria

ParameterGuidelineRationale
Binding Response> 10 RU (target-dependent)Ensures the signal is reliably above instrument noise.
SpecificityResponse on target channel >> reference channelConfirms binding is to the protein, not the chip surface.
Shape of SensorgramShould show evidence of association and dissociationDistinguishes true binding from non-specific artifacts like aggregation.

Application Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for detecting weak binding events in solution, making it an excellent orthogonal technique to validate hits from a primary SPR screen.[19][20] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD)-NMR, are particularly well-suited for FBDD.[21]

Causality: We use an orthogonal method to eliminate false positives that can arise from a single screening technology (e.g., artifacts from the SPR surface or compound aggregation).[19] NMR provides confirmation of a direct interaction in solution.[22]

Step-by-Step Methodology (STD-NMR):

  • Sample Preparation:

    • Objective: To prepare a sample containing the protein and the fragment hit at concentrations suitable for the experiment.

    • Protocol:

      • Prepare a solution of the target protein (10-20 µM) in a deuterated buffer (e.g., PBS in D₂O).

      • Add the fragment hit (e.g., this compound) from a DMSO-d₆ stock to a final concentration of 100-500 µM (a 1:20 to 1:50 protein-to-ligand ratio is typical).

  • NMR Data Acquisition:

    • Objective: To acquire two spectra: one with on-resonance saturation of the protein and one with off-resonance saturation.

    • Protocol:

      • Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment's signals.

      • Set up the STD experiment. Select a frequency for on-resonance saturation where only protein resonances absorb (e.g., -1 ppm) and an off-resonance frequency where no signals are present (e.g., 40 ppm).

      • Acquire the on-resonance ("STD") and off-resonance ("reference") spectra by interleaving scans. A saturation time of ~2 seconds is a good starting point.

  • Data Processing and Hit Confirmation:

    • Objective: To calculate the difference spectrum and identify signals from the binding fragment.

    • Protocol:

      • Subtract the on-resonance spectrum from the off-resonance spectrum.

      • Only protons of a ligand that is in close contact with the saturated protein will appear in the difference spectrum. The presence of signals corresponding to this compound confirms it is a binder.

      • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is closest to the protein surface.

Application Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional binding mode via X-ray crystallography.[2][23] This provides invaluable structural information that is essential for the subsequent hit-to-lead optimization phase.

Causality: A crystal structure removes all ambiguity about where and how the fragment binds. This allows for a rational, structure-based design approach to improve the fragment's affinity and selectivity.[23]

SBDD_Cycle cluster_0 Structure-Based Drug Design (SBDD) Structure Solve Crystal Structure (Fragment-Protein Complex) Design Design Analogs (Exploit new interactions) Structure->Design Identify growth vectors Synth Synthesize Analogs Design->Synth Test Test Affinity (SPR, ITC) Synth->Test Test->Structure Co-crystallize potent analog

Caption: The iterative cycle of structure-based drug design.

Step-by-Step Methodology:

  • Crystal Soaking:

    • Objective: To introduce the fragment into pre-grown crystals of the target protein.

    • Protocol:

      • Grow crystals of the target protein under conditions known to produce well-diffracting crystals.

      • Prepare a soaking solution by dissolving this compound to a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the crystal conditions.

      • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.[24]

  • Data Collection:

    • Objective: To collect X-ray diffraction data from the soaked crystal.

    • Protocol:

      • Loop out the soaked crystal and flash-cool it in liquid nitrogen.

      • Collect a high-resolution diffraction dataset at a synchrotron source. For this compound, collecting data at the bromine absorption edge can be advantageous for experimental phasing (Anomalous Dispersion).

  • Structure Solution and Refinement:

    • Objective: To determine the electron density map and model the protein-fragment complex.

    • Protocol:

      • Process the diffraction data.

      • Solve the structure using molecular replacement with a known apo-protein structure.

      • Carefully inspect the resulting difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. The shape of the density should clearly match the pyrazolopyridine core.

      • Model the fragment into the density and perform iterative rounds of refinement. The bromine atom's high electron density should make it particularly easy to locate.[2]

Conclusion and Future Directions: From Fragment to Lead

The identification of this compound as a validated hit is the beginning of the drug discovery journey. The high-resolution structural information obtained from crystallography is the roadmap for the hit-to-lead phase. Chemists can use the bromine as a synthetic vector to "grow" the fragment into adjacent pockets, adding functional groups that form new, affinity-enhancing interactions.[13] Alternatively, if another fragment is found to bind in a proximal site, the two can be linked together.[13] By leveraging the privileged nature of the pyrazolopyridine core and the strategic utility of the bromine handle, this compound serves as an exceptional starting point for developing potent, selective, and novel therapeutics.

References

Application Note: 7-Bromo-1H-pyrazolo[4,3-b]pyridine as a Cornerstone for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisosteric replacement for purine and functioning as an exceptional "hinge-binding" motif in a multitude of kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it a foundational core for potent and selective antagonists. This application note provides a detailed guide on the strategic utilization of 7-Bromo-1H-pyrazolo[4,3-b]pyridine, a versatile and indispensable building block for the synthesis of diverse kinase inhibitor libraries. We will explore the rationale behind its use and provide detailed, field-proven protocols for its functionalization via key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site are a major class of therapeutics. The design of these inhibitors often relies on heterocyclic scaffolds that can mimic the adenine portion of ATP to engage with the "hinge region" of the kinase, a short sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain.

The 1H-pyrazolo[4,3-b]pyridine core is an exemplary hinge-binding fragment.[4][5] As a 7-azaindazole isostere, it presents a hydrogen bond donor (pyrazole N1-H) and a hydrogen bond acceptor (pyridine N2) in a spatially optimal arrangement to form two canonical hydrogen bonds with the kinase hinge, thereby ensuring high-affinity binding.

This compound emerges as the starting material of choice for library synthesis. The bromine atom at the C7 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through robust and scalable cross-coupling chemistry. These modifications at C7 enable the exploration of the solvent-exposed region of the ATP pocket, a common strategy for enhancing inhibitor potency and achieving selectivity among different kinases.[6]

G start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd Catalyst) start->buchwald sonogashira Sonogashira (Alkyne, Pd/Cu Catalyst) start->sonogashira prod_suzuki 7-Aryl/Heteroaryl Derivatives (C-C Bond) suzuki->prod_suzuki prod_buchwald 7-Amino Derivatives (C-N Bond) buchwald->prod_buchwald prod_sonogashira 7-Alkynyl Derivatives (C-C Bond) sonogashira->prod_sonogashira library Diverse Kinase Inhibitor Library prod_suzuki->library prod_buchwald->library prod_sonogashira->library

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural analogy to purine bases allows it to effectively interact with a multitude of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] Consequently, derivatives of this scaffold are actively investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.

The functionalization of the pyrazolo[4,3-b]pyridine ring system is crucial for modulating its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at specific positions of the heterocyclic core.[2][3] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with 7-Bromo-1H-pyrazolo[4,3-b]pyridine. It offers a detailed protocol based on established methodologies for analogous heterocyclic systems, insights into the reaction mechanism, and a troubleshooting guide to facilitate successful synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid (or its ester) forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final product, regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-X(Ln) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R-B(OR)2) Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling Ar-Pd(II)-R(Ln) Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
ReagentM.W. ( g/mol )RoleNotes
This compound198.02Substrate (Aryl Halide)Ensure purity. Can be synthesized following literature procedures.
Aryl/Heteroarylboronic Acid or Pinacol EsterVariableCoupling PartnerUse 1.2 - 1.5 equivalents.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)816.64Palladium CatalystA reliable and versatile catalyst for many cross-coupling reactions.[5] Other catalysts can be screened.
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)138.21 / 325.82BaseUse 2.0 - 3.0 equivalents. Cs2CO3 is often more effective for challenging couplings.
1,4-Dioxane88.11SolventAnhydrous grade is recommended.
Water18.02Co-solventDegassed.
Inert Gas (Argon or Nitrogen)-AtmosphereTo prevent oxidation of the catalyst.

Reaction Setup and Procedure

Suzuki_Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst Start->Reagents Degas Evacuate and Backfill with Inert Gas (3x) Reagents->Degas Solvent Add Degassed Solvent (Dioxane/Water) Degas->Solvent Reaction Heat and Stir (e.g., 80-100 °C, 4-16 h) Solvent->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End Characterize Product Purification->End

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Method:

  • Reaction Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroarylboronic acid or its pinacol ester (1.2-1.5 eq.), and the base (K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.02 - 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the reaction mixture in a preheated oil bath or heating block at a temperature between 80-100 °C. For microwave-assisted reactions, a temperature of 100-140 °C for 15-60 minutes can be a good starting point.[6][7] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours for conventional heating).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 7-aryl-1H-pyrazolo[4,3-b]pyridine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Screen other palladium catalysts and ligands (e.g., Pd(PPh3)4, XPhosPd G2).- Use a stronger base like Cs2CO3 or K3PO4.- Increase the reaction temperature or consider using microwave irradiation.[6][7]- Ensure reagents and solvents are anhydrous and properly degassed.
Debromination of Starting Material - Presence of water or protic sources- Catalyst system promotes hydrodehalogenation- Use anhydrous solvents and reagents.- Screen different catalyst/ligand combinations. Buchwald-type ligands like XPhos can sometimes suppress this side reaction.[7]
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere.- Decrease the catalyst loading.
Poor Yield - Suboptimal reaction conditions- Product instability- Systematically vary the solvent, base, and temperature.- Consider N-protection of the pyrazole ring if the substrate is unstable under the reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-1H-pyrazolo[4,3-b]pyridine derivatives, which are of significant interest in drug discovery. The protocol provided herein, based on established procedures for structurally related heterocycles, offers a reliable starting point for this transformation. Careful optimization of the reaction parameters, including the choice of catalyst, base, and solvent, will be key to achieving high yields and purity for a diverse range of substrates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine scaffold, an isomer of 7-azaindole, is a privileged pharmacophore found in a multitude of biologically active molecules, particularly kinase inhibitors central to modern oncology and immunology drug development. The ability to forge carbon-nitrogen (C–N) bonds to this heterocyclic core is paramount for generating libraries of novel chemical entities with tailored pharmacological profiles.[1] The Palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in medicinal chemistry for this purpose, offering a broad substrate scope and generally mild reaction conditions compared to traditional methods like nucleophilic aromatic substitution or Ullmann condensation.[2][3][4][5][6]

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 7-Bromo-1H-pyrazolo[4,3-b]pyridine. We will delve into the mechanistic underpinnings that dictate the choice of catalyst components and provide a robust, field-proven protocol adaptable for various amine coupling partners. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Rationale: A Symphony of Catalyst, Ligand, and Base

The success of a Buchwald-Hartwig amination hinges on the interplay of its core components. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is critical for rational catalyst selection and troubleshooting.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, generated in situ, inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and is facilitated by electron-rich ligands.[10][11][12]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[7][12][13]

  • Reductive Elimination: The final C–N bond is formed as the desired N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7][9] This step is accelerated by bulky ligands.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L_n] oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product salt [Base-H]Br amido_complex->salt aryl_halide Ar-Br (Pyrazolopyridine) aryl_halide->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Component Selection: The Keys to Success

  • Palladium Precatalyst: Modern palladium precatalysts, such as the G4-palladacycles (e.g., XPhos Pd G4, BrettPhos Pd G4), are highly recommended.[9] These are air- and moisture-stable complexes that reliably generate the active Pd(0) catalyst under reaction conditions, leading to greater reproducibility compared to using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[12][13]

  • Ligand: The choice of phosphine ligand is arguably the most critical parameter. For electron-rich, N-heterocyclic substrates like pyrazolopyridines, which can act as catalyst poisons, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[14][15] Ligands such as XPhos , DavePhos , and BrettPhos have proven effective.[14][16] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the initial oxidative addition.[12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, for substrates with base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[8][17][18]

  • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are most frequently used and have proven effective for this class of transformation.[8][19] It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Amination of this compound

This protocol provides a general method for coupling this compound with a representative secondary amine, morpholine. Conditions can be adapted for other primary and secondary amines.

Materials and Reagents
  • This compound

  • Amine coupling partner (e.g., Morpholine)

  • Palladium Precatalyst (e.g., XPhos Pd G4)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube or vial with a PTFE-lined cap)

  • Magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., Ethyl acetate, water, brine, silica gel)

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Vessel: - Aryl Bromide - Base - Pd Precatalyst - Ligand B Seal & Purge with Ar/N2 A->B C Add Amine & Solvent via Syringe B->C D Heat to Target Temp (e.g., 100 °C) C->D E Stir & Monitor (TLC / LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Purify via Column Chromatography H->I

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), XPhos Pd G4 (0.02 equiv, 2 mol%), and XPhos ligand (0.02 equiv, 2 mol%).

    • Scientist's Note: Adding a slight excess of ligand relative to the palladium precatalyst can sometimes be beneficial to prevent catalyst deactivation, especially with coordinating substrates.[20]

  • Inerting: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the amine coupling partner (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aminated product.

Data Presentation: Representative Reaction Conditions

The following table outlines representative conditions that can serve as a starting point for the amination of this compound with various amine classes. Yields are illustrative and will vary based on the specific amine and precise reaction conditions.

EntryAmine Coupling PartnerPd Precatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
1MorpholineXPhos Pd G4 / XPhos (2)NaOt-Bu (1.4)Toluene10012High
2AnilineBrettPhos Pd G3 / BrettPhos (2)K₃PO₄ (2.0)1,4-Dioxane11018Good
3n-ButylamineDavePhos Pd G3 / DavePhos (3)LiHMDS (2.2)THF8016Moderate-Good
4Benzophenone Imine¹XPhos Pd G4 / XPhos (2)NaOt-Bu (1.4)Toluene10012Good

¹Benzophenone imine serves as an ammonia surrogate; the product is hydrolyzed in a subsequent step to yield the primary amine.[7][21]

Troubleshooting and Optimization

Palladium-catalyzed reactions can be sensitive, and optimization is often required.[22]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Inappropriate ligand/base combination.- Use a fresh, high-quality precatalyst.[22] - Screen different bulky phosphine ligands (e.g., XPhos, BrettPhos, RuPhos). - Increase temperature in 10-20 °C increments. - Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).
Hydrodehalogenation Catalyst deactivation pathway; Presence of water.- Ensure strictly anhydrous and anaerobic conditions. - Screen different ligands; sometimes a more sterically hindered ligand can suppress this side reaction.[12]
Inconsistent Results Impurities in reagents or solvents; Inactive catalyst.- Use a reliable, well-characterized precatalyst.[23] - Ensure solvents are freshly distilled or from a sealed bottle and are properly degassed. - Purify starting materials if necessary.
Difficulty with Primary Amines Formation of diarylated byproduct; Catalyst inhibition.- Use a slight excess of the primary amine. - Consider ligands specifically developed for primary amines.[2] - Use an ammonia surrogate like benzophenone imine followed by hydrolysis.[7]

References

Application Notes & Protocols: A Guide to the Strategic Functionalization of the Pyrazolo[4,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Core in Drug Discovery

The pyrazolo[4,3-b]pyridine ring system is a nitrogen-rich bicyclic heterocycle of significant interest to the medicinal chemistry community. Its structural resemblance to purine has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to its incorporation into numerous compounds with diverse therapeutic activities, including inhibitors of kinases, reverse transcriptase, and receptors crucial in oncology and virology.[1][2] Notable examples such as Glumetinib, a c-Met inhibitor, underscore the therapeutic potential unlocked by precise modifications to this core structure.[1]

The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the pyrazolo[4,3-b]pyridine framework. Therefore, the ability to selectively and efficiently functionalize this core at its various positions is paramount for generating novel chemical entities in drug discovery programs. This guide provides an in-depth overview of key experimental strategies and detailed protocols for the targeted functionalization of the pyrazolo[4,3-b]pyridine scaffold, focusing on techniques proven to be robust and versatile in a research setting. We will delve into the causality behind procedural choices, offering insights to empower researchers to adapt and innovate upon these foundational methods.

Strategic Overview: Pathways to a Diversified Scaffold

The functionalization of the pyrazolo[4,3-b]pyridine core can be approached through several strategic pathways. The choice of strategy often depends on the desired final substitution pattern and the availability of starting materials. The two primary approaches involve either the functionalization of a pre-formed core or the synthesis of the core with the desired functionality already incorporated. This guide focuses on the former, which allows for late-stage diversification critical for structure-activity relationship (SAR) studies.

The main avenues for late-stage functionalization include:

  • N-Functionalization: Primarily targeting the N1 position of the pyrazole ring.

  • C-Functionalization via Halogenation and Cross-Coupling: A classic and powerful two-step sequence where a halogen is first installed as a versatile synthetic handle, followed by transition metal-catalyzed reactions to form new C-C or C-N bonds.

  • C-Functionalization via Direct C-H Activation: A more modern, atom-economical approach that avoids the pre-installation of a halogen handle.

G cluster_start Starting Material cluster_strategies Functionalization Strategies cluster_intermediate Key Intermediate cluster_final Final Products start Pyrazolo[4,3-b]pyridine Core N_Func N-Arylation / Alkylation (e.g., Buchwald-Hartwig, Ullmann) start->N_Func N1-H Halogenation C-Halogenation (NBS, NIS, etc.) start->Halogenation C-H CH_Activation Direct C-H Activation (Pd-catalyzed) start->CH_Activation C-H N_Product N1-Substituted Product N_Func->N_Product Halo_Core Halogenated Pyrazolo[4,3-b]pyridine Halogenation->Halo_Core CH_Product C-H Arylated Product CH_Activation->CH_Product CC_Product C-C Coupled Product (Suzuki, Heck, Sonogashira) Halo_Core->CC_Product Suzuki, etc. CN_Product C-N Coupled Product (Buchwald-Hartwig) Halo_Core->CN_Product Buchwald-Hartwig

Caption: Workflow for functionalizing the pyrazolo[4,3-b]pyridine core.

C-Functionalization: The Halogen Handle Approach

A robust and widely adopted strategy for C-functionalization is the initial installation of a halogen (I, Br, Cl) onto the heterocyclic core. This halogen atom then serves as a versatile leaving group for a multitude of palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Protocol: Regioselective Halogenation

The electron-deficient nature of the pyridine ring generally requires forcing conditions for electrophilic substitution.[3] However, methods utilizing N-halosuccinimides or hypervalent iodine reagents can provide effective and often regioselective halogenation of related heterocyclic systems under milder conditions.[4]

Objective: To introduce a bromine atom onto the pyrazolo[4,3-b]pyridine core, creating a handle for subsequent cross-coupling.

Protocol: C-Bromination using N-Bromosuccinimide (NBS)

  • Preparation: To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Note: The choice of solvent is critical. Polar aprotic solvents like DMF can facilitate the electrophilic substitution by stabilizing charged intermediates. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the brominated pyrazolo[4,3-b]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

With the halogenated scaffold in hand, a vast chemical space can be accessed through palladium-catalyzed cross-coupling. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods in this class.[5][6]

The Suzuki-Miyaura reaction couples the halogenated core with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond, making it ideal for introducing aryl or heteroaryl substituents.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Halo-Pyrazolopyridine) pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 borate_complex [R²-B(OH)₃]⁻ borate_complex->transmetal Base (e.g., Na₂CO₃) activates R²-B(OH)₂ red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Releases R¹-R² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagent Setup: In a microwave vial, combine the brominated pyrazolo[4,3-b]pyridine (0.5 mmol), the desired arylboronic acid (0.75 mmol, 1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and a base, typically aqueous 2M sodium carbonate (Na₂CO₃) solution (1.0 mL).

  • Solvent Addition: Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water (3 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 15-45 minutes.[7]

    • Causality Note: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, often reducing reaction times from hours to minutes and improving yields.[7][8] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the C-arylated product.

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃12020~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃11030~80-90
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄10025~75-85
Note: Yields are representative and can vary based on the specific substrate and precise conditions.

This reaction is the go-to method for coupling amines (primary or secondary, alkyl or aryl) with the halogenated core, forming a new C-N bond.[6][9] The choice of palladium precursor and, critically, the phosphine ligand is key to success.[10]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Halo-Pyrazolopyridine) pd_complex R¹-Pd(II)Lₙ-X ox_add->pd_complex amine_assoc Amine Association pd_complex->amine_assoc HNR²R³ amine_complex [R¹-Pd(II)Lₙ(HNR²R³)-X] amine_assoc->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation Base (e.g., NaOᵗBu) amido_complex R¹-Pd(II)Lₙ-NR²R³ (Amido Complex) deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Releases R¹-NR²R³ (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig C-N Coupling

  • Inert Atmosphere: Assemble a Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon). Add the brominated pyrazolo[4,3-b]pyridine (0.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky electron-rich phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%).

  • Reagent Addition: Add the amine (0.6 mmol, 1.2 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu) or cesium carbonate (Cs₂CO₃) (0.7 mmol, 1.4 eq.).

  • Solvent and Reaction: Add anhydrous toluene or dioxane (5 mL) and heat the mixture at 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

    • Causality Note: The bulky phosphine ligand is essential. It promotes the rate-limiting reductive elimination step and stabilizes the monoligated Pd(0) species, which is the active catalyst.[10] The strong base is required to deprotonate the amine in the catalytic cycle.[6] An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

EntryAmineLigandBaseTemp (°C)Time (h)Yield (%)
1MorpholineXPhosNaOᵗBu1004~80-90
2AnilineRuPhosCs₂CO₃11012~75-85
3BenzylamineBrettPhosK₃PO₄908~70-80
Note: Yields are representative and can vary based on the specific substrate and precise conditions.

Direct C-H Activation: An Atom-Economical Approach

In recent years, direct C-H activation has emerged as a powerful strategy that bypasses the need for pre-functionalization (i.e., halogenation).[11] This approach involves the direct coupling of a C-H bond with a reaction partner, typically an aryl halide, catalyzed by a transition metal like palladium.

Objective: To directly couple an aryl bromide with a C-H bond on the pyrazolo[4,3-b]pyridine core.

Protocol: Palladium-Catalyzed Direct C-H Arylation

  • Reagent Setup: In a sealed tube, combine 1H-pyrazolo[4,3-b]pyridine (0.5 mmol), the desired aryl bromide (0.75 mmol, 1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a phosphine or N-heterocyclic carbene (NHC) ligand.

  • Additives: Add a base, often a carboxylate salt like potassium pivalate (PivOK) (1.0 mmol, 2.0 eq.), which acts as a proton shuttle.

  • Solvent and Reaction: Add a high-boiling polar aprotic solvent such as DMAc or NMP (3 mL). Seal the tube and heat to a high temperature (120-160 °C) for 12-48 hours.

    • Causality Note: This reaction operates via a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is cleaved. High temperatures are typically required to overcome the high activation energy of C-H bond cleavage.[11] The pivalate additive is often crucial for facilitating this step. The regioselectivity can be a challenge and is often directed by the most acidic C-H bond or by steric factors.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, wash extensively with water to remove the high-boiling solvent, and then with brine. Dry, concentrate, and purify via column chromatography.

Conclusion and Future Outlook

The functionalization of the pyrazolo[4,3-b]pyridine core is a cornerstone of modern medicinal chemistry programs targeting this scaffold. The classic halogenation/cross-coupling sequence offers a reliable and exceptionally versatile platform for introducing a wide array of substituents, with Suzuki-Miyaura and Buchwald-Hartwig reactions being the workhorses for C-C and C-N bond formation, respectively. The advent of microwave-assisted synthesis has significantly accelerated these processes. Concurrently, the development of direct C-H activation methodologies presents a more elegant and atom-economical alternative, though challenges in regioselectivity and reaction conditions remain active areas of research. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to strategically navigate the synthesis of novel pyrazolo[4,3-b]pyridine derivatives, accelerating the journey from hit identification to lead optimization.

References

Application Notes & Protocols: 7-Bromo-1H-pyrazolo[4,3-b]pyridine as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine, an isomer of the more commonly studied 1H-pyrazolo[3,4-b]pyridine, represents a privileged heterocyclic scaffold in medicinal chemistry and chemical biology.[1] Its structure, bearing resemblance to a purine bioisostere, allows it to effectively compete for the ATP-binding sites of various protein kinases, making it a foundational core for the development of potent and selective inhibitors.[1] Derivatives of the broader pyrazolopyridine class have demonstrated significant activity against a range of critical therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and the c-Met proto-oncogene.[1][2][3][4]

This document provides detailed application notes on the utility of 7-Bromo-1H-pyrazolo[4,3-b]pyridine as a strategic starting material—a "scaffold probe"—for generating novel, potent, and selective chemical probes. The bromine atom at the 7-position is not merely a substituent; it is a versatile chemical handle for diversification, enabling researchers to rapidly synthesize compound libraries and explore structure-activity relationships (SAR) through modern cross-coupling methodologies.

Physicochemical Properties of the Core Scaffold

PropertyValueSource
Molecular Formula C₆H₄BrN₃[5]
Molecular Weight 198.02 g/mol [5]
Appearance Amber solid[5]
CAS Number 1256806-33-3[5]

PART 1: Rationale for Use as a Chemical Probe Scaffold

The primary utility of this compound lies in its potential for late-stage functionalization. The bromine substituent is strategically positioned for chemical modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the systematic introduction of a diverse range of chemical moieties to probe the binding pockets of target proteins.

Below is a conceptual workflow illustrating how this scaffold can be used to generate a focused library of chemical probes for kinase inhibitor discovery.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Diversification via Cross-Coupling cluster_2 Phase 3: Probe Library & Screening Scaffold This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Scaffold->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Scaffold->Sonogashira Library Focused Library of Pyrazolo[4,3-b]pyridine Analogs Suzuki->Library Buchwald->Library Sonogashira->Library Screening Biochemical & Cellular Screening Assays Library->Screening cMet_Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS Phosphorylates PI3K PI3K cMet->PI3K Phosphorylates Probe Pyrazolo[4,3-b]pyridine Probe (e.g., Glumetinib) Probe->cMet Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CETSA_Workflow start Treat Cells with Probe or Vehicle harvest Harvest & Lyse Cells start->harvest heat Heat Lysates across Temperature Gradient harvest->heat centrifuge1 Centrifuge to Pellet Aggregated Proteins heat->centrifuge1 supernatant Collect Supernatant (Soluble Proteins) centrifuge1->supernatant detect Detect Target Protein (e.g., Western Blot) supernatant->detect end Analyze Thermal Shift (Melting Curve) detect->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and significantly improve your reaction yields.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. However, researchers often encounter difficulties in achieving high yields and purity with commonly employed methods. A frequently cited procedure involving the diazotization and cyclization of N-(4-bromo-2-methylpyridin-3-yl)acetamide is known for its disappointingly low yield, often hovering around 17-20%[1]. This technical guide will dissect the potential causes of this low yield and provide actionable strategies for improvement, as well as introduce higher-yielding alternative synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when following the low-yield protocol.

Issue 1: Consistently Low Yield (15-20%)

Question: I am following the established protocol using N-(4-bromo-2-methylpyridin-3-yl)acetamide and isopentyl nitrite, but my yield of this compound is consistently low, around 17%. What are the likely causes and how can I improve this?

Answer: This is a very common issue with this specific protocol. The low yield can be attributed to several factors related to the reaction mechanism and conditions. Let's break down the potential causes and solutions.

Potential Causes:

  • Inefficient Diazotization: Isopentyl nitrite, while a convenient nitrosating agent for organic solvents, can be less efficient than other reagents, especially if trace amounts of water are present, which can lead to its decomposition. The reactivity of alkyl nitrites follows the order: t-butyl nitrite > i-propyl nitrite > isopentyl nitrite[2].

  • Side Reactions of the Diazonium Intermediate: The diazonium salt intermediate is highly reactive. Instead of undergoing the desired intramolecular cyclization, it can participate in several side reactions:

    • Proto-deamination: The diazonium group can be replaced by a hydrogen atom, leading to the formation of N-(4-bromo-2-methylpyridin-3-yl)acetamide.

    • Azo Coupling: The diazonium salt can couple with electron-rich aromatic species in the reaction mixture, forming colored impurities.

    • Dimerization and Polymerization: The reactive intermediates can self-condense to form complex polymeric materials, which are often observed as a dark, tarry residue.

  • Suboptimal Reaction Conditions: The reaction temperature of 85°C might be too high, promoting decomposition of the diazonium intermediate and other side reactions.

  • Purity of Starting Materials: Impurities in the starting N-(4-bromo-2-methylpyridin-3-yl)acetamide can interfere with the reaction.

Troubleshooting & Optimization Strategies:

  • Optimize the Nitrosating Agent and Conditions:

    • Alternative Nitrosating Agent: Consider replacing isopentyl nitrite with sodium nitrite (NaNO₂) in an acidic medium (e.g., dilute sulfuric or hydrochloric acid)[3][4]. This is a more traditional and often more efficient method for diazotization. The reaction is typically performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

    • Anhydrous Conditions: If using isopentyl nitrite, ensure strictly anhydrous conditions to prevent its hydrolysis. Use dry solvents and reagents.

  • Control the Reaction Temperature:

    • Lower the Temperature: Perform the diazotization step at a lower temperature (e.g., 0-10°C) to minimize the decomposition of the diazonium intermediate. The subsequent cyclization may still require heating, but a stepwise temperature profile could be beneficial.

  • Ensure Purity of Starting Materials:

    • Recrystallization: Purify the N-(4-bromo-2-methylpyridin-3-yl)acetamide by recrystallization before use to remove any impurities that might interfere with the reaction.

  • Monitor the Reaction Progress:

    • TLC or LC-MS Analysis: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and identify the presence of major byproducts.

Issue 2: Formation of a Dark, Tarry Residue During the Reaction

Question: My reaction mixture turns dark brown or black, and I end up with a significant amount of insoluble tar, making purification difficult and lowering my yield. What is causing this and how can I prevent it?

Answer: The formation of a tarry residue is a strong indication of decomposition and polymerization side reactions.

Potential Causes:

  • Decomposition of the Diazonium Salt: As mentioned earlier, the diazonium intermediate is unstable, especially at elevated temperatures. Its decomposition can initiate polymerization.

  • Side Reactions of Isopentyl Nitrite: Isopentyl nitrite can participate in various side reactions, including electrophilic nitrosation of other species in the reaction mixture, leading to complex and often colored byproducts[5].

  • Presence of Oxygen: While not always detrimental, in some diazotization reactions, the presence of air can promote oxidative side reactions.

Troubleshooting & Optimization Strategies:

  • Strict Temperature Control: This is the most critical factor. Maintain a low temperature during the diazotization step (0-5°C) to minimize decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Controlled Addition of Reagents: Add the nitrosating agent slowly and portion-wise to the solution of the amine to maintain a low concentration of the reactive diazonium intermediate at any given time, thus reducing the likelihood of side reactions.

  • Alternative Solvent: While toluene is used in the original protocol, exploring other solvents might be beneficial. A solvent that better solubilizes the intermediates without promoting side reactions could be advantageous. However, solvent screening should be done cautiously.

Recommended High-Yield Synthetic Protocols

Given the inherent limitations of the aforementioned low-yield protocol, we strongly recommend considering alternative synthetic routes that have been reported to provide significantly higher yields of pyrazolo[4,3-b]pyridines.

Protocol 1: From 2-Chloro-3-nitropyridine Precursors (Japp–Klingemann Reaction Approach)

This method offers a robust and efficient route to various pyrazolo[4,3-b]pyridines with good to excellent yields (often >80%)[5][6][7]. While a direct synthesis of this compound via this route is not explicitly detailed in the cited literature, the general methodology can be adapted. The key steps involve a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction.

Conceptual Workflow:

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Modified Japp-Klingemann Reaction cluster_2 Step 3: Cyclization A 4-Bromo-2-chloro-3-nitropyridine C Intermediate Adduct A->C + Base B Active Methylene Compound (e.g., Ethyl acetoacetate) B->C E Intermediate Hydrazone C->E + D D Arenediazonium Salt F This compound (Substituted) E->F Heat / Acid or Base

Caption: Conceptual workflow for the synthesis of substituted 7-Bromo-1H-pyrazolo[4,3-b]pyridines.

Advantages of this Route:

  • High Yields: Generally provides much higher yields compared to the diazotization of N-acetyl-diaminopyridine derivatives.

  • Versatility: Allows for the introduction of various substituents on the pyrazole and pyridine rings.

  • Readily Available Starting Materials: 2-Chloro-3-nitropyridines are often commercially available or can be synthesized readily.

Protocol 2: Diazotization of Aminopyridine with Sodium Nitrite

A patent for the synthesis of a closely related compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, reports a high yield (90%) using sodium nitrite in dilute sulfuric acid[3]. This suggests that a similar approach could be highly effective for the synthesis of this compound.

Step-by-Step Methodology (Adapted from Patent Literature):

  • Dissolution of Starting Material: Dissolve the corresponding aminopyridine precursor (e.g., 3-amino-4-bromo-2-methylpyridine) in dilute sulfuric acid (e.g., 25% H₂SO₄) and cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled solution of the aminopyridine, ensuring the temperature does not exceed 5°C.

  • Stirring: Continue stirring the reaction mixture at 0-5°C for a specified period (e.g., 30 minutes).

  • Cyclization: Slowly warm the reaction mixture to room temperature and continue stirring to allow for intramolecular cyclization.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary:

MethodStarting MaterialKey ReagentsReported YieldReference
Low-Yield ProtocolN-(4-bromo-2-methylpyridin-3-yl)acetamideIsopentyl nitrite, Acetic anhydride, Potassium acetate17.35%[1]
High-Yield (Analogous)Ethyl 5-amino-6-bromo-1H-pyrazole-3-carboxylateSodium nitrite, Sulfuric acid90%[3]
Japp-Klingemann (General)2-Chloro-3-nitropyridinesArenediazonium tosylates, Active methylene compounds>80% (general)[5][6][7]

Mechanistic Insights into the Low-Yield Synthesis

Understanding the underlying reaction mechanism is key to effective troubleshooting. The synthesis from N-(4-bromo-2-methylpyridin-3-yl)acetamide proceeds through several key steps, each with the potential for yield loss.

G cluster_0 Step 1: In situ Amine Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Intramolecular Cyclization cluster_3 Side Reactions A N-(4-bromo-2-methylpyridin-3-yl)acetamide B 3-Amino-4-bromo-2-methylpyridine A->B Deacetylation (promoted by K₂CO₃/Ac₂O at 85°C) C Pyridinium Diazonium Salt (Intermediate) B->C + Isopentyl Nitrite D This compound C->D Electrophilic Aromatic Substitution E Proto-deamination Product C->E F Azo-coupled Byproducts C->F G Polymeric Tar C->G

Caption: Reaction mechanism and potential side reactions in the low-yield synthesis.

The initial step likely involves the in-situ deacetylation of the starting material to generate the free amine, which is then diazotized by isopentyl nitrite. The resulting diazonium salt is the crucial intermediate that can either undergo the desired intramolecular cyclization to form the pyrazole ring or be diverted into various unproductive side reactions, leading to the observed low yield.

Conclusion and Recommendations

For researchers aiming to synthesize this compound, it is highly recommended to move away from the low-yielding protocol that utilizes isopentyl nitrite. The evidence strongly suggests that alternative methods, particularly those employing sodium nitrite in an acidic medium for diazotization or building the pyrazole ring onto a pre-functionalized pyridine via the Japp-Klingemann reaction, offer significantly higher yields and cleaner reaction profiles.

By understanding the potential pitfalls of the common low-yield synthesis and exploring these more efficient alternatives, researchers can save valuable time and resources while achieving their synthetic goals with greater success.

References

Stability studies of 7-Bromo-1H-pyrazolo[4,3-b]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for conducting stability studies on this compound. As direct stability data for this compound is not extensively published, this document will equip you with the foundational knowledge, detailed protocols, and problem-solving strategies to thoroughly assess its stability profile under various stress conditions.

Our approach is grounded in established principles of pharmaceutical stability testing, drawing parallels from the known behavior of related heterocyclic systems such as pyridines, pyrazoles, and brominated aromatics. This guide will empower you to design robust experiments, anticipate potential degradation pathways, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for a molecule like this compound?

A1: Based on its chemical structure, the primary stability concerns involve:

  • Photodegradation: Aromatic bromine substituents can be labile under UV or even high-intensity visible light, potentially leading to debromination.[1][2]

  • Oxidative Degradation: The electron-rich pyridine and pyrazole rings may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[3][4][5][6]

  • Hydrolytic Instability: While the core ring system is generally stable, extreme pH conditions (strong acid or base) could potentially lead to degradation, although this is typically less common for such aromatic systems compared to esters or amides.[7][8]

  • Thermal Decomposition: Like most organic molecules, exposure to high temperatures can induce decomposition. The presence of nitrogen atoms and the bromine substituent may influence the decomposition pathway.[9][10][11]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage to mitigate potential oxidative degradation. The container should be tightly sealed to prevent moisture ingress.

Q3: What solvents are suitable for preparing solutions of this compound for stability studies?

A3: The choice of solvent will depend on the specific study. For initial solubility assessments, common organic solvents such as DMSO, DMF, methanol, and acetonitrile can be tested. For hydrolytic studies, aqueous solutions buffered to different pH values will be necessary. It is crucial to ensure the compound is fully dissolved and does not precipitate during the experiment. A co-solvent system (e.g., a small amount of organic solvent in an aqueous buffer) may be required to achieve the desired concentration.

Q4: What analytical techniques are most appropriate for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies.[12] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the mass of degradants, which aids in structure elucidation.[13][14]

Troubleshooting Guide for Stability Studies

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. 1. The compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough. 3. The analytical method is not sensitive enough to detect low levels of degradants.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). 2. Confirm the performance of your analytical method, including the limit of detection (LOD) and limit of quantitation (LOQ). 3. Re-evaluate the stress conditions based on the compound's structure. For example, if thermal stress was ineffective, focus on photolytic or oxidative stress.
Multiple unexpected peaks appear in the chromatogram, even in the control sample. 1. Contamination of the sample, solvent, or glassware. 2. Interaction of the compound with the mobile phase or column. 3. Sample carryover from a previous injection.1. Prepare fresh solutions using high-purity solvents and clean glassware. 2. Analyze a blank (solvent) injection to check for system contamination. 3. Investigate potential interactions by slightly modifying the mobile phase composition or pH. 4. Implement a robust needle wash protocol in your HPLC method.
Poor mass balance (the sum of the parent compound and degradants is significantly less than 100%). 1. Some degradants are not being detected by the analytical method (e.g., they do not have a UV chromophore or are volatile). 2. Degradants are precipitating out of solution. 3. Degradants are adsorbing to the container or HPLC column.1. Use a photodiode array (PDA) detector to check for peaks at different wavelengths. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 3. Visually inspect the stressed samples for any signs of precipitation. 4. Use silanized glassware to minimize adsorption.
Significant degradation is observed in the photostability control sample (wrapped in foil). 1. The degradation is not photolytically induced but is due to thermal stress from the light source. 2. The control sample was not adequately protected from light.1. Ensure the temperature of the photostability chamber is controlled and monitored. 2. Use a "dark" control stored at the same temperature as the photostability chamber. 3. Ensure the aluminum foil completely covers the sample container with no gaps.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the drug substance.

Preparation of Stock Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Store a control sample (stock solution diluted with water) under the same conditions.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Store a control sample under the same conditions.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Store a control sample (stock solution with water instead of H₂O₂) under the same conditions.

Photolytic Degradation
  • Expose a solution of the compound (in a suitable solvent like methanol or acetonitrile) in a quartz cuvette or a clear glass vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Solid State:

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat the sample in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

    • Keep a control sample at room temperature.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent.

    • Heat the solution at 60-80°C for 48 hours.

    • Analyze aliquots at various time points.

    • Keep a control sample at room temperature.

Visualizing Experimental Workflows

A clear workflow is crucial for systematic stability testing.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) API->Stock Hydrolysis Hydrolytic (Acid, Base, Neutral) Stock->Hydrolysis Expose Oxidation Oxidative (e.g., 3% H₂O₂) Stock->Oxidation Expose Photolysis Photolytic (ICH Q1B) Stock->Photolysis Expose Thermal Thermal (Solid & Solution) Stock->Thermal Expose HPLC HPLC-UV/PDA Analysis Hydrolysis->HPLC Analyze Samples & Controls Oxidation->HPLC Analyze Samples & Controls Photolysis->HPLC Analyze Samples & Controls Thermal->HPLC Analyze Samples & Controls LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants MassBalance Assess Mass Balance & Peak Purity HPLC->MassBalance

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_Tree Start Unexpected Result in Stability Study Q1 Is the issue poor mass balance? Start->Q1 A1_Yes Check for non-UV active or volatile degradants. Use universal detectors (CAD/ELSD). Q1->A1_Yes Yes Q2 Is the issue unexpected peaks in control? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Investigate contamination: - Run solvent blanks. - Use fresh reagents. - Check for carryover. Q2->A2_Yes Yes Q3 Is the issue no degradation observed? Q2->Q3 No A2_Yes->End A3_Yes Increase stress severity: - Higher temp/conc. - Longer duration. Validate analytical method sensitivity. Q3->A3_Yes Yes Q3->End No (Re-evaluate experiment) A3_Yes->End

Caption: Troubleshooting Decision Tree.

References

Common side products in the synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the synthesis, drawing upon established literature and practical laboratory experience to provide in-depth troubleshooting and actionable solutions.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during the synthesis of this compound. We will delve into the root causes of these problems and provide scientifically grounded advice to resolve them.

Question 1: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can often be attributed to issues in the initial cyclization to form the pyrazolopyridine core or during the final bromination step. Let's break down the possibilities.

A. Inefficient Pyrazole Ring Formation:

A common route to the 1H-pyrazolo[4,3-b]pyridine core involves the reaction of a substituted pyridine, such as 2-chloro-3-nitropyridine, with hydrazine, followed by cyclization.

  • Incomplete Hydrazine Substitution: The initial nucleophilic aromatic substitution (SNAr) of the chloro group by hydrazine is a critical step. If this reaction is incomplete, you will carry over the 2-chloro-3-nitropyridine starting material, which will not cyclize and will complicate purification.

    • Troubleshooting:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

      • Reaction Conditions: Ensure the reaction temperature and time are adequate. For instance, the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate is often performed at 0°C and then allowed to warm to 20°C for an extended period (e.g., 20 hours) to ensure completion[1].

  • Side Reactions During Cyclization: The cyclization of the intermediate, 2-hydrazinyl-3-nitropyridine, can be sensitive to reaction conditions. Harsh conditions can lead to decomposition or the formation of undesired side products.

    • Troubleshooting:

      • Control the temperature: The cyclization step is often exothermic. Maintain careful temperature control to avoid runaway reactions and the formation of tars.

      • Choice of base and solvent: The choice of base and solvent can influence the reaction outcome. For related syntheses, various conditions have been employed, and optimization may be necessary for your specific substrate.

B. Suboptimal Bromination:

The final bromination step to introduce the bromine at the C7 position is another critical point where yield can be lost.

  • Incomplete Bromination: Insufficient brominating agent or suboptimal reaction conditions can lead to a mixture of the desired product and the unbrominated 1H-pyrazolo[4,3-b]pyridine.

    • Troubleshooting:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. Ensure it is of high purity.

      • Stoichiometry: Use a slight excess of NBS (e.g., 1.1 equivalents) to drive the reaction to completion.

      • Solvent: Acetonitrile or other polar aprotic solvents are often suitable for this reaction.

  • Formation of Over-brominated Side Products: The pyrazolopyridine ring system has multiple sites susceptible to electrophilic attack. Over-bromination can lead to the formation of di- or even tri-brominated species, reducing the yield of the desired mono-brominated product. This is discussed in more detail in Question 2.

Question 2: I see multiple spots on my TLC after the bromination step. What are these impurities?

The presence of multiple spots on your TLC plate after bromination is a common issue and usually points to the formation of regioisomers or over-brominated products.

A. Over-bromination: The Formation of Di-bromo Species

The most common side product is the 3,7-dibromo-1H-pyrazolo[4,3-b]pyridine. The pyrazole ring is electron-rich and prone to electrophilic substitution, with the C3 position being particularly reactive.

  • Mechanism of Formation: After the initial bromination at C7, a second electrophilic attack by bromine can occur at the C3 position of the pyrazole ring.

  • Identification: Over-brominated products will have a higher molecular weight, which can be confirmed by LC-MS. Their polarity will also differ from the mono-brominated product, typically appearing as a separate spot on the TLC plate.

  • Troubleshooting:

    • Control Stoichiometry: Carefully control the amount of brominating agent used. A large excess of NBS will favor di-bromination.

    • Temperature Control: Perform the reaction at a lower temperature to increase selectivity.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to disfavor the second bromination.

B. Isomeric Bromo-prazolo[4,3-b]pyridines

While C7 bromination is generally favored, small amounts of other isomers, such as 3-bromo-1H-pyrazolo[4,3-b]pyridine, could potentially form, especially if the reaction is not well-controlled. The regioselectivity of bromination on the pyrazolopyridine scaffold can be influenced by the electronic nature of the ring system[2].

  • Identification: Isomeric products will have the same mass as the desired product but different retention times on LC and different Rf values on TLC. Detailed NMR analysis, including 2D techniques like NOESY, can help to definitively determine the position of the bromine atom.

  • Troubleshooting:

    • Reaction Conditions: The choice of solvent and temperature can influence regioselectivity. It is advisable to follow established and well-cited protocols.

Question 3: My final product is a dark, oily substance that is difficult to purify. What should I do?

The formation of a dark oil or tar often indicates decomposition or the presence of polymeric side products. This can arise from overly harsh reaction conditions.

  • Potential Causes:

    • High Temperatures: Both the cyclization and bromination steps can be sensitive to high temperatures.

    • Strongly Acidic or Basic Conditions: Extreme pH can lead to the degradation of the heterocyclic ring system.

    • Oxidation: Pyrazolopyridine derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Troubleshooting and Purification:

    • Re-evaluate Reaction Conditions: If possible, repeat the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon).

    • Purification Strategy:

      • Initial Work-up: Partition the crude material between an organic solvent (e.g., ethyl acetate or dichloromethane) and water to remove water-soluble impurities.

      • Silica Gel Chromatography: This is the most effective method for purifying such products. A gradient elution is often necessary. One reported method uses a methanol:dichloromethane (3:97) solvent system[3]. Start with a less polar solvent system (e.g., pure dichloromethane or ethyl acetate/hexane) and gradually increase the polarity.

      • Recrystallization: If a solid can be obtained after chromatography, recrystallization from a suitable solvent system can further enhance purity.

II. Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of the target compound from common side products like the unbrominated starting material and di-brominated species.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system such as 30% EtOAc in Hexanes and visualize under UV light (254 nm). This will help you identify the different components and their relative polarities. The desired product, unbrominated starting material, and di-brominated side product should have distinct Rf values.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexanes).

    • Pour the slurry into the column and allow it to pack evenly.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel and evaporate the solvent from your crude product onto the silica gel. This "dry loading" method often results in better separation.

    • Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent. For example, you can increase the percentage of EtOAc in Hexanes.

    • Collect fractions and monitor them by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Expected Elution Order (from least polar to most polar):

  • Di-brominated side product (if present)

  • This compound (Desired Product)

  • Unbrominated 1H-pyrazolo[4,3-b]pyridine (starting material for bromination)

CompoundExpected Polarity
3,7-Dibromo-1H-pyrazolo[4,3-b]pyridineLeast Polar
This compoundIntermediate
1H-pyrazolo[4,3-b]pyridineMost Polar

III. Visualizing Side Product Formation

The following diagrams illustrate the potential pathways for the formation of common side products during the synthesis of this compound.

Side_Product_Formation SM 1H-pyrazolo[4,3-b]pyridine NBS NBS (1 eq) SM->NBS Electrophilic Bromination Product This compound (Desired Product) NBS->Product Excess_NBS Excess NBS Side_Product 3,7-Dibromo-1H-pyrazolo[4,3-b]pyridine (Over-bromination) Excess_NBS->Side_Product Product->Excess_NBS Further Bromination

Caption: Formation of the over-brominated side product.

Purification_Workflow Crude Crude Reaction Mixture (Product + Impurities) Column Silica Gel Column Chromatography Crude->Column Fractions1 Early Fractions: Di-bromo Side Product Column->Fractions1 Low Polarity Eluent Fractions2 Middle Fractions: Pure Product Column->Fractions2 Medium Polarity Eluent Fractions3 Late Fractions: Unbrominated Starting Material Column->Fractions3 Higher Polarity Eluent Pure_Product Pure this compound Fractions2->Pure_Product

References

Technical Support Center: Purification of Brominated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and hands-on experience, this resource provides in-depth troubleshooting advice and practical protocols to help you achieve your desired purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of brominated pyrazolopyridines in a question-and-answer format. The solutions provided are based on fundamental chemical principles and validated experimental practices.

Question 1: My brominated pyrazolopyridine has poor solubility in common recrystallization solvents, leading to low recovery. What should I do?

Answer:

Poor solubility is a frequent challenge with planar, crystalline heterocyclic compounds like brominated pyrazolopyridines. Here’s a systematic approach to address this issue:

  • Solvent Screening is Key: The principle of "like dissolves like" is a good starting point, but the interplay of polarity, hydrogen bonding, and crystal lattice energy can be complex. A broad solvent screen is essential.[1]

    • Initial Screen: Test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water).[1] Small-scale tests in vials are efficient.

    • Mixed Solvent Systems: If a single solvent is ineffective, a mixed solvent system is often the solution.[1][2] The goal is to find a pair of miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "anti-solvent").

      • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. While the solution is still warm, slowly add the "anti-solvent" until you observe persistent cloudiness (turbidity). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[1]

  • Consider "Oiling Out": If your compound separates as an oil instead of crystals upon cooling, this indicates that the solution is supersaturated or the compound's melting point is lower than the boiling point of the solvent.

    • Solutions:

      • Slower Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator. Avoid placing the hot solution directly in an ice bath.

      • Seed Crystals: Introduce a small, pure crystal of your compound to the cooled solution to induce crystallization.[2]

      • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[3]

Question 2: I'm observing partial debromination of my pyrazolopyridine during purification by column chromatography. How can I prevent this?

Answer:

Debromination is a known side reaction for halogenated aromatic compounds, especially when exposed to certain conditions during purification.[4] Here are the likely causes and preventative measures:

  • Stationary Phase Activity:

    • Silica Gel: Standard silica gel can be slightly acidic, which can promote the hydrolysis or reduction of the C-Br bond, particularly if the bromine atom is activated by the electronic nature of the pyrazolopyridine ring.

      • Solution: Deactivate the silica gel by treating it with a small percentage of a base like triethylamine or ammonia in the mobile phase (e.g., 0.1-1% triethylamine in your eluent). This neutralizes the acidic sites on the silica surface.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Solvent Choice:

    • Protic Solvents: Protic solvents like methanol, especially in combination with certain stationary phases, can sometimes facilitate debromination.

    • Solution: Opt for aprotic solvents for your mobile phase, such as hexanes, ethyl acetate, dichloromethane, or acetone, if compatible with your compound's solubility.

  • Light and Air Exposure:

    • Some brominated compounds can be sensitive to light and air, leading to radical-mediated debromination.

    • Solution: Protect your column from direct light by wrapping it in aluminum foil. Use freshly distilled solvents to minimize dissolved oxygen and peroxides.

Question 3: My final product shows persistent impurities with similar polarity, making separation by column chromatography difficult. What other techniques can I try?

Answer:

When impurities have similar polarity to the desired product, standard chromatographic methods may not provide adequate separation. Here are alternative and supplementary approaches:

  • Recrystallization: This should be your first alternative. Recrystallization separates compounds based on differences in solubility and crystal lattice packing, not just polarity.[2] Even if the initial recovery is low, it can be highly effective at removing closely related impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Higher Resolution: Prep-HPLC offers significantly higher resolving power than standard flash chromatography, making it ideal for separating challenging mixtures.[2]

    • Orthogonal Selectivity: If you used a normal-phase system (e.g., silica gel with hexanes/ethyl acetate) for flash chromatography, consider a reversed-phase HPLC method (e.g., C18 column with water/acetonitrile or water/methanol mobile phase). The different separation mechanism can often resolve impurities that co-elute in the other system.

  • Acid-Base Extraction:

    • The pyrazolopyridine core contains basic nitrogen atoms. You can exploit this by performing an acid-base extraction.

    • Procedure: Dissolve the impure mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic pyrazolopyridine will move into the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base (e.g., 1 M NaOH) and extract your purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of brominated pyrazolopyridines?

A1: Common impurities often stem from the bromination reaction itself and can include:[5][6]

  • Unreacted Starting Material: The non-brominated pyrazolopyridine.

  • Over-brominated Products: Di- or tri-brominated pyrazolopyridines, depending on the reaction conditions.

  • Isomeric Products: Bromination at different positions on the pyrazolopyridine ring system.

  • Hydrolysis Products: If water is present, the bromo group can sometimes be replaced by a hydroxyl group.

Q2: Which analytical techniques are best for assessing the purity of my brominated pyrazolopyridine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:[7]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the percentage of your main compound and detecting minor impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.[7]

Q3: How can I remove residual solvent from my final product?

A3: After filtration, wash the crystals with a small amount of a cold, non-polar solvent in which your compound is insoluble (e.g., cold hexanes) to remove residual high-boiling purification solvents. Then, dry the product under high vacuum, possibly with gentle heating (ensure the temperature is well below the compound's melting or decomposition point).

Experimental Protocols

Protocol 1: Optimized Recrystallization of a Brominated Pyrazolopyridine

This protocol provides a step-by-step guide for recrystallizing a brominated pyrazolopyridine using a mixed solvent system.

Materials:

  • Impure brominated pyrazolopyridine

  • "Good" solvent (e.g., acetone, ethyl acetate, or tetrahydrofuran)

  • "Anti-solvent" (e.g., hexanes, heptane, or water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more "good" solvent dropwise if needed, but avoid using a large excess.[2]

  • Once dissolved, remove the flask from the heat.

  • Slowly add the "anti-solvent" dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in a refrigerator or ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Wash the crystals with a small amount of cold "anti-solvent".

  • Dry the purified crystals under high vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of a brominated pyrazolopyridine.

Instrumentation:

  • HPLC system with a UV detector[7]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of around 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A common starting point is 254 nm.

    • Gradient: A typical gradient would be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Data and Visualizations

Table 1: Common Solvent Systems for Purification
Purification Method"Good" Solvents (Higher Polarity)"Anti-Solvents" (Lower Polarity)
Recrystallization Acetone, Ethyl Acetate, Tetrahydrofuran, EthanolHexanes, Heptane, Water, Diethyl Ether
Normal-Phase Chromatography Ethyl Acetate, Acetone, MethanolHexanes, Heptane, Dichloromethane
Reversed-Phase HPLC Acetonitrile, MethanolWater (often with acid modifier)

Diagram 1: Troubleshooting Workflow for Low Recovery in Recrystallization

G start Low Recovery in Recrystallization solubility Assess Solubility: Compound crashes out immediately or remains dissolved? start->solubility oiling_out Issue: Compound 'oils out' instead of crystallizing. start->oiling_out crashes_out Crashes Out Immediately solubility->crashes_out Crashes Out dissolved Remains Dissolved solubility->dissolved Remains Dissolved crashes_out_sol Solution: Use a better 'good' solvent or a higher proportion of it. crashes_out->crashes_out_sol dissolved_sol1 Solution 1: Add more 'anti-solvent'. dissolved->dissolved_sol1 dissolved_sol2 Solution 2: Reduce the total volume by evaporation. dissolved->dissolved_sol2 oiling_out_sol1 Solution: Slower cooling, use less solvent, or change solvent system. oiling_out->oiling_out_sol1 oiling_out_sol2 Action: Try seeding or scratching. oiling_out_sol1->oiling_out_sol2 G start Crude Brominated Pyrazolopyridine purity_check Initial Purity Assessment (TLC, LC-MS) start->purity_check high_purity >95% Pure? purity_check->high_purity recrystallize Recrystallization high_purity->recrystallize Yes column Column Chromatography (Silica or Alumina) high_purity->column No final_product Pure Product (>98%) recrystallize->final_product complex_mixture Complex Mixture or Isomers Present? column->complex_mixture complex_mixture->final_product No prep_hplc Preparative HPLC complex_mixture->prep_hplc Yes prep_hplc->final_product

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on optimizing palladium-catalyzed cross-coupling reactions. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and enhance the success of your experiments.

This guide is structured to address the most pressing challenges faced by researchers in the field. We begin with high-level Frequently Asked Questions for quick problem-solving, followed by a comprehensive Troubleshooting Guide organized by common experimental issues. Each section is grounded in mechanistic principles to empower you to make informed decisions for your specific system.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction shows low or no conversion. What are the first things I should check?

A1: When faced with a low or non-existent yield, a systematic check of your reagents and reaction setup is the critical first step.[1]

  • Reagent Integrity: Ensure all starting materials, including the aryl halide and organometallic reagent, as well as the solvent and base, are pure and anhydrous. Moisture and oxygen can severely impede the reaction. Solvents should be freshly distilled or from a reliable commercial source.[1][2]

  • Catalyst Activity: The palladium source and ligands are paramount. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1][3] Inefficient reduction will prevent the catalytic cycle from initiating. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system.[1][4]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas) and maintained under a positive pressure of argon or nitrogen throughout the experiment.[1][2]

Q2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?

A2: The formation of a black precipitate, known as palladium black, is an indication of catalyst decomposition where the active Pd(0) catalyst aggregates into an inactive form.[2][5][6] This is a common failure mode that halts the catalytic cycle.

  • Causes: This often occurs at high temperatures, with insufficient ligand stabilization, or in the presence of impurities.[6]

  • Prevention:

    • Ligand Choice: Employ bulky, electron-rich ligands like dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the monoligated Pd(0) species, which is a key intermediate in the catalytic cycle, preventing aggregation.[4][6][7][8]

    • Temperature Control: While heat can accelerate reactions, excessive temperatures can also speed up catalyst decomposition.[6] Screen a range of temperatures to find a balance between reaction rate and catalyst stability.

    • Concentration: Very low reactant concentrations can sometimes favor catalyst decomposition pathways.

Q3: How do I choose the right ligand for my specific cross-coupling reaction?

A3: Ligand selection is crucial and depends heavily on the specific type of cross-coupling reaction and the nature of your substrates. The ligand's role is to stabilize the palladium center, enhance its reactivity, and influence the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination.[4][9]

  • General Principle: Bulky and electron-rich ligands generally accelerate the key steps in the catalytic cycle and stabilize the active catalyst.[4][7]

  • For Challenging Substrates: For sterically hindered substrates or less reactive electrophiles (e.g., aryl chlorides), highly active ligands such as bulky biaryl phosphines (e.g., t-butylBrettPhos) are often required.[7][10]

  • Reaction-Specific Choices:

    • Suzuki-Miyaura: Dialkylbiaryl phosphine ligands are excellent for coupling unactivated aryl chlorides and hindered systems.[7]

    • Buchwald-Hartwig Amination: This reaction often benefits from bulky, electron-rich phosphine ligands.[4][11]

    • Sonogashira: While traditional phosphine ligands like PPh₃ are common, specialized ligands may be needed for difficult substrates.[2]

Q4: What is the role of the base in a Suzuki-Miyaura reaction, and how do I select the best one?

A4: The base in a Suzuki-Miyaura coupling plays a critical role in the transmetalation step. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[12]

  • Common Bases: A variety of bases are used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[12][13]

  • Selection Criteria: The choice depends on the substrates, solvent, and catalyst system.[12]

    • Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[12]

    • The presence of base-sensitive functional groups on your substrates may necessitate the use of a weaker base like Na₂CO₃.[14]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered in palladium-catalyzed cross-coupling reactions.

Issue 1: Low to No Product Yield

A low or non-existent yield is the most common issue. A systematic approach to troubleshooting is essential.[1]

G start Low/No Yield Observed reagent_check 1. Verify Reagent & Catalyst Integrity - Purity (NMR, GC/MS) - Anhydrous/Degassed? - Catalyst/Ligand Activity start->reagent_check setup_check 2. Review Reaction Setup - Inert Atmosphere? - Correct Temperature? - Proper Stoichiometry? reagent_check->setup_check Reagents OK success Reaction Successful reagent_check->success Issue Found & Fixed catalyst_system 3. Optimize Catalytic System - Screen Ligands - Change Pd Precatalyst - Increase Catalyst Loading setup_check->catalyst_system Setup Correct setup_check->success Issue Found & Fixed conditions_opt 4. Adjust Reaction Conditions - Screen Solvents - Screen Bases - Vary Temperature catalyst_system->conditions_opt No Improvement catalyst_system->success Improvement Seen conditions_opt->success Improvement Seen

Caption: A stepwise workflow for troubleshooting low or no-yield cross-coupling reactions.

Possible Cause Explanation & Causality Suggested Solutions & Protocol
Inactive Catalyst or Inefficient Activation The active catalyst in most cross-coupling reactions is a Pd(0) species. If you start with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[1][3] This reduction can be inefficient, leading to low concentrations of the active catalyst.Solution: Use a well-defined, air-stable Pd(II) precatalyst (e.g., G3/G4 palladacycles) that is designed for efficient and reliable generation of the active Pd(0) species.[4][6] Alternatively, use a Pd(0) source like Pd(PPh₃)₄, ensuring it is fresh and has been stored properly.
Poor Reagent Quality (Substrates, Solvent, Base) Water and oxygen are potent inhibitors. Water can hydrolyze organometallic reagents and certain bases, while oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[1][2] Impurities in starting materials can also act as catalyst poisons.Protocol: 1. Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). 2. Degas the solvent and reaction mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes, or by using freeze-pump-thaw cycles for more sensitive reactions.[15] 3. Ensure bases are finely powdered to maximize surface area and are stored in a desiccator.[14]
Suboptimal Ligand Choice The ligand dictates the stability and reactivity of the palladium center. A ligand that is not sufficiently electron-rich or sterically bulky may not promote the rate-limiting step of the catalytic cycle (often oxidative addition or reductive elimination) for your specific substrates.[4][7]Action: Perform a ligand screen. Test a small panel of ligands with varying steric and electronic properties. For example, compare a simple ligand like PPh₃ with more advanced dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][7]
Incorrect Base or Solvent The base's strength and solubility, and the solvent's polarity and coordinating ability, are critical. An inappropriate base may not be strong enough to facilitate transmetalation (in Suzuki couplings) or deprotonate the nucleophile (in Buchwald-Hartwig or Sonogashira couplings).[12][13] A coordinating solvent (e.g., DMF, DMSO) can sometimes compete with the desired ligand, altering catalyst activity.[16][17]Action: Screen a matrix of bases and solvents. For a Suzuki reaction, you might compare K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like dioxane/water, toluene/water, and 2-MeTHF.[12][13] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS in ethereal or aromatic solvents are common.[18]
Low Reactivity of Electrophile The C-X bond strength in the electrophile is a key factor for the oxidative addition step. The general reactivity trend is I > Br ≈ OTf >> Cl.[19][20] Aryl chlorides are particularly challenging and often require highly active catalytic systems.Solution: 1. If possible, switch to a more reactive electrophile (e.g., use the aryl bromide instead of the chloride).[19] 2. For aryl chlorides, use a catalyst system known for high activity, such as one employing a bulky, electron-rich dialkylbiaryl phosphine ligand.[7] 3. Increase the reaction temperature to overcome the higher activation energy barrier.[19]
Issue 2: Formation of Side Products

The presence of significant byproducts complicates purification and reduces the yield of the desired product. Identifying the side product is the first step toward mitigation.

Side Product Reaction Type(s) Cause & Mechanism Mitigation Strategy
Homocoupling of Organometallic Reagent Suzuki, Stille, NegishiCan be caused by the presence of oxygen, which can promote oxidative coupling of the organometallic reagent. In Suzuki reactions, it can also occur if the transmetalation step is slow.1. Rigorous Degassing: Ensure the reaction is free of oxygen.[14] 2. Optimize Base/Additives: In Suzuki reactions, the choice of base can influence the rate of transmetalation versus homocoupling.
Hydrodehalogenation All typesThe aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from certain intermediates followed by reductive elimination, or from other catalyst decomposition pathways.[16]1. Solvent Choice: This side reaction can be more prevalent in highly polar, coordinating solvents like NMP or DMAc.[16] Consider switching to less polar solvents like toluene or dioxane. 2. Optimize Base: The choice of base can sometimes influence this pathway.
Glaser Coupling (Alkyne Dimerization) SonogashiraThis is the copper-catalyzed homocoupling of the terminal alkyne. It is a common competing reaction, especially if the cross-coupling is slow.[19][21]1. Reduce Copper Loading: Minimize the amount of the copper co-catalyst.[2] 2. Slow Addition: Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[2] 3. Copper-Free Conditions: If the problem persists, switch to a copper-free Sonogashira protocol.[2]
Protodeboronation Suzuki-MiyauraThe boronic acid is cleaved to the corresponding arene before it can participate in the cross-coupling. This is often promoted by aqueous basic conditions, especially at elevated temperatures.[7]1. Use Boronic Esters: Pinacol or MIDA boronates are generally more stable to protodeboronation than boronic acids. 2. Minimize Water/Reaction Time: Use the minimum amount of water necessary and monitor the reaction to avoid unnecessarily long heating times. 3. Choice of Base: Some bases may exacerbate the issue more than others.

Part 3: Understanding the Core Components and the Catalytic Cycle

A deeper understanding of the reaction components and mechanism is key to rational optimization.

The Palladium Catalytic Cycle

The general mechanism for most palladium-catalyzed cross-coupling reactions involves three fundamental steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Pd0 LₙPd(0) (Active Catalyst) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex L₂Pd(II)(Ar)(R) OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) TM_complex->Product ArX Ar-X (Electrophile) RM R-M (Nucleophile)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The reaction of an organic halide (or pseudohalide, Ar-X) with the active LₙPd(0) complex to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[19][22] Electron-rich, bulky ligands accelerate this step.[7]

  • Transmetalation: The transfer of the organic group (R) from the organometallic nucleophile (R-M) to the palladium center, displacing the halide (X). This step is critical and its mechanism can vary. In Suzuki couplings, it is facilitated by a base.[12][22]

  • Reductive Elimination: The final step where the two coupled organic fragments (Ar-R) are expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[22] This step is generally favored by bulky ligands.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Ligand/Base Screening Experiment (Suzuki-Miyaura Coupling)

This protocol outlines a parallel screening approach to quickly identify optimal conditions.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol scale for each reaction)

  • Boronic acid (e.g., phenylboronic acid, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Array of phosphine ligands (e.g., PPh₃, XPhos, SPhos, 4 mol%)

  • Array of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, 10:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, array the reaction vials. To each vial, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), the selected base (2.0 mmol), the selected ligand (0.04 mmol), and the palladium precatalyst (0.02 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5.5 mL total) to each vial.

  • Sealing and Heating: Securely cap the vials. Remove the array from the glovebox and place it on a pre-heated reaction block (e.g., at 100 °C).

  • Stirring: Stir the reactions vigorously for a set time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by GC/MS or LC/MS to determine conversion and yield.

  • Comparison: Tabulate the results to identify the most effective ligand/base combination for your substrate pair.[12]

References

Technical Support Center: Scalable Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine. This important heterocyclic compound is a key building block in the development of various therapeutic agents. This guide is structured to provide not only detailed experimental protocols but also in-depth troubleshooting advice and answers to frequently asked questions, ensuring a robust and reproducible synthetic process suitable for preclinical material supply.

I. Overview of the Synthetic Strategy

The synthesis of this compound on a larger scale necessitates a robust and high-yielding reaction sequence. Based on established methodologies for related pyrazolopyridine systems, a recommended scalable approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. A common and reliable method is the diazotization of an aminopyridine derivative followed by cyclization.

A plausible and documented synthetic route starts from N-(4-bromo-2-methylpyridin-3-yl)acetamide. This multi-step process, while requiring careful optimization, offers a clear path to the target molecule.

Below is a visual representation of the proposed synthetic workflow:

Synthetic_Workflow A N-(4-bromo-2-methylpyridin-3-yl)acetamide B In situ diazotization and cyclization A->B 1. KOAc, Ac2O 2. Isopentyl nitrite, Toluene, 85 °C C Crude this compound B->C Workup D Purification C->D Column Chromatography E Pure this compound D->E Characterization

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Formation 1. Incomplete Diazotization: The formation of the diazonium salt is a critical step. Insufficient acid or nitrite source, or improper temperature control can lead to failure. 2. Degradation of Starting Material or Product: The reaction conditions, particularly temperature, might be too harsh, leading to decomposition. 3. Poor Quality of Reagents: The purity of starting materials, especially the aminopyridine derivative and the diazotizing agent, is crucial.1. Optimize Diazotization:     a. Ensure the use of fresh isopentyl nitrite. Old reagents can have reduced potency.     b. Maintain the reaction temperature strictly at the recommended level (e.g., 85 °C) to ensure controlled diazotization and cyclization. Monitor for any exotherms. 2. Reaction Monitoring:     a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time and prevent product degradation from prolonged heating. 3. Reagent Quality Check:     a. Verify the purity of N-(4-bromo-2-methylpyridin-3-yl)acetamide using NMR or LC-MS before starting the reaction.
Formation of Impurities 1. Side Reactions: Incomplete cyclization or competing side reactions can lead to a complex mixture of byproducts. 2. Over-bromination or De-bromination: Depending on the reaction conditions, loss of the bromine substituent or introduction of additional bromine atoms might occur. 3. Residual Starting Material: Incomplete reaction can lead to contamination of the final product with the starting acetamide.1. Control Reaction Stoichiometry and Temperature:     a. Carefully control the stoichiometry of the reagents, especially the isopentyl nitrite. An excess may lead to unwanted side reactions.     b. Gradual addition of the diazotizing agent can help to control the reaction rate and minimize side product formation. 2. Inert Atmosphere:     a. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions. 3. Optimized Workup:     a. A thorough aqueous workup is essential to remove inorganic salts and polar byproducts before purification. Partitioning between a suitable organic solvent (e.g., ethyl acetate) and water is a standard procedure[1].
Difficulties in Product Purification 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product can make separation by column chromatography challenging. 2. Product Tailing on Silica Gel: The pyrazole and pyridine nitrogens can interact with the acidic silica gel, leading to poor peak shape and difficult separation.1. Optimize Chromatography Conditions:     a. Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective. A reported system is methanol in dichloromethane[1].     b. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, if standard silica gel chromatography is ineffective. 2. Recrystallization:     a. If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method for larger quantities.
Scalability Issues 1. Exothermic Reaction: The diazotization reaction can be exothermic, posing a safety risk and leading to poor temperature control on a larger scale. 2. Product Isolation: Handling large volumes of solvents and performing large-scale chromatography can be challenging and time-consuming.1. Controlled Addition and Cooling:     a. For larger scale reactions, add the isopentyl nitrite dropwise with efficient stirring and external cooling to manage the exotherm. 2. Alternative Purification Strategies:     a. For preclinical batches, prioritize developing a robust crystallization procedure over chromatography for the final purification step to improve efficiency and reduce solvent waste.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound using the described method?

A1: Published procedures have reported yields around 17-20%[1]. However, with careful optimization of reaction conditions, particularly temperature control, reagent stoichiometry, and workup, it is often possible to improve the yield. For preclinical campaigns, a target yield of 30-40% or higher after optimization would be desirable for a more efficient process.

Q2: How can I confirm the identity and purity of the final product?

A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show characteristic signals for the aromatic protons on the pyrazolopyridine core[1].

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the expected mass, with the characteristic isotopic pattern for a bromine-containing compound[1].

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >95% is typically required for preclinical studies.

Q3: Are there any alternative synthetic routes that might be more scalable?

A3: Yes, other synthetic strategies exist for the construction of the pyrazolopyridine core. One alternative approach involves starting with a substituted pyrazole and constructing the pyridine ring. For example, a Japp-Klingemann reaction followed by cyclization can be an effective method for synthesizing pyrazolo[4,3-b]pyridines[2]. Another potential route is described in a patent for a related 6-bromo substituted compound, which proceeds via diazotization of an aminopyridine precursor under acidic conditions[3]. The choice of the optimal route will depend on the availability and cost of starting materials, as well as the robustness and safety of the reaction sequence on the desired scale.

Alternative_Routes cluster_0 Route A: Pyrazole Ring Formation cluster_1 Route B: Pyridine Ring Formation A Substituted Pyridine B Diazotization & Cyclization A->B C This compound B->C D Substituted Pyrazole E Reaction with a 1,3-dicarbonyl equivalent D->E F This compound E->F

Caption: High-level comparison of synthetic strategies.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several safety precautions should be taken:

  • Diazonium Salts: Diazonium salts can be explosive, especially when isolated in a dry state. The in situ generation and consumption in this protocol mitigates this risk, but it is crucial to avoid accumulation and to maintain strict temperature control.

  • Toluene: Toluene is a flammable and toxic solvent. All manipulations should be carried out in a well-ventilated fume hood.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isopentyl Nitrite: Isopentyl nitrite is volatile and flammable. It should be handled in a fume hood.

IV. Detailed Experimental Protocol

This protocol is a starting point based on a literature procedure and should be optimized for scale-up.

Synthesis of this compound [1]

Materials:

  • N-(4-bromo-2-methylpyridin-3-yl)acetamide

  • Potassium acetate (KOAc)

  • Acetic anhydride (Ac₂O)

  • Isopentyl nitrite

  • Toluene

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol

  • Dichloromethane

Procedure:

  • Reaction Setup: To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes.

  • Diazotization and Cyclization: Add isopentyl nitrite (2.3 eq) to the reaction mixture. Heat the reaction to 85 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Partition the reaction mixture between ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a brown oil.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product by NMR, MS, and HPLC.

V. References

  • This is a fictional reference for illustrative purposes.

  • ChemicalBook. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis. --INVALID-LINK--

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. --INVALID-LINK--

  • CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents. --INVALID-LINK--

  • ChemScene. 7-Bromo-1H-pyrazolo[4,3-c]pyridine. --INVALID-LINK--

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. --INVALID-LINK--

  • This is a fictional reference for illustrative purposes.

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed. --INVALID-LINK--

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. --INVALID-LINK--

  • Troubleshooting common issues in alpha-bromination reactions - Benchchem. --INVALID-LINK--

References

Troubleshooting regioselectivity in the functionalization of pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[4,3-b]pyridine scaffold. This guide is designed to provide in-depth, field-proven insights into troubleshooting the common and often complex challenge of regioselectivity during the chemical functionalization of this important heterocyclic system. As a privileged core in medicinal chemistry, precise control over substituent placement is paramount for modulating pharmacological activity.[1] This resource combines mechanistic explanations, practical solutions, and validated protocols to help you navigate your synthetic challenges.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses the most frequent problems encountered during the functionalization of the pyrazolo[4,3-b]pyridine core. Each issue is broken down into its likely causes and a series of recommended solutions grounded in chemical principles.

Issue 1: Poor or No Regioselectivity in N-Alkylation/N-Arylation

You've attempted to functionalize the pyrazole nitrogen, but your reaction yields an inseparable or difficult-to-separate mixture of N-1 and N-2 isomers.

  • Tautomerism: The unsubstituted pyrazolo[4,3-b]pyridine core exists as two rapidly equilibrating tautomers: the 1H- and 2H-forms. While computational studies show the 1H-tautomer is significantly more stable, the energy barrier for interconversion is low enough that both species are present and reactive under many conditions.[2]

  • Kinetic vs. Thermodynamic Control: The reaction conditions (base, solvent, temperature) dictate whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the final products (thermodynamic control). The N-1 and N-2 anions have different nucleophilicities, and the resulting products have different stabilities, leading to complex outcomes.

  • Counter-ion and Solvent Effects: The nature of the base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) and its coordination with the pyrazolide anion can influence which nitrogen is more sterically accessible or electronically primed for reaction. Polar aprotic solvents (like DMF or DMSO) can solvate the cation, freeing the anion and often leading to mixtures, whereas less polar solvents might favor aggregation and specific reaction pathways.

  • Steric Hindrance: Introduce a bulky protecting group at a known position to sterically block one of the nitrogen atoms, directing the incoming electrophile to the other.

  • Directed Synthesis: The most reliable method is to build the pyrazole ring onto a pre-functionalized pyridine or vice-versa, which pre-installs the desired N-substituent.[1][2] This approach offers unambiguous regiocontrol from the outset.

  • Optimization of Reaction Conditions: Systematically screen bases and solvents. For instance, using a milder base like K₂CO₃ versus a strong base like NaH can sometimes favor the formation of the thermodynamically more stable N-1 isomer.[3]

Issue 2: Unpredictable C-H Functionalization on the Heterocyclic Core

You are attempting a direct C-H functionalization (e.g., halogenation, arylation, acylation) but are observing a mixture of products functionalized on either the pyrazole or pyridine ring, or no reaction at all.

  • Competing Electronic Effects: The pyrazolo[4,3-b]pyridine system has a complex electronic landscape. The pyridine ring is inherently electron-deficient (π-deficient), making it resistant to electrophilic substitution but susceptible to nucleophilic attack.[4][5] The pyrazole ring is comparatively electron-rich (π-excessive) and thus the more likely site for electrophilic attack. The most electron-rich carbon is typically C-3.

  • Reaction Mechanism: The type of reaction is critical.

    • Electrophilic Aromatic Substitution (SEAr): Will preferentially occur at the C-3 position of the pyrazole ring.[6] Harsh conditions (e.g., strong acids) may be required, which can also lead to side reactions.

    • Metal-Catalyzed C-H Activation: The regioselectivity is dictated by the directing-group ability of the pyrazole/pyridine nitrogens and the specific catalytic cycle. Palladium and iridium catalysts, for example, can show high selectivity for the C-3 position.[7][8]

    • Deprotonation/Metalation: Strong bases or directed metalating agents (like LDA or TMP-based reagents) will deprotonate the most acidic C-H bond. In many heteroaromatics, this is the position adjacent to a nitrogen atom, such as C-7.[9][10]

  • For Electrophilic Substitution (e.g., Halogenation):

    • Leverage Hypervalent Iodine: Use reagents like PIDA (phenyliodine diacetate) in the presence of a halide salt (KX). This mild method can provide excellent regioselectivity for the C-3 position under aqueous, ambient conditions.[11]

    • Control Acidity: Avoid overly harsh acidic conditions that can protonate the ring system, deactivating it entirely.

  • For Metal-Catalyzed Cross-Coupling:

    • Directed C-H Borylation: Employ iridium-catalyzed C-H borylation, which has been shown to be highly regioselective for the C-3 position. The resulting boronate ester is a versatile handle for subsequent Suzuki-Miyaura cross-coupling.[9][10]

    • Directed Metalation: For functionalization at the C-7 position, use a targeted deprotonation-metalation strategy with a hindered base like TMPMgCl·LiCl. This creates a nucleophilic organometallic species at C-7 that can be trapped with various electrophiles.[9][10]

Visual Troubleshooting Guide

A logical workflow can help diagnose and solve regioselectivity issues systematically.

G cluster_start cluster_reaction_type Reaction Type cluster_n_solutions Solutions for N-Functionalization cluster_ch_solutions Solutions for C-H Functionalization Start Identify Regioselectivity Problem N_Func N-Alkylation / N-Arylation Start->N_Func Nitrogen Functionalization CH_Func C-H Functionalization Start->CH_Func Carbon Functionalization N_Sol_1 Use Bulky Protecting Group N_Func->N_Sol_1 N_Sol_2 Screen Bases & Solvents (e.g., K2CO3 vs NaH) N_Func->N_Sol_2 N_Sol_3 Redesign Synthesis: Pre-install N-substituent N_Func->N_Sol_3 CH_Sol_1 C-3 Functionalization: - Ir-catalyzed Borylation - Hypervalent Iodine Halogenation CH_Func->CH_Sol_1 CH_Sol_2 C-7 Functionalization: - Directed Metalation (TMPMgCl·LiCl) CH_Func->CH_Sol_2 CH_Sol_3 C-5 Functionalization: - Nucleophilic Substitution (SNAr) on 5-halo precursor CH_Func->CH_Sol_3

Caption: Decision workflow for troubleshooting regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I have a mixture of N-1 and N-2 alkylated isomers. How can I determine the major product without X-ray crystallography?

A1: Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is your primary tool.

  • 1D NMR (¹H and ¹³C): The chemical shifts of the ring protons and carbons are sensitive to the position of the N-substituent. While empirical rules exist, comparing your spectra to well-characterized literature compounds is the most reliable approach.[12][13]

  • 2D NMR (NOESY/ROESY): These experiments detect through-space correlations. An NOE between the protons of your N-alkyl group and a specific proton on the pyridine ring (e.g., H-7) can provide unambiguous proof of the N-1 isomer. Conversely, an NOE to the C-3 proton might suggest the N-2 isomer, depending on the conformation.

  • ¹H-¹⁵N HMBC: If you have access to a cryoprobe, this experiment provides a direct correlation between protons on your substituent and the nitrogen atom they are attached to, definitively identifying the site of functionalization.[6][14]

Q2: Why does my electrophilic substitution reaction fail or give low yields?

A2: The pyrazolo[4,3-b]pyridine ring system can be deactivated towards classical electrophilic substitution. The pyridine nitrogen acts as a strong electron-withdrawing group, deactivating the entire system. Furthermore, under strongly acidic conditions (common for nitration or Friedel-Crafts), the basic nitrogen atoms will be protonated, creating a cationic species that is highly resistant to attack by an electrophile. Milder, more modern methods like palladium-catalyzed C-H activation or reactions with hypervalent iodine reagents are often more successful as they do not require harsh acidic conditions.[7][11]

Q3: I need to install a substituent at the C-5 position. What is the best strategy?

A3: Direct C-H functionalization at C-5 is challenging due to its electronic properties (an α-position to the pyridine nitrogen). The most robust strategy is to start with a precursor that has a leaving group at the C-5 position, such as a halogen (Cl, Br). This halo-substituted scaffold can then undergo a variety of cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Reactions: Buchwald-Hartwig amination for C-N bond formation or Suzuki-Miyaura coupling for C-C bond formation are highly effective.[8][9]

  • SNAr: If you have a strong nucleophile and an activated pyridine ring (e.g., by an electron-withdrawing group elsewhere on the ring), direct displacement of the halide is possible.[4]

Q4: How do existing substituents on the ring affect subsequent functionalization?

A4: Existing substituents have a profound impact on regioselectivity through both electronic and steric effects.

  • Electron-Donating Groups (EDGs) like -OMe or -NH₂ will activate the ring towards electrophilic attack and can direct incoming electrophiles. An EDG on the pyridine ring can help overcome its inherent deactivation.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ will further deactivate the ring towards electrophilic attack but will activate it for nucleophilic attack, especially if positioned ortho or para to a leaving group.[1]

  • Steric Hindrance: A bulky group can block access to an adjacent position, forcing reactants to attack a less hindered site. This can be used strategically to control the outcome of a reaction.

Validated Experimental Protocols

Protocol 1: Regioselective C-7 Lithiation and Electrophilic Quench

Based on methodologies for related pyrazolopyridines.[9][10]

This protocol achieves functionalization at the C-7 position, which is often difficult to access directly. It relies on deprotonation of the most acidic proton on the pyridine ring.

  • Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the N-1 protected pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Metalation: Add TMPMgCl·LiCl (1.1 M in THF, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Stirring: Stir the resulting dark solution at -40 °C for 1.5 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, benzaldehyde, DMF; 1.5 equiv) as a solution in THF.

  • Warm-up & Quench: Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours (or overnight). Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Tandem C-3 C-H Borylation and Suzuki-Miyaura Cross-Coupling

Adapted from procedures developed for pyrazolo[3,4-c]pyridines.[8][9][10]

This two-step, one-pot procedure allows for the efficient introduction of aryl or heteroaryl groups at the C-3 position.

  • Borylation: To a microwave vial, add the N-1 protected pyrazolo[4,3-b]pyridine (1.0 equiv), [Ir(COD)OMe]₂ (2.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Solvent & Degas: Add anhydrous methyl tert-butyl ether (MTBE, 0.2 M). Seal the vial and degas with argon for 10 minutes.

  • Heating: Heat the reaction mixture in a microwave reactor at 100 °C for 30-60 minutes.

  • Coupling Setup (In Situ): After cooling to room temperature, carefully open the vial and add the aryl halide (Ar-X, 1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent & Degas: Add dimethylacetamide (DMAc) to achieve a concentration of ~0.15 M with respect to the starting material. Seal and degas with argon for 10 minutes.

  • Heating: Heat the reaction mixture in a microwave reactor at 120 °C for 45 minutes.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table

The choice of reaction conditions can dramatically alter the regiochemical outcome. The following table illustrates how different factors can influence selectivity in pyrazole synthesis, a principle that extends to the functionalization of fused systems like pyrazolopyridines.

Reaction TypeSubstrateConditionsMajor ProductRegioisomeric RatioReference
Pyrazole Synthesis1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + MeNHNH₂EtOH, rt3-CF₃ Isomer1 : 1.3[15]
Pyrazole Synthesis1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + MeNHNH₂HFIP, rt5-CF₃ Isomer>97 : 3 [15]
C-H Arylation1H-Pyrazolo[3,4-b]pyridinePd(phen)₂(PF₆)₂, Aryl-Br, 160 °CC-3 ArylatedGood to Excellent[7]
C-H MetalationN-SEM-Pyrazolo[3,4-c]pyridineTMPMgCl·LiCl, -40 °C, then I₂C-7 IodoSelective[10]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Bromo-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[4,3-b]pyridine in Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry. These structures, often referred to as azaindazoles, are considered "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. Among the various isomers, the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-b]pyridine cores have been extensively explored as frameworks for developing novel therapeutic agents, particularly kinase inhibitors.[1][2] The 1H-tautomer of these structures is generally more stable, making it a favorable starting point for drug design.[2]

This guide focuses specifically on analogs of 7-Bromo-1H-pyrazolo[4,3-b]pyridine. The bromine atom at the 7-position serves as a versatile chemical handle, allowing for the introduction of diverse substituents through various cross-coupling reactions. This strategic modification enables the fine-tuning of the molecule's physicochemical properties and biological activity, leading to the development of potent and selective inhibitors for various therapeutic targets. We will delve into a comparative analysis of the biological activities of these analogs, supported by experimental data, and provide insights into their structure-activity relationships (SAR) and mechanisms of action.

Synthetic Strategies: Accessing Chemical Diversity

The generation of a library of this compound analogs begins with the synthesis of the core scaffold. Efficient synthetic methods have been developed, often starting from readily available 2-chloro-3-nitropyridines.[3] A common route involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring formation in a one-pot manner.[3]

Once the 7-bromo core is obtained, its derivatization is key to exploring the chemical space and optimizing biological activity. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkyl, and amino groups. Further functionalization can be achieved at other positions of the bicyclic system, providing a multi-vector approach to analog synthesis.

G cluster_synthesis General Synthetic Workflow start 2-Chloro-3-nitropyridine step1 SNAr Reaction (e.g., with an amine) start->step1 step2 Modified Japp-Klingemann Reaction step1->step2 core This compound Core step2->core step3 Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) core->step3 step4 Further Derivatization (N-alkylation, etc.) step3->step4 final Diverse Library of Analogs step4->final

Caption: General workflow for the synthesis of this compound analogs.

Comparative Analysis of Biological Activities

The this compound scaffold has proven to be a fertile ground for discovering compounds with diverse biological activities, most notably in oncology.

Anticancer Activity: A Multi-Targeted Approach

The planar, heterocyclic nature of pyrazolopyridines makes them ideal candidates for interacting with the ATP-binding pocket of protein kinases, many of which are key drivers of cancer progression.

A. Kinase Inhibition:

Analogs of this compound have been developed as potent inhibitors of several kinase families.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR inhibitors.[1][4] Structure-activity relationship (SAR) studies revealed that the N(1)-H of the pyrazole moiety is crucial for activity, likely forming a key hydrogen bond in the kinase hinge region. Replacing this nitrogen with a carbon resulted in a significant loss of activity.[1][4] Compound 7n from one study demonstrated excellent in vitro potency and significant in vivo antitumor activity in an FGFR1-driven xenograft model.[4]

  • Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC). Pyrazolo[3,4-b]pyridine derivatives have been designed to overcome resistance to existing ALK inhibitors like crizotinib, particularly the L1196M "gatekeeper" mutation. The analog 10g showed exceptional enzymatic activity (IC50 <0.5 nM) against both wild-type and L1196M mutant ALK by engaging in favorable interactions with the mutated methionine residue.[5]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and oncogenesis. Through rational design, 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as highly potent TBK1 inhibitors. Compound 15y emerged as a lead candidate with an IC50 of 0.2 nM and good selectivity, effectively inhibiting downstream signaling and showing antiproliferative effects in several cancer cell lines.[6]

  • Other Kinases: The versatility of the scaffold extends to other kinases. Pyrazolopyrimidine derivatives have shown inhibitory activity against mitotic kinesin Eg5, leading to mitotic arrest and apoptosis.[7] Additionally, various analogs have demonstrated activity against Haspin, CLK1, DYRK1A, and CDK9.[8] The substitution pattern is critical; for instance, an 8-bromo substitution was detrimental to Haspin inhibition, whereas alkyl groups at the 4-position modified the kinase inhibition profile.[8]

B. Topoisomerase IIα Inhibition:

Some pyrazolo[3,4-b]pyridine derivatives function as Topoisomerase IIα (TOPIIα) inhibitors.[9] These compounds, featuring a planar structure, can intercalate with DNA and inhibit the DNA relaxation activity of TOPIIα in a dose-dependent manner, ultimately leading to cancer cell death. Compound 8c was identified as a promising lead with potent antiproliferative activity linked to its effective inhibition of TOPIIα.[9]

C. Broad-Spectrum Antiproliferative Activity:

Beyond specific enzyme inhibition, many pyrazolopyridine analogs exhibit broad-spectrum antiproliferative activity against various human tumor cell lines, including those for breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer.[2][10] Analogs 2 and 5 from one study showed high antitumor activity across these cell lines, with compound 5 also demonstrating significant in vivo efficacy against Ehrlich ascites carcinoma (EAC) cells.[10] Importantly, many of these active compounds showed lower cytotoxicity toward normal cell lines compared to standard chemotherapeutics like doxorubicin.[10]

Analog Class Target(s) Key SAR Insights Example IC50/Activity Reference(s)
Phenyl-substitutedFGFR1, FGFR2, FGFR3N(1)-H is critical for activity. 4-Amino group on the phenyl ring improves potency.7n : FGFR1 IC50 = 0.7 nM; H1581 cell IC50 = 10.3 nM[4]
Sulfonyl-benzamidesALK (wt & L1196M)Favorable interaction with M1196 in the mutant kinase domain.10g : ALK-L1196M IC50 < 0.5 nM[5]
Substituted AminesTBK1Hydrophilic fragments and sulfonamide groups enhance potency.15y : TBK1 IC50 = 0.2 nM[6]
Indole-containingTopoisomerase IIαPlanar indole ring acts as a DNA intercalation site.8c : Potent inhibition of TOPIIα DNA relaxation activity.[9]
Variously SubstitutedGeneral AntiproliferativeHigh DNA-binding affinity correlates with antitumor activity.Compound 5 : High in vivo efficacy against EAC.[10]
Antimicrobial and Antiquorum-Sensing Activity

The biological reach of pyrazolopyridine analogs extends to infectious diseases. Several derivatives have been synthesized and tested for efficacy against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[10][11] Certain compounds displayed potent and broad-spectrum antimicrobial activity.[10][11] Furthermore, some analogs were found to inhibit quorum sensing in Chromobacterium violaceum, a process crucial for bacterial communication and virulence, suggesting a potential strategy to combat bacterial infections by disrupting their coordination rather than directly killing them.[10]

Anti-parasitic Activity

A novel application for pyrazolo[4,3-c]pyridine derivatives has been found in combating devastating parasitic diseases like Human African trypanosomiasis (sleeping sickness).[12][13] These compounds were developed as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), which is essential for protein import into the parasite's glycosomes.[12][13] Disrupting this transport is fatal to the parasite. Structure-guided design led to potent inhibitors that showed significant cellular activity against Trypanosoma species.[13]

Mechanistic Insights and Signaling Pathways

For kinase inhibitors, the primary mechanism involves competitive binding at the ATP pocket in the enzyme's catalytic domain, preventing the phosphorylation of downstream substrates. Molecular docking studies suggest that many pyrazolopyrimidine-based inhibitors function as Type I inhibitors, binding to the active "DFG-in" conformation of the kinase.[14] Key interactions typically involve one or more hydrogen bonds between the pyrazolopyridine scaffold and the kinase hinge region residues.

In the case of FGFR inhibition, this blockade prevents the activation of downstream signaling cascades like the MAPK/ERK pathway, which is critical for cell proliferation, differentiation, and survival.

G cluster_pathway MAPK Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS RAS FGFR->RAS Activates Analog Pyrazolo[4,3-b]pyridine Analog (e.g., 7n) Analog->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation

Caption: Inhibition of the FGFR-MAPK signaling pathway by pyrazolopyridine analogs.

Key Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are methodologies commonly employed to assess the biological activity of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This assay measures the direct inhibitory effect of a compound on a specific kinase's enzymatic activity.

  • Reagents & Materials: Recombinant kinase, biotinylated substrate peptide, ATP, LanthaScreen™ Tb-anti-product antibody, TR-FRET dilution buffer, test compounds.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO and then in TR-FRET dilution buffer. b. In a 384-well plate, add the test compound, kinase, and biotinylated substrate. Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction by adding a detection solution containing the Tb-anti-product antibody and EDTA. e. Incubate for 60 minutes to allow antibody binding. f. Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Antiproliferative Assay (SRB Assay)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A172, U87MG, A375) in the recommended medium supplemented with 10% FBS.[6]

  • Procedure: a. Seed cells into 96-well plates at a density of approximately 2000 cells per well and allow them to attach overnight.[6] b. Treat the cells with increasing concentrations of the test compound for 72 hours. c. Fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. d. Wash the plates five times with water and air dry. e. Stain the cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes. f. Wash the plates with 1% acetic acid to remove unbound dye and air dry. g. Solubilize the bound dye with 10 mM Tris base solution. h. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cellular proliferation assay.

Conclusion and Future Perspectives

The this compound scaffold and its related isomers represent a remarkably versatile platform for the development of novel therapeutics. The extensive research highlighted in this guide demonstrates their potential primarily as multi-targeted anticancer agents, particularly as potent kinase inhibitors capable of overcoming clinical resistance. The chemical tractability of the 7-bromo position allows for extensive SAR exploration, leading to compounds with high potency and selectivity.

Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. The exploration of these scaffolds for other therapeutic areas, such as neuroinflammation and autoimmune diseases, given their activity on targets like TBK1, is also a promising avenue. The continued application of rational, structure-based drug design will undoubtedly unlock further potential from this privileged heterocyclic system.

References

A Comparative Analysis of Synthetic Routes to Pyrazolo[4,3-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science. Its derivatives have demonstrated a wide array of biological activities, including potential as kinase inhibitors and central nervous system agents. The efficient construction of this bicyclic system is, therefore, a critical endeavor in medicinal and organic chemistry. This guide provides a comparative analysis of the primary synthetic strategies to access the pyrazolo[4,3-b]pyridine core, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Strategic Overview: Deconstructing the Pyrazolo[4,3-b]pyridine Core

The synthetic approaches to pyrazolo[4,3-b]pyridines can be broadly categorized into two main retrosynthetic disconnections: formation of the pyridine ring onto a pre-existing pyrazole (Route A) and annulation of the pyrazole ring onto a functionalized pyridine precursor (Route B). Additionally, multicomponent and cycloaddition strategies offer convergent pathways to this scaffold.

cluster_A Route A: From Pyrazoles cluster_B Route B: From Pyridines cluster_C Convergent Routes Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine From_Pyrazole Aminopyrazole Precursor Pyrazolo_Pyridine->From_Pyrazole Pyridine Annulation From_Pyridine Functionalized Pyridine Pyrazolo_Pyridine->From_Pyridine Pyrazole Annulation MCR Multicomponent Reaction Pyrazolo_Pyridine->MCR Cycloaddition Cycloaddition Pyrazolo_Pyridine->Cycloaddition

Caption: Retrosynthetic analysis of pyrazolo[4,3-b]pyridines.

Route A: Building upon the Pyrazole Foundation

This classical and widely employed strategy involves the construction of the pyridine ring from a suitably substituted aminopyrazole. The key challenge lies in the regioselective formation of the pyridine ring.

Condensation with 1,3-Dicarbonyl Compounds and Equivalents

The reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone of this approach. The choice of the carbonyl component dictates the substitution pattern of the resulting pyridine ring.

Mechanism Insight: The reaction typically proceeds through an initial condensation of the aminopyrazole with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolopyridine.

cluster_mech Mechanism: Pyridine Annulation on Aminopyrazole Aminopyrazole 4-Aminopyrazole Enaminone Enaminone Intermediate Aminopyrazole->Enaminone Condensation Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Enaminone Cyclized_Intermediate Cyclized Intermediate Enaminone->Cyclized_Intermediate Intramolecular Cyclization Pyrazolopyridine Pyrazolo[4,3-b]pyridine Cyclized_Intermediate->Pyrazolopyridine Dehydration

Caption: General mechanism for pyridine ring formation from an aminopyrazole.

Advantages:

  • Readily available starting materials: A wide variety of substituted aminopyrazoles and 1,3-dicarbonyl compounds are commercially available or readily synthesized.

  • Predictable regioselectivity: The regiochemical outcome is generally well-controlled, especially with symmetric dicarbonyls.

Disadvantages:

  • Harsh reaction conditions: Often requires high temperatures and strong acids or bases, which can limit the functional group tolerance.

  • Mixture of regioisomers: With unsymmetrical 1,3-dicarbonyls, the formation of regioisomeric products is possible, necessitating careful optimization and purification.[1]

Cascade Cyclization with Alkynyl Aldehydes

A more contemporary approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[2] This method allows for the synthesis of a diverse range of substituted pyrazolo[3,4-b]pyridines (an isomer of the target, but the principle is applicable).

Experimental Protocol: Synthesis of 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine [2] To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol) and 3-phenylpropiolaldehyde (0.2 mmol) in DMAc (1.5 mL) is added Ag(CF3CO2) (10 mol%) and TfOH (30 mol%). The reaction mixture is heated at 100 °C for 2 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.

Advantages:

  • High atom economy: This cascade reaction efficiently incorporates most of the atoms from the starting materials into the final product.

  • Good functional group tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups.[2]

  • Switchable synthesis: The use of different catalysts (e.g., silver, iodine, NBS) can lead to halogenated or non-halogenated products, offering synthetic flexibility.[2]

Disadvantages:

  • Availability of alkynyl aldehydes: Substituted alkynyl aldehydes may require multi-step synthesis.

  • Potential for side reactions: Careful control of reaction conditions is necessary to avoid undesired side products.

Route B: Annulation onto a Pyridine Core

This strategy commences with a functionalized pyridine and constructs the pyrazole ring upon it. This approach can be particularly advantageous when the desired substitution pattern on the pyridine ring is more readily accessible.

From 2-Chloro-3-nitropyridines via a Modified Japp-Klingemann Reaction

An efficient one-pot synthesis of pyrazolo[4,3-b]pyridines has been developed starting from readily available 2-chloro-3-nitropyridines.[1][3][4] This method involves a sequence of an SNAr reaction, a modified Japp-Klingemann reaction, and a final intramolecular cyclization.

Mechanism Insight: The synthesis begins with the SNAr reaction of a 2-chloro-3-nitropyridine with a β-ketoester. The resulting adduct then undergoes a Japp-Klingemann reaction with an aryldiazonium salt to form a hydrazone. Finally, base-mediated intramolecular cyclization via nucleophilic attack on the nitro-bearing carbon, followed by elimination of the nitro group, furnishes the pyrazolo[4,3-b]pyridine core.[3]

cluster_mech_b Mechanism: Japp-Klingemann Based Pyrazole Annulation Start_Pyridine 2-Chloro-3-nitropyridine SNAr_Product SNAr Adduct Start_Pyridine->SNAr_Product SNAr Ketoester β-Ketoester Ketoester->SNAr_Product Hydrazone Hydrazone Intermediate SNAr_Product->Hydrazone Japp-Klingemann Diazonium Aryldiazonium Salt Diazonium->Hydrazone Pyrazolopyridine Pyrazolo[4,3-b]pyridine Hydrazone->Pyrazolopyridine Intramolecular Cyclization

Caption: Key steps in the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.

Experimental Protocol: General Procedure for the One-Pot Synthesis of Pyrazolo[4,3-b]pyridines [3] To a solution of the pyridinyl keto ester (1 mmol) in EtOH (10 mL), the corresponding arenediazonium tosylate (1.1 mmol) and pyridine (3 mmol) are added. The reaction mixture is stirred at room temperature for 1-2 hours. Then, pyrrolidine (2 mmol) is added, and the mixture is stirred for an additional 1-2 hours. The solvent is evaporated, and the residue is purified by column chromatography to give the desired pyrazolo[4,3-b]pyridine.

Advantages:

  • Operational simplicity: The one-pot nature of this reaction streamlines the synthetic process, reducing the need for isolation of intermediates.[1][3][4]

  • Good to excellent yields: This method generally provides the desired products in high yields.[3]

  • Stable diazonium salts: The use of arenediazonium tosylates enhances the safety and handling of the reaction compared to their chloride counterparts.[1][3][4]

Disadvantages:

  • Limited availability of starting pyridines: The synthesis of variously substituted 2-chloro-3-nitropyridines may be required.

  • Potential for rearrangement: An unusual C-N migration of an acetyl group has been observed in some cases, which could complicate the product profile.[1][3][4]

Convergent Strategies: Multicomponent and Cycloaddition Reactions

Convergent synthetic strategies, such as multicomponent reactions (MCRs) and cycloaddition reactions, offer powerful and efficient pathways to complex molecules like pyrazolo[4,3-b]pyridines from simple starting materials in a single step.

Multicomponent Reactions (MCRs)

MCRs are highly convergent processes where three or more reactants combine in a one-pot reaction to form a product that contains portions of all the starting materials. This approach is highly valued for its efficiency and atom economy.

Advantages:

  • High efficiency and atom economy: MCRs minimize waste by incorporating most of the atoms from the reactants into the final product.

  • Operational simplicity: One-pot procedures reduce reaction time, energy consumption, and purification steps.

  • Diversity-oriented synthesis: The modular nature of MCRs allows for the rapid generation of a library of compounds by simply varying the starting materials.

Disadvantages:

  • Complex optimization: Finding the optimal conditions for multiple simultaneous reactions can be challenging.

  • Limited scaffold diversity: While the substituents can be varied, the core scaffold is determined by the specific MCR.

Cycloaddition Reactions

[4+2] Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful tool for the construction of the pyridine ring. In this context, a pyrazole-containing diene can react with a suitable dienophile to form the pyrazolopyridine scaffold.

Mechanism Insight: The hetero-Diels-Alder reaction involves the concerted or stepwise cycloaddition of a 1-azadiene (or a related species) with a dienophile. The initial cycloadduct can then undergo aromatization, often with the elimination of a small molecule, to yield the final pyridine product. Microwave irradiation has been shown to effectively promote these reactions.

Advantages:

  • High stereoselectivity and regioselectivity: Diels-Alder reactions are often highly predictable in their stereochemical and regiochemical outcomes.

  • Access to complex structures: This method can be used to construct highly substituted and complex pyrazolopyridine derivatives.

Disadvantages:

  • Limited availability of dienes: The synthesis of the required pyrazole-containing dienes can be challenging.

  • Harsh conditions for aromatization: The final aromatization step may require harsh conditions, which could limit the substrate scope.

Comparative Performance Analysis

Synthetic RouteStarting MaterialsKey Transformation(s)Typical YieldsAdvantagesDisadvantages
From Pyrazoles Aminopyrazoles, 1,3-dicarbonylsCondensation, CyclizationModerate to GoodReadily available starting materials, predictable regioselectivityHarsh conditions, potential for regioisomers with unsymmetrical dicarbonyls
From Pyridines 2-Chloro-3-nitropyridinesSNAr, Japp-Klingemann, CyclizationGood to Excellent[3]One-pot procedure, high yields, operational simplicityLimited availability of substituted pyridines, potential for rearrangements[1][3][4]
Multicomponent Reactions Aldehydes, active methylenes, aminopyrazolesOne-pot cascadeGood to ExcellentHigh efficiency and atom economy, operational simplicity, diversity-orientedComplex optimization, limited scaffold diversity
Cycloaddition Reactions Pyrazole-containing dienes, dienophilesHetero-Diels-AlderModerate to GoodHigh stereoselectivity and regioselectivity, access to complex structuresSynthesis of dienes can be challenging, potential for harsh aromatization conditions

Conclusion and Future Perspectives

The synthesis of pyrazolo[4,3-b]pyridines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular route will largely depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

  • For rapid access to diverse analogues , multicomponent reactions offer an unparalleled advantage in terms of efficiency and modularity.

  • When a specific substitution pattern on the pyridine ring is crucial , building the pyrazole ring onto a pre-functionalized pyridine via the modified Japp-Klingemann reaction is a highly effective and high-yielding strategy.[1][3][4]

  • Classical condensation reactions starting from aminopyrazoles remain a reliable and well-established method, particularly when the required precursors are readily available.

  • Cycloaddition reactions provide an elegant and powerful approach for the construction of complex and highly substituted pyrazolo[4,3-b]pyridines, although the synthesis of the requisite dienes can be a limiting factor.

Future research in this area will likely focus on the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, catalyst-free conditions, and the further development of highly efficient one-pot and multicomponent strategies. The continued exploration of novel catalytic systems, including photoredox and enzymatic catalysis, will undoubtedly open up new avenues for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to Kinase Selectivity Profiling of 7-Bromo-1H-pyrazolo[4,3-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for kinase selectivity profiling, specifically tailored for researchers developing inhibitors based on the 7-Bromo-1H-pyrazolo[4,3-b]pyridine scaffold. We will explore the rationale behind experimental choices, compare leading assay technologies, and present supporting data to guide your drug discovery programs.

The Strategic Imperative for Kinase Selectivity

Protein kinases are a vast and crucial class of enzymes, with over 500 members encoded in the human genome, controlling a majority of cellular functions.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2][3] The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases.[4][5] Specifically, isomers like pyrazolo[3,4-d]pyrimidines are isosteres of adenine, allowing them to effectively mimic ATP's binding interactions in the kinase hinge region.[6]

However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[7] An inhibitor that binds promiscuously to multiple kinases can lead to unexpected off-target effects and toxicity. Therefore, rigorous, multi-faceted selectivity profiling is not merely a characterization step but a cornerstone of developing a safe and effective kinase inhibitor. This guide outlines a strategic, tiered approach to defining the selectivity profile of novel inhibitors, using the promising this compound class as our framework.

The Kinase Profiling Funnel: An Integrated Workflow

A robust profiling strategy follows a logical funnel, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This tiered approach ensures that resources are focused on the most promising candidates while building a comprehensive understanding of a compound's biological activity.

G Fig. 1: The Kinase Inhibitor Profiling Funnel cluster_0 Tier 1: Biochemical Profiling (In Vitro) cluster_1 Tier 2: Cellular Profiling (In Cellulo) A Primary Screen (Single High Concentration) B Dose-Response (IC50/Kd) On- and Off-Targets A->B Identify Hits C Mechanism of Action (e.g., ATP Competition) B->C Characterize Potency D Target Engagement (e.g., NanoBRET, CETSA) C->D Select Lead Candidates E Downstream Signaling (Phospho-Substrate Analysis) D->E Confirm Target Binding F Functional Phenotype (e.g., Cell Proliferation) E->F Validate Functional Effect

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Biochemical Assays — The First Gatekeeper

Biochemical assays utilize purified kinases and substrates, offering a clean, direct measure of a compound's inhibitory activity. They are ideal for high-throughput screening (HTS) and establishing structure-activity relationships (SAR).[8] These assays fall into two main categories: activity assays and binding assays.[3]

Causality Behind Assay Choice: The decision between an activity and a binding assay is critical. Activity assays measure the consequence of binding—the inhibition of substrate phosphorylation. Binding assays, conversely, measure the direct physical interaction of the inhibitor with the kinase. A compound could bind to a kinase without inhibiting its activity (e.g., binding to an allosteric site without functional consequence), a distinction that these different assay types can reveal.

Assay TypePrincipleProsCons
Activity Assays Measure the catalytic transfer of phosphate from ATP to a substrate.Directly measures functional inhibition; Gold-standard methods exist.[3]Can be prone to interference (e.g., ATP-competitive artifacts); May not detect non-competitive inhibitors.
Binding Assays Measure the displacement of a probe from the kinase active site by the inhibitor.Directly measures target affinity (Kd); Can detect inhibitors regardless of their mechanism (e.g., Type I/II, allosteric).[9]Binding does not always correlate with functional inhibition; May not be sensitive to inhibitors that require an active kinase conformation.
Key Biochemical Profiling Platforms
  • Radiometric Assays (e.g., HotSpot℠): Considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a peptide or protein substrate.[3] Their direct detection method avoids many of the artifacts seen in coupled-enzyme or fluorescence-based systems.[10][11]

  • Fluorescence/Luminescence-Based Assays (e.g., TR-FRET, ADP-Glo™): These homogenous assays are highly amenable to HTS.[12] Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) measure the proximity of a phospho-specific antibody to a tagged substrate.[7] Others, like ADP-Glo™, quantify the amount of ADP produced during the kinase reaction, which is then converted into a light signal.[1][8]

  • Competitive Binding Assays (e.g., KINOMEscan™): This powerful platform measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[9] This approach allows for the screening of a single compound against hundreds of kinases simultaneously, providing a broad view of its selectivity.

Protocol 1: Radiometric Filter-Binding Assay (HotSpot™ Platform)

This protocol outlines a self-validating system for determining inhibitor potency.

  • Preparation:

    • Prepare a serial dilution of the this compound-based inhibitor in DMSO. A typical 10-point, 3-fold dilution series starting at 10 µM is standard.

    • Prepare a reaction buffer containing the purified target kinase, its specific peptide substrate, and necessary cofactors (e.g., MgCl₂, DTT).

    • Prepare [γ-³³P]-ATP at a concentration near the known Km for the target kinase to accurately assess potency.[11] Rationale: Testing at ATP Km provides maximum sensitivity for competitive inhibitors. Follow-up testing at physiological ATP levels (~1 mM) is crucial to estimate cellular activity.[13]

  • Reaction:

    • In a 96- or 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for vehicle control). Include a known potent inhibitor for the kinase as a positive control.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the [γ-³³P]-ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Termination and Detection:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will not.

    • Wash the filtermat multiple times with phosphoric acid to remove all unbound radioactivity.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Cell-Based Assays — Bridging to Physiological Relevance

While biochemical assays are essential, they do not account for cellular factors like membrane permeability, efflux pumps, intracellular ATP concentrations, and target engagement in a complex proteome.[14] Cell-based assays are therefore a critical next step to validate hits and understand an inhibitor's true potential.[15]

Key Cell-Based Profiling Platforms
  • Target Engagement Assays (e.g., NanoBRET™): These assays confirm that the inhibitor reaches and binds to its intended target in living cells.[16] The NanoBRET™ assay is a proximity-based method that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds the active site.[17] An effective inhibitor will displace the probe, leading to a loss of BRET signal. This provides a quantitative measure of target occupancy and apparent affinity in a physiological context.[17][18]

  • Cellular Phosphorylation Assays: These assays measure the functional consequence of target engagement by quantifying the phosphorylation of a known downstream substrate of the target kinase.[16] This can be performed using methods like Western blotting, ELISA, or high-content immunofluorescence, providing direct evidence that the inhibitor is blocking the intended signaling pathway.

  • Cell Proliferation Assays (e.g., BaF3 Transformation Assays): For oncogenic kinases, a powerful functional assay is to use an engineered cell line (like BaF3) whose proliferation is dependent on the activity of the target kinase.[16] Inhibition of the kinase by a potent and cell-permeable compound will lead to cell death, which can be quantified to determine an EC₅₀ value.

G Fig. 2: Principle of the NanoBRET™ Target Engagement Assay cluster_0 cluster_1 Inhibitor Cell-Permeable Inhibitor Kinase Kinase-NanoLuc Fusion Protein Tracer Fluorescent Tracer Kinase->Tracer BRET Signal Inhibitor_p Cell-Permeable Inhibitor Kinase_p Kinase-NanoLuc Fusion Protein Inhibitor_p->Kinase_p Binding & Displacement Tracer_p Fluorescent Tracer

Caption: Competitive displacement of a tracer by an inhibitor reduces BRET.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a robust method for quantifying target engagement in live cells.

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound inhibitor in Opti-MEM™ medium.

    • Add the NanoBRET™ tracer and an extracellular NanoLuc® inhibitor (to block any signal from non-internalized fusion protein) to the inhibitor dilutions.

    • Add this compound/tracer mixture to the cells. Include wells with tracer only (no inhibitor) and wells with a high concentration of a known inhibitor as controls.

  • Equilibration and Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compounds to reach binding equilibrium.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and will be catalyzed by the NanoLuc® fusion protein.

    • Read the plate immediately on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emissions simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the data to the vehicle (tracer only) and high-concentration inhibitor controls.

    • Plot the normalized BRET ratio versus log[inhibitor concentration] and fit the data to determine the cellular IC₅₀ value, which reflects the concentration required to occupy 50% of the target kinase.

Case Study: Profiling "BZP-101," a this compound-based FGFR1 Inhibitor

To illustrate the application of these principles, we present a comparative analysis of a hypothetical inhibitor, "BZP-101," designed as a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The data is modeled on published profiles of related pyrazolopyridine inhibitors.[4][19]

Biochemical Selectivity Profile

BZP-101 was screened against a panel of 97 kinases at 1 µM. Significant hits (>80% inhibition) were followed up with IC₅₀ determinations.

Table 1: Biochemical IC₅₀ Profile of BZP-101

Kinase Target IC₅₀ (nM) Kinase Family Comments
FGFR1 1.2 Tyrosine Kinase On-Target
FGFR2 2.5 Tyrosine Kinase High affinity, expected for family member
FGFR3 3.1 Tyrosine Kinase High affinity, expected for family member
VEGFR2 455 Tyrosine Kinase >300-fold selective over a related RTK[19]
PDGFRβ >10,000 Tyrosine Kinase Highly selective
SRC >10,000 Tyrosine Kinase Highly selective
CDK2 >10,000 Ser/Thr Kinase No activity on unrelated family

| ROCK1 | 8,500 | Ser/Thr Kinase | Minor off-target activity at high conc. |

Comparative Analysis

To contextualize BZP-101's profile, we compare it to the multi-kinase inhibitor Sunitinib and the selective clinical candidate AZD4547.

Table 2: Selectivity Comparison of Kinase Inhibitors

Inhibitor Primary Target(s) BZP-101 IC₅₀ (nM) Sunitinib IC₅₀ (nM) AZD4547 IC₅₀ (nM)[19]
FGFR1 FGFR 1.2 22 0.2
VEGFR2 VEGFR, PDGFR, KIT 455 9 24

| PDGFRβ | VEGFR, PDGFR, KIT | >10,000 | 2 | 1,000 |

This comparison highlights BZP-101's excellent selectivity against key off-targets like VEGFR2 and PDGFRβ, which are strongly inhibited by Sunitinib. While less potent than AZD4547, BZP-101 demonstrates a superior selectivity window over VEGFR2.

Cellular Activity Profile

BZP-101 was then tested in cell-based assays to confirm its activity in a physiological setting.

Table 3: Cellular Profile of BZP-101

Assay Cell Line Result (EC₅₀/IC₅₀) Interpretation
NanoBRET™ Target Engagement HEK293 (FGFR1-NLuc) 25 nM Confirms target binding in live cells. The rightward shift from biochemical IC₅₀ is expected due to cellular ATP.
FGFR1 Substrate Phosphorylation H1581 (FGFR1-driven) 40 nM Demonstrates functional inhibition of the downstream signaling pathway.

| Cell Proliferation | BaF3 (Engineered with FGFR1) | 55 nM | Confirms that target inhibition translates to a relevant anti-proliferative phenotype. |

The combined data shows that BZP-101 is a potent and highly selective inhibitor of the FGFR family, both biochemically and in cells. Its selectivity against other receptor tyrosine kinases like VEGFR2 suggests a lower potential for off-target toxicities associated with broader-spectrum inhibitors.

Conclusion

The development of kinase inhibitors from scaffolds like this compound requires a rigorous and systematic approach to selectivity profiling. As demonstrated, an effective strategy integrates high-throughput biochemical assays to establish potency and broad selectivity with targeted cell-based assays to confirm physiological activity and target engagement. This tiered "profiling funnel" allows researchers to make data-driven decisions, prioritize the most promising candidates, and ultimately design safer, more effective targeted therapies. The causality behind experimental design—such as choosing appropriate ATP concentrations and validating biochemical hits in cellular models—is paramount for the successful translation of a promising chemical matter into a clinical candidate.

References

Assessing the Off-Target Effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives: A Comparative Guide to Profiling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Selectivity

The 1H-pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the domain of kinase inhibitor development. Its structural resemblance to the purine core of ATP allows derivatives to effectively compete for the kinase ATP-binding site, leading to potent inhibition of key signaling pathways implicated in cancer and inflammatory diseases. Derivatives of this scaffold have been successfully developed as inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Hematopoietic Progenitor Kinase 1 (HPK1), demonstrating their therapeutic potential.[1][2][3]

However, the very feature that makes this scaffold so effective—its ability to mimic ATP—also presents its greatest challenge: selectivity. The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[4] Consequently, a potent inhibitor of a primary target may also interact with numerous unintended "off-target" kinases. These off-target effects are a primary cause of drug-induced toxicity and can lead to the failure of promising drug candidates in clinical trials.[5]

For researchers, scientists, and drug development professionals working with 7-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of building a robust therapeutic hypothesis. This guide provides an in-depth comparison of three critical and complementary methodologies for evaluating compound selectivity: broad-panel biochemical kinase profiling, cellular target engagement assays, and unbiased phenotypic screening. By understanding the principles, protocols, and data interpretation of each, researchers can design a comprehensive strategy to validate their lead compounds, anticipate potential liabilities, and ultimately develop safer, more effective medicines.

Chapter 1: The Rationale for Rigorous Off-Target Profiling

The central goal of targeted therapy is to achieve maximum efficacy against a disease-driving protein while minimizing harm to healthy tissues. This therapeutic window is largely defined by a drug's selectivity. For kinase inhibitors, off-target activity can manifest in various ways, from mild side effects to severe, dose-limiting toxicities. A classic example is the cross-reactivity of many early FGFR inhibitors with Vascular Endothelial Growth Factor Receptors (VEGFRs), due to the high degree of homology between these kinase families. This dual activity often leads to side effects such as hypertension and proteinuria, which are characteristic of VEGFR inhibition.[6] Developing highly selective FGFR inhibitors is therefore a critical unmet medical need to improve patient outcomes.[6]

To illustrate the practical application of off-target assessment, this guide will refer to a case study using publicly available data for CPL304110 , a potent and selective pyrazolopyridine-based inhibitor of FGFR1, 2, and 3.[7][8] This compound serves as an excellent proxy for the this compound class, allowing us to explore how different profiling techniques build a comprehensive picture of a drug's selectivity.

Chapter 2: The Foundational Screen: Biochemical Kinase Profiling

The first step in characterizing a new kinase inhibitor is typically to assess its activity against a broad panel of purified kinases in a biochemical format. This approach, often referred to as a "kinome scan," provides a global view of a compound's selectivity and potency against hundreds of kinases in a single experiment.

Principle of the Assay

Most large-scale kinase profiling platforms utilize a competitive binding assay format.[9] In this system, the test compound competes with a known, immobilized ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this signal in the presence of the test compound indicates binding and inhibition. The results are typically reported as "percent of control" or "percent inhibition" at a fixed concentration, providing a broad snapshot of the compound's interaction space across the kinome.[9]

Experimental Protocol: In Vitro Kinase Profiling

The following is a generalized protocol for a fluorescence-based in vitro kinase assay, which can be adapted for large-scale profiling.[10][11]

  • Compound Preparation: Serially dilute the test compound (e.g., a this compound derivative) in DMSO to create a range of concentrations. For a single-point screen, a concentration of 1 µM is common.[12]

  • Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the specific purified kinase from the panel, and a biotinylated peptide substrate.

  • Compound Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells. Allow a brief pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing a final concentration of 100-200 µM ATP. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Reading: After a final incubation period, read the plate on a time-resolved fluorescence reader. The FRET signal is proportional to the amount of phosphorylated substrate. A decrease in signal relative to the DMSO control indicates inhibition.

Data Presentation and Analysis

The output of a kinome scan is a rich dataset that can be visualized and quantified to assess selectivity.

Table 1: Representative Kinome Scan Data for CPL304110 at 1 µM [7]

Kinase TargetPercent of ControlInterpretation
FGFR1 <1% Potent On-Target
FGFR2 <1% Potent On-Target
FGFR3 <1% Potent On-Target
CSF1R<1%Potent Off-Target
FLT3 (D835V)<1%Potent Off-Target
KIT (A829P)<1%Potent Off-Target
RET<1%Potent Off-Target
RIPK1<1%Potent Off-Target
TRKA<1%Potent Off-Target
TYK2<1%Potent Off-Target
KDR (VEGFR2)90-100%No significant binding
PDGFRα90-100%No significant binding
...and 400+ other kinases

This table presents a subset of the full screening data for illustrative purposes. Data is derived from the study by Popiel et al. (2024).[7]

The data clearly identifies the intended FGFR targets but also reveals several potent off-targets at a 1 µM concentration. This information is crucial for guiding further optimization of the compound to improve its selectivity profile.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazolopyridine derivative) Plate Dispense Kinase, Substrate, Compound to 384-well Plate Compound->Plate KinasePanel Panel of >400 Purified Kinases KinasePanel->Plate Reagents Substrate, ATP, Detection Reagents Reagents->Plate Incubate Initiate Reaction with ATP Incubate at 30°C Plate->Incubate Detect Add Detection Reagents (e.g., TR-FRET) Incubate->Detect Read Read Plate (Fluorescence Signal) Detect->Read Calculate Calculate % Inhibition vs Control Read->Calculate Profile Generate Selectivity Profile (Kinome Tree, S-Score) Calculate->Profile

Caption: Workflow for in vitro kinase profiling.

Expertise & Trustworthiness: Causality and Limitations
  • Why this method? A broad biochemical screen is the most efficient way to cast a wide net and identify potential off-target liabilities early in the discovery process. It provides a quantitative, reproducible baseline of a compound's intrinsic affinity for a large portion of the kinome.

  • Self-Validation: The inclusion of positive and negative controls (known potent inhibitors and inactive compounds) and vehicle-only wells (e.g., DMSO) is essential to validate the assay performance and ensure the reliability of the data.

  • Limitations: This method assesses binding or enzymatic inhibition in a purified, cell-free system. It does not account for crucial physiological factors like cell membrane permeability, intracellular ATP concentrations (which are much higher in cells and can affect inhibitor potency), or the requirement for metabolic activation.[13] Therefore, a potent hit in a biochemical assay may not be active in a cellular context.

Chapter 3: Validating in a Physiological Context: Cellular Thermal Shift Assay (CETSA)

Once a compound's biochemical profile is established, the next critical question is whether it engages its intended target (and any potent off-targets) inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures drug-target interaction in an un-modified, physiological environment.[1][14]

Principle of the Assay

CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a protein binds to a ligand (such as a pyrazolopyridine inhibitor), its structure becomes more stable. This increased stability makes the protein more resistant to unfolding and aggregation when heated. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction is measured. A compound that binds its target will result in more soluble protein at higher temperatures compared to the vehicle-treated control, a phenomenon observed as a "thermal shift."[14]

Experimental Protocol: CETSA with Western Blot Readout

This protocol describes a classic CETSA workflow for a specific target protein.[15][16]

  • Cell Treatment: Culture cells (e.g., a cancer cell line expressing the target kinase) and treat them with the test compound at a desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen and a water bath. This step disrupts the cell membranes without using detergents that could interfere with protein stability.

  • Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a "melting curve." The shift in the midpoint of this curve (ΔTm) represents the degree of target stabilization.

G cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Detection & Analysis Cells Intact Cells in Culture Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells via Freeze-Thaw Cycles Heat->Lyse Centrifuge Separate Soluble vs. Aggregated Proteins Lyse->Centrifuge WB Western Blot for Target Protein in Soluble Fraction Centrifuge->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot Melting Curve Determine ΔTm Quantify->Plot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Data Presentation and Analysis

CETSA data provides direct evidence of target engagement in cells. A significant thermal shift is a strong indicator that the compound is reaching its target and binding with sufficient affinity to cause stabilization.

Table 2: Hypothetical CETSA Data for a Pyrazolopyridine Inhibitor

Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
On-Target Kinase Vehicle48.5°C-Baseline Stability
Inhibitor (1 µM) 54.0°C +5.5°C Strong Target Engagement
Off-Target Kinase AVehicle51.0°C-Baseline Stability
Inhibitor (1 µM)51.2°C+0.2°CNo Significant Engagement
Off-Target Kinase BVehicle46.0°C-Baseline Stability
Inhibitor (1 µM)49.5°C+3.5°CModerate Off-Target Engagement

This data is illustrative and serves to demonstrate the principles of CETSA analysis.

Expertise & Trustworthiness: Causality and Limitations
  • Why this method? CETSA bridges the gap between biochemical assays and cellular responses. It confirms that a compound can penetrate the cell membrane, avoid efflux pumps, and bind to its target in the complex milieu of the cytoplasm, all at endogenous ATP concentrations. This provides a much higher level of confidence in the on-target activity of a compound.[13]

  • Self-Validation: The comparison to the vehicle-treated control at every temperature point is an intrinsic validation. A thermal shift is only meaningful if it is significantly greater than the experimental variability observed in the control samples.

  • Limitations: Traditional CETSA with a Western blot readout is low-throughput and requires a high-quality, specific antibody for each protein of interest, which can be a significant bottleneck. While newer, higher-throughput methods exist, they often require specialized instrumentation or protein tagging.[17]

Chapter 4: The Unbiased Approach: Phenotypic Screening

While kinome scans and CETSA focus on specific molecular targets, phenotypic screening takes the opposite approach. It assesses the overall impact of a compound on a cell or organism's phenotype (its observable characteristics) without pre-supposing a mechanism of action.[7] This unbiased strategy is exceptionally powerful for identifying unexpected off-target effects that might lead to toxicity or, in some cases, beneficial polypharmacology.[16]

Principle of the Assay

In a phenotypic screen, cells are treated with a compound, and changes in their morphology, function, or viability are measured, often using high-content imaging (HCI) or other multi-parametric readouts.[18] By analyzing the "phenotypic fingerprint" of a compound and comparing it to reference compounds with known mechanisms, one can infer its mode of action and identify potential off-target activities. For example, an inhibitor designed to block proliferation might unexpectedly induce a distinct morphological change associated with cytoskeletal disruption, suggesting an off-target effect on a tubulin-regulating kinase.

Experimental Protocol: High-Content Imaging Phenotypic Screen

This protocol outlines a workflow for a screen to identify effects on cell health and morphology.[19]

  • Cell Plating: Seed a relevant cell line (e.g., a cancer cell line) in multi-well imaging plates (e.g., 384-well).

  • Compound Treatment: Treat the cells with a library of compounds, including the this compound derivatives and known controls (e.g., mitotic inhibitors, apoptosis inducers), typically at a single high concentration (e.g., 10 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow phenotypic changes to manifest.

  • Staining: Fix the cells and stain them with a cocktail of fluorescent dyes to visualize different cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and a marker for mitochondrial membrane potential).

  • Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images from each well.

  • Image Analysis: Employ sophisticated image analysis software to extract dozens of quantitative features from each cell, such as nuclear size and shape, cell area, cytoskeletal texture, and mitochondrial integrity.

  • Data Analysis: Use statistical and machine learning methods to compare the phenotypic profiles of the test compounds to the controls and cluster them based on their induced cellular changes.

G cluster_prep Assay Setup cluster_assay Imaging cluster_analysis Data Analysis Plate Plate Cells in 384-well Imaging Plates Treat Treat with Compound Library and Controls Plate->Treat Stain Fix and Stain Cells (Nucleus, Cytoskeleton, etc.) Treat->Stain Acquire Automated High-Content Image Acquisition Stain->Acquire Extract Extract Quantitative Phenotypic Features Acquire->Extract Analyze Multiparametric Analysis & Profile Clustering Extract->Analyze Identify Identify Hits with Unique or Off-Target Phenotypes Analyze->Identify

Caption: High-Content Phenotypic Screening Workflow.

Data Presentation and Analysis

Phenotypic data can reveal unexpected biological activities that would be missed by target-centric assays.

Table 3: Hypothetical Phenotypic Profiling Data

CompoundPrimary TargetProliferation IC50Apoptosis Induction (EC50)Phenotypic ClassInterpretation
Compound A FGFR 50 nM >10 µM Cytostatic On-target phenotype expected
Compound BFGFR60 nM200 nMCytotoxic (Apoptotic)Potent cytotoxicity suggests potential off-target effects
Compound CMEK25 nM>10 µMCytostaticReference compound profile
Compound DTubulin15 nM18 nMMitotic ArrestReference compound profile

This data is illustrative. A real dataset would include dozens of measured features.

Expertise & Trustworthiness: Causality and Limitations
  • Why this method? Phenotypic screening provides the most holistic and physiologically relevant assessment of a compound's activity. It integrates the effects of on-target and off-target binding, metabolism, and pathway feedback loops into a single, functional readout. It is particularly valuable for identifying novel mechanisms of toxicity.

  • Self-Validation: The power of phenotypic screening lies in the comparison to a well-curated set of reference compounds. If a test compound clusters with compounds known to inhibit a specific off-target pathway, it provides a strong, data-driven hypothesis for its mechanism of toxicity.

  • Limitations: The primary challenge of phenotypic screening is the subsequent "target deconvolution." Identifying the specific off-target responsible for an observed phenotype can be a complex and resource-intensive process, often requiring proteomics, transcriptomics, or genetic approaches.[11]

Chapter 5: A Comparative Framework for a Comprehensive Strategy

No single method can provide a complete picture of a compound's selectivity. A robust off-target assessment strategy relies on the orthogonal application of biochemical, cellular, and phenotypic approaches.

Table 4: Comparison of Off-Target Profiling Methodologies

FeatureBiochemical Kinase ProfilingCellular Thermal Shift Assay (CETSA)Phenotypic Screening
Principle Competitive binding to purified enzymesLigand-induced thermal stabilizationMeasurement of cellular changes
Biological Context In Vitro (Cell-free)In Cellulo (Intact Cells)In Cellulo / In Vivo
Throughput High (>400 kinases/experiment)Low to Medium (Target-by-target)Medium to High (Compound libraries)
Information Gained Intrinsic binding affinity, kinome-wide selectivityConfirmation of intracellular target engagementFunctional cellular outcomes, toxicity mechanisms
Key Advantage Broad, unbiased view of potential targetsHigh confidence in target binding in a physiological settingUnbiased discovery of novel activities and toxicities
Key Limitation Lacks cellular contextRequires specific antibodies or tags; low throughputTarget deconvolution can be challenging

The choice of methodology depends on the stage of the drug discovery project and the specific question being asked.

G node_process node_process Start New Pyrazolopyridine Derivative Synthesized Q1 Need initial broad selectivity profile? Start->Q1 A1 Perform Kinome Scan Q1->A1 Yes Q2 Potent off-targets identified? A1->Q2 End Comprehensive Selectivity Profile A1->End Q3 Need to confirm on-target engagement in cells? Q2->Q3 No A3 Perform CETSA for On-Target and Key Off-Targets Q2->A3 Yes Q3->A3 Yes Q4 Need to assess functional outcomes & unexpected toxicity? A3->Q4 A3->End A4 Perform Phenotypic Screening Q4->A4 Yes A4->End

Caption: Decision workflow for off-target profiling.

Conclusion

The development of this compound derivatives as selective kinase inhibitors holds immense therapeutic promise. However, realizing this promise hinges on a deep and honest understanding of their interaction with the entire cellular proteome. Relying solely on on-target potency is a fraught strategy; a comprehensive assessment of off-target effects is essential for mitigating risk and building a compelling case for clinical translation.

By integrating the broad view of biochemical kinome profiling, the physiological validation of cellular target engagement assays like CETSA, and the holistic, unbiased insights from phenotypic screening, researchers can build a multi-layered, self-validating dataset. This orthogonal approach allows for the confident selection of lead candidates, the intelligent design of backup compounds with improved selectivity, and a clearer path toward developing safe and effective targeted therapies.

References

The Discerning Eye of the Active Site: A Comparative Molecular Docking Guide to Pyrazolo[4,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the orientation of a molecule is paramount. Even the slightest shift in an atom's position can spell the difference between a potent therapeutic and an inactive compound. This guide delves into the world of computational drug design to explore this very principle, focusing on the privileged pyrazolo[4,3-b]pyridine scaffold. This heterocyclic core is a cornerstone in the development of targeted therapies, particularly in oncology, with several compounds having received approval or currently being in late-stage clinical studies.[1]

This guide presents a comparative molecular docking study of three key isomers of the pyrazolo[4,3-b]pyridine scaffold against Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated target in cancer therapy. Through a detailed, step-by-step protocol and in-depth analysis, we will illuminate how subtle isomeric variations can profoundly impact binding affinity and interaction patterns within the kinase active site. This exploration is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to make more informed decisions in lead optimization.

The Strategic Importance of Isomeric Scaffolds in Kinase Inhibition

The pyrazolopyridine core is a versatile hinge-binding motif, adept at forming critical hydrogen bonds with the backbone of the kinase hinge region.[2] This interaction is a hallmark of many Type I and Type II kinase inhibitors. The nitrogen atoms within the bicyclic system of pyrazolopyridines act as both hydrogen bond donors and acceptors, anchoring the inhibitor within the ATP-binding pocket.

However, the precise arrangement of these nitrogen atoms, as dictated by the isomeric form of the scaffold, can significantly alter the geometry and electronic properties of the molecule. This, in turn, influences the compound's ability to engage with key amino acid residues in the active site, ultimately dictating its inhibitory potency and selectivity. In this guide, we will compare the following three isomers:

  • 1H-Pyrazolo[4,3-b]pyridine: The canonical scaffold of our investigation.

  • 1H-Pyrazolo[3,4-b]pyridine: A common isomer found in numerous kinase inhibitors.[2][3][4][5]

  • 1H-Pyrazolo[3,4-d]pyrimidine: A related scaffold with an additional nitrogen atom in the six-membered ring, often explored for its potential as a kinase inhibitor.[6]

Our chosen target, FGFR1, is a receptor tyrosine kinase often implicated in cancer cell proliferation and survival.[5] The ATP-binding site of FGFR1 provides a well-defined pocket for small molecule inhibitors, making it an excellent model system for our comparative docking study.

A Validated Workflow for Comparative Molecular Docking

To ensure the scientific rigor of our comparison, we will employ a standardized and validated molecular docking workflow. This protocol is designed to be self-validating by incorporating steps for protein preparation, ligand preparation, and rigorous docking parameterization.

Figure 1: A generalized workflow for comparative molecular docking studies.

Experimental Protocol: Step-by-Step Molecular Docking
  • Protein Preparation:

    • Objective: To prepare the FGFR1 protein structure for docking, ensuring it is in a chemically correct and computationally ready state.

    • Procedure:

      • Obtain the crystal structure of human FGFR1 kinase domain from the Protein Data Bank (PDB ID: 4WUN).[5]

      • Load the PDB file into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or AutoDockTools).

      • Remove all water molecules and the co-crystallized ligand from the structure. This is crucial to allow our test ligands to freely explore the binding site.

      • Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are vital for hydrogen bonding.

      • Assign partial charges to all atoms using a standard force field (e.g., OPLS3e or AMBER).

      • Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Objective: To generate low-energy 3D conformations of the pyrazolo[4,3-b]pyridine isomers.

    • Procedure:

      • Sketch the 2D structures of the three isomers: 1H-pyrazolo[4,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine, and 1H-pyrazolo[3,4-d]pyrimidine.

      • Convert the 2D sketches into 3D structures.

      • Perform a thorough conformational search and energy minimization for each isomer to identify the most stable 3D conformation.

      • Assign partial charges to the atoms of each ligand.

  • Grid Generation and Molecular Docking:

    • Objective: To define the search space for the docking algorithm and to perform the docking calculations.

    • Procedure:

      • Define a docking grid box centered on the ATP-binding site of FGFR1. The size of the grid should be sufficient to encompass the entire active site.

      • Utilize a validated docking program (e.g., Glide, AutoDock Vina, or GOLD) to dock each of the three prepared isomers into the prepared FGFR1 structure.[7][8]

      • Generate a set of docking poses (typically 10-20) for each ligand.

  • Analysis of Results:

    • Objective: To analyze and compare the docking results for the three isomers.

    • Procedure:

      • Evaluate the docking scores (e.g., GlideScore, binding energy in kcal/mol) for each pose. The more negative the score, the more favorable the predicted binding.

      • Visually inspect the top-ranked poses for each isomer to analyze the binding mode and key interactions with the active site residues.

      • Identify hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

      • Compare the binding modes and interaction patterns of the three isomers to understand the structural basis for any differences in their docking scores.

Comparative Analysis: How Isomeric Variation Dictates Binding

The results of our hypothetical molecular docking study are summarized in the table below. These values are representative of what one might expect in such a comparative analysis and are intended for illustrative purposes.

IsomerDocking Score (kcal/mol)Key H-Bond Interactions (FGFR1)Key Hydrophobic Interactions (FGFR1)
1H-Pyrazolo[4,3-b]pyridine -8.5Ala564 (Hinge), Glu565 (Hinge)Val492, Leu484, Val561, Leu630
1H-Pyrazolo[3,4-b]pyridine -9.2Ala564 (Hinge), Asp641 (DFG motif)Val492, Leu484, Val561, Leu630
1H-Pyrazolo[3,4-d]pyrimidine -7.8Ala564 (Hinge)Val492, Leu484, Val561, Leu630
Interpretation of Results

Our analysis reveals that the 1H-pyrazolo[3,4-b]pyridine isomer exhibits the most favorable docking score, suggesting it has the highest predicted binding affinity for the FGFR1 active site. This is attributed to its ability to form an additional hydrogen bond with the highly conserved Asp641 residue of the DFG motif, a critical interaction for many kinase inhibitors.

The 1H-pyrazolo[4,3-b]pyridine isomer also demonstrates strong binding, forming two key hydrogen bonds with the hinge region. However, its slightly less favorable docking score compared to the [3,4-b] isomer suggests that the interaction with the DFG motif is a significant contributor to overall binding affinity.

Interestingly, the 1H-pyrazolo[3,4-d]pyrimidine isomer shows the least favorable docking score. The introduction of an additional nitrogen atom in the six-membered ring appears to alter the electronic distribution and steric profile of the molecule in a way that is less compatible with the FGFR1 active site, resulting in the loss of one of the hinge-binding hydrogen bonds.

Figure 2: A simplified diagram illustrating the key hydrogen bonding interactions of the pyrazolo[4,3-b]pyridine isomers within the FGFR1 active site. The 1H-pyrazolo[3,4-b]pyridine isomer is highlighted for its dual interaction with both the hinge region and the DFG motif.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates the profound impact of isomeric variations on the predicted binding of pyrazolo[4,3-b]pyridine derivatives to the FGFR1 kinase. Our findings underscore the importance of considering different isomeric scaffolds during the lead optimization process. The superior predicted binding of the 1H-pyrazolo[3,4-b]pyridine isomer highlights its potential as a privileged scaffold for the design of potent FGFR1 inhibitors.

It is crucial to remember that molecular docking is a predictive tool, and these in silico findings must be validated through experimental studies.[9] Synthesis of these isomers and subsequent in vitro kinase assays would be the next logical step to confirm these computational predictions. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes and the energetic contributions of individual interactions.[10]

By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases. The humble pyrazolopyridine scaffold, in all its isomeric forms, will undoubtedly continue to be a rich source of therapeutic innovation.[11][12][13]

References

Benchmarking New 7-Bromo-1H-pyrazolo[4,3-b]pyridine Analogs Against Known c-Met Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 7-Bromo-1H-pyrazolo[4,3-b]pyridine analogs as potential kinase inhibitors. We will focus on benchmarking these new chemical entities against established inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase frequently dysregulated in various cancers. The methodologies detailed herein are designed to deliver a robust and comparative dataset, essential for advancing promising candidates in the drug discovery pipeline.

The 1H-pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The strategic placement of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. This guide will provide the rationale behind the experimental design, detailed protocols for key assays, and a clear presentation of comparative data to facilitate informed decision-making.

The Rationale for Targeting c-Met

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes such as embryogenesis and tissue regeneration. However, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a key driver of tumorigenesis, promoting cell proliferation, survival, invasion, and angiogenesis. Consequently, c-Met has emerged as a validated and compelling target for cancer therapy. This guide will focus on benchmarking new this compound analogs against known c-Met inhibitors to ascertain their potential as next-generation therapeutics.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A thorough evaluation of a novel kinase inhibitor requires a multi-pronged approach that assesses its biochemical potency, cellular activity, and impact on downstream signaling pathways. The following experimental workflow is designed to provide a comprehensive profile of the new this compound analogs in comparison to established c-Met inhibitors.

Experimental Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Mechanism of Action a Synthesis of This compound Analogs b In Vitro Kinase Inhibition Assay (ADP-Glo™) a->b Test Compounds c Determination of IC50 Values b->c Generate Dose-Response Curves d Cell Viability Assay (MTT) c->d Select Lead Candidates e Determination of GI50 Values d->e Quantify Antiproliferative Activity f Western Blot Analysis of c-Met Signaling Pathway e->f Investigate On-Target Effects g Assessment of Target Engagement f->g Confirm Mechanism of Action

A streamlined workflow for the comprehensive evaluation of novel kinase inhibitors.

Synthesis of this compound Analogs

The synthesis of the core scaffold, this compound, can be achieved through various reported methods. A common approach involves the cyclization of a substituted aminopyridine precursor. For instance, N-(4-bromo-2-methylpyridin-3-yl)acetamide can be treated with isopentyl nitrite in the presence of potassium acetate and acetic anhydride to yield the desired pyrazolopyridine core[1].

General Synthetic Scheme:

Synthesis start N-(4-bromo-2-methylpyridin-3-yl)acetamide reagents Isopentyl nitrite, KOAc, Ac2O start->reagents product This compound reagents->product

A representative synthetic route to the core scaffold.

Further diversification of this core structure can be achieved through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position and N-alkylation or N-arylation of the pyrazole ring to generate a library of novel analogs for screening.

PART 1: Biochemical Potency Assessment

The initial step in characterizing a new inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[2][3][4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound analogs and known inhibitors (e.g., Capmatinib, Savolitinib, Crizotinib) in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO.

    • Prepare the kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare the recombinant human c-Met enzyme and a suitable substrate peptide (e.g., Poly (Glu, Tyr) 4:1) in the kinase reaction buffer.

    • Prepare ATP at a concentration that is approximately the Km for the c-Met kinase.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the c-Met enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data: IC₅₀ Values of Known c-Met Inhibitors

The following table provides a summary of reported IC₅₀ values for established c-Met inhibitors, which will serve as benchmarks for the new this compound analogs.

Inhibitorc-Met IC₅₀ (nM)Reference
Capmatinib (INC280) 0.13[5][6]
Savolitinib (Volitinib) 5[5]
Crizotinib (PF-02341066) 11[5]
Tivantinib (ARQ 197) 350 (non-ATP competitive)[7]
Glumetinib (SCC244) ~5[8]
Foretinib (GSK1363089) 0.4[5]
Cabozantinib (XL184) 1.3[5]

PART 2: Cellular Activity Assessment

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next critical phase is to determine if it can effectively inhibit cell proliferation in a cancer cell line that is dependent on the target kinase. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 2: Cell Viability Assay (MTT)

This protocol is a generalized procedure and should be optimized for the specific cell line used.

  • Cell Seeding:

    • Select a human cancer cell line with known c-Met amplification or activation (e.g., EBC-1, Hs 746T, or MKN-45).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the new analogs and known inhibitors in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

PART 3: Elucidating the Mechanism of Action

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of the kinase and its downstream signaling components. Western blotting is a powerful technique for this purpose.

The c-Met Signaling Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates on key tyrosine residues, creating docking sites for various downstream signaling proteins. This leads to the activation of several intracellular pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, survival, and migration.

c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Ligand Binding p_cMet p-cMet cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

A simplified representation of the c-Met signaling cascade.
Protocol 3: Western Blot Analysis of c-Met Signaling

  • Cell Lysis and Protein Quantification:

    • Seed and treat the c-Met-dependent cancer cells with the new analogs and known inhibitors at concentrations around their GI₅₀ values for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-c-Met (e.g., Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation of c-Met and its downstream targets. A decrease in the ratio of phosphorylated to total protein for c-Met, Akt, and ERK upon treatment with the new analogs would indicate on-target activity.

Conclusion

This guide outlines a systematic and robust approach to the initial benchmarking of novel this compound analogs against known c-Met inhibitors. By following these detailed protocols, researchers can generate high-quality, comparative data on the biochemical potency, cellular activity, and mechanism of action of their new compounds. This comprehensive evaluation is a critical step in identifying promising lead candidates for further development in the quest for novel and effective cancer therapeutics.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel 7-Bromo-1H-pyrazolo[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a novel molecule's structure and purity is the bedrock of credible research. The emergence of new chemical entities, such as the promising 7-Bromo-1H-pyrazolo[4,3-b]pyridine scaffold, demands a multi-faceted analytical approach. This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for this class of compounds. We will move beyond rote procedural descriptions to explore the causal relationships behind our analytical choices, ensuring a self-validating system of characterization that embodies the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T).

The pyrazolo[3,4-b]pyridine core is of significant interest to medicinal chemists due to its structural similarity to purine bases, making it a valuable scaffold for developing inhibitors of key enzymes in pathophysiology.[1] The introduction of a bromine atom at the 7-position provides a strategic handle for further synthetic modifications, such as cross-coupling reactions, making these novel compounds particularly attractive starting points for drug discovery campaigns. However, the potential for isomeric impurities and the need for unambiguous structural confirmation necessitate a robust, multi-technique analytical workflow.

The Principle of Orthogonal Analysis

A core tenet of robust analytical science is the use of orthogonal methods—distinct analytical techniques that measure the same attribute through different physical or chemical principles. This approach significantly increases the confidence in an analytical result, as it is unlikely that two different methods would be subject to the same interferences. For a novel compound like this compound, we will employ a suite of orthogonal techniques to build a comprehensive and self-validating data package.

G Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC-UV (Purity & Impurity Profile) Purification->HPLC CrossValidation Cross-Validation of Data NMR->CrossValidation MS->CrossValidation XRay Single Crystal X-Ray Diffraction HPLC->XRay Provides high-purity material for crystallization HPLC->CrossValidation XRay->CrossValidation Conclusion Confirmed Structure & Purity Profile CrossValidation->Conclusion

Caption: Workflow for the synthesis and analytical cross-validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For a novel heterocyclic system like this compound, a full suite of 1D and 2D NMR experiments is not just recommended, but essential for unambiguous assignment.

Causality Behind Experimental Choices
  • ¹H NMR: Provides the initial overview of the proton environment. For our target molecule, we expect to see distinct signals in the aromatic region, corresponding to the protons on the pyridine and pyrazole rings. The coupling patterns and integration values are the first clues to the substitution pattern.

  • ¹³C NMR: Maps the carbon skeleton of the molecule. The number of signals confirms the number of unique carbon atoms, and their chemical shifts provide information about their electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing us to trace the connectivity of protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, providing definitive C-H assignments.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is often the key to connecting different fragments of the molecule and confirming the regiochemistry of substituents.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimize the HMBC experiment to detect correlations over a range of coupling constants (typically 2-10 Hz).

Comparative Data Analysis: this compound

For our target compound, this compound, we can anticipate a specific NMR signature and compare it to known analogs.

Technique Expected Data for this compound Comparative Data for a Related Analog (e.g., a substituted pyrazolo[3,4-b]pyridine)
¹H NMR Aromatic protons with specific chemical shifts and coupling constants. For the parent compound, signals around δ 7.71 (d), 8.32-8.40 (m), and 8.40-8.51 (m) ppm have been reported.[3] A broad singlet for the N-H proton at high chemical shift (e.g., δ 13.89 ppm) is also expected.[3]The presence of additional substituents will alter the chemical shifts and coupling patterns of the aromatic protons. For example, an electron-donating group may shift signals upfield, while an electron-withdrawing group will shift them downfield.[4]
¹³C NMR A specific number of signals in the aromatic region. The carbon atom attached to the bromine (C7) will show a characteristic chemical shift.The chemical shifts of the carbon atoms will be influenced by the nature and position of other substituents.[5]
HSQC Correlations between each aromatic proton and its directly attached carbon.Confirms C-H connectivity in the analog, aiding in the assignment of its spectrum.
HMBC Key long-range correlations that confirm the fusion of the pyrazole and pyridine rings and the position of the bromine atom. For instance, the proton at position 3 should show a correlation to the carbon at position 7a.HMBC is crucial for differentiating isomers. For example, in a pyrazolo[3,4-b]pyridine, the correlation patterns will be distinct from a pyrazolo[4,3-b]pyridine.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. This is a critical piece of data for confirming the identity of a novel compound.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar, nitrogen-containing heterocyclic compounds. It typically produces the protonated molecular ion [M+H]⁺, which minimizes fragmentation and provides a clear indication of the molecular weight.[6]

  • High-Resolution Analysis (e.g., TOF or Orbitrap): Provides a mass measurement with high accuracy (typically < 5 ppm). This allows for the calculation of a unique elemental formula, which can be used to confirm the expected composition of C₆H₄BrN₃ for our target compound.

  • Isotopic Pattern Analysis: The presence of a bromine atom is readily confirmed by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for a monobrominated compound.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a suitable mass range.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass for the proposed formula. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Comparative Data Analysis: Molecular Ion and Isotopic Pattern
Parameter Expected Data for this compound Alternative Scenario (e.g., Dibrominated Impurity)
Molecular Formula C₆H₄BrN₃C₆H₃Br₂N₃
Theoretical [M+H]⁺ 197.9665 (for ⁷⁹Br) and 199.9644 (for ⁸¹Br)275.8770 (for ⁷⁹Br₂), 277.8750 (for ⁷⁹Br⁸¹Br), 279.8729 (for ⁸¹Br₂)
Observed HRMS Measured mass should be within 5 ppm of the theoretical mass.Measured mass would correspond to the dibrominated formula.
Isotopic Pattern Two peaks of approximately 1:1 intensity ratio, separated by 2 m/z units.[3]Three peaks with an approximate 1:2:1 intensity ratio, each separated by 2 m/z units.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Profiling Impurities

While NMR and MS confirm the structure of the major component, HPLC is the workhorse for determining its purity and identifying any related impurities. A validated HPLC method is a regulatory requirement for any active pharmaceutical ingredient (API).[8]

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: This is the most common mode of HPLC for pharmaceutical analysis. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This is generally suitable for the separation of moderately polar compounds like pyrazolopyridines.

  • UV Detection: The aromatic nature of the pyrazolo[4,3-b]pyridine core ensures strong absorbance in the UV region, making UV detection a sensitive and reliable method for quantification.

  • Method Validation according to ICH Q2(R1): To ensure the method is "fit for purpose," it must be validated for several key parameters, including specificity, linearity, accuracy, precision, and robustness.[9] This provides confidence that the method will consistently deliver reliable results.

Experimental Protocol: HPLC Purity Method
  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate impurities with different polarities.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Method Validation:

    • Specificity: Demonstrate that the method can resolve the main peak from potential impurities and degradation products. This is often done through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of the analyte in a spiked matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified.

Comparative Data Presentation: Purity Analysis
Parameter Compound A (Novel Synthesis Batch) Compound B (Reference Standard) Acceptance Criteria (ICH Q2(R1))
Retention Time (min) 12.512.5Consistent retention time
Purity (% Area) 99.8%99.9%> 99.5% (typical for an API)
Largest Impurity (% Area) 0.12%0.08%< 0.15%
Total Impurities (% Area) 0.20%0.10%< 0.5%

Single Crystal X-Ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous, three-dimensional map of the molecule's structure. This is considered the "gold standard" for structural confirmation. The ability to obtain a crystal structure is often dependent on the purity of the compound, highlighting the synergy between HPLC purification and X-ray crystallography.[5]

Causality Behind Experimental Choices
  • Unambiguous Confirmation: X-ray crystallography directly visualizes the atomic positions and connectivity, resolving any ambiguities that may remain after spectroscopic analysis, particularly in cases of complex stereochemistry or subtle isomerism.

  • Solid-State Information: The crystal structure provides valuable information about the molecule's conformation and intermolecular interactions in the solid state, which can be relevant for understanding its physical properties.

Experimental Protocol: Single Crystal X-Ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is often a process of trial and error, involving techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. High-purity material from HPLC is crucial.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Comparative Data Analysis: Crystallographic Parameters
Parameter Hypothetical Data for this compound Published Data for a Related Pyrazole Derivative
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Key Bond Lengths (Å) C-Br, C-N, N-N bond lengths consistent with expected values.Provides a benchmark for expected bond lengths in the pyrazole and pyridine rings.
Key Bond Angles (°) Angles within the fused ring system.Allows for comparison of the geometry of the heterocyclic core.

Conclusion: A Self-Validating Analytical Narrative

The structural elucidation and purity assessment of a novel compound like this compound is not a linear process but a synergistic interplay of orthogonal analytical techniques. NMR provides the initial structural blueprint, which is then confirmed by the precise molecular formula from HRMS. HPLC rigorously assesses the purity and provides material for the ultimate structural confirmation by X-ray crystallography. Each technique provides a piece of the puzzle, and their collective agreement creates a self-validating and trustworthy data package. This comprehensive approach is not merely an academic exercise; it is a fundamental requirement for advancing novel compounds in the drug discovery and development pipeline, ensuring both scientific integrity and regulatory compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.